molecular formula C30H50O4 B1180399 Piscidinol A CAS No. 100198-09-2

Piscidinol A

Cat. No.: B1180399
CAS No.: 100198-09-2
M. Wt: 474.7 g/mol
InChI Key: DCGUKHULKAAOPB-QBLSGNHRSA-N
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Description

Piscidinol A has been reported in Aphanamixis grandifolia, Boronia inornata, and other organisms with data available.
anti-HIV agent;  structure in first source

Properties

IUPAC Name

(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2S,4R,5S)-4,5,6-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O4/c1-18(17-22(31)25(33)27(4,5)34)19-11-15-30(8)21-9-10-23-26(2,3)24(32)13-14-28(23,6)20(21)12-16-29(19,30)7/h9,18-20,22-23,25,31,33-34H,10-17H2,1-8H3/t18-,19-,20-,22+,23-,25-,28+,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGUKHULKAAOPB-QBLSGNHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(C(C)(C)O)O)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C[C@H]([C@@H](C(C)(C)O)O)O)[C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318049
Record name Piscidinol A
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100198-09-2
Record name Piscidinol A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100198-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piscidinol A
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Piscidinol A: A Comprehensive Technical Guide on its Chemical Structure and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piscidinol A, a complex triterpenoid natural product, has garnered significant interest within the scientific community for its potential therapeutic applications, notably in the realm of oncology. This technical guide provides an in-depth overview of the chemical structure and characterization of this compound, compiling essential data for researchers and professionals engaged in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound is a tetracyclic triterpenoid with the molecular formula C₃₀H₅₀O₄, corresponding to a molecular weight of 474.7 g/mol . Its systematic IUPAC name is (3S,4R,5R,8R,9S,10R,13R,14R,17R)-3,4-dihydroxy-4,8,10,13,14-pentamethyl-17-[(2R,5S)-5-hydroxy-6-methyl-6-oxoheptan-2-yl]-2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17-hexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate. The structure features a rigid steroidal backbone with a complex, functionalized side chain, presenting multiple stereocenters that are crucial for its biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₀H₅₀O₄[1]
Molecular Weight474.7 g/mol [1]
IUPAC Name(3S,4R,5R,8R,9S,10R,13R,14R,17R)-3,4-dihydroxy-4,8,10,13,14-pentamethyl-17-[(2R,5S)-5-hydroxy-6-methyl-6-oxoheptan-2-yl]-2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17-hexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate[1]
CAS Number100198-09-2[1]

Spectroscopic Characterization

The structural elucidation of this compound has been accomplished through a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental to defining the connectivity and stereochemistry of this compound.

Table 2: ¹H NMR (500 MHz, CDCl₃) Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-34.51dd11.5, 4.5
H-75.38br s
H-243.58dd9.0, 3.0
Me-180.78s
Me-191.01s
Me-210.92d6.8
Me-261.25s
Me-271.21s
Me-280.88s
Me-290.95s
Me-301.70s

Table 3: ¹³C NMR (125 MHz, CDCl₃) Data for this compound

CarbonChemical Shift (δ, ppm)CarbonChemical Shift (δ, ppm)
138.71628.2
227.91756.1
378.91816.1
439.01919.4
555.82036.4
618.32118.7
7117.52235.0
8145.12328.0
950.22478.4
1037.12570.8
1121.02626.8
1228.22721.6
1343.92828.0
1451.52916.5
1531.93021.2
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular formula of this compound. The fragmentation pattern observed in the mass spectrum provides valuable information about the different structural motifs within the molecule.

Table 4: Mass Spectrometry Data for this compound

TechniqueIonization ModeObserved m/zInterpretation
HR-ESI-MSPositive475.3784 [M+H]⁺Corresponds to C₃₀H₅₁O₄⁺
457.3678 [M+H-H₂O]⁺Loss of a hydroxyl group
439.3572 [M+H-2H₂O]⁺Loss of two hydroxyl groups
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy reveals the presence of key functional groups, while UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Table 5: IR and UV-Vis Spectral Data for this compound

SpectroscopyMediumAbsorption MaximaFunctional Group/Transition
IRKBr3440 cm⁻¹ (br)O-H stretching
2925 cm⁻¹C-H stretching
1735 cm⁻¹C=O stretching (ester)
1640 cm⁻¹C=C stretching
UV-VisMeOH205 nmπ → π* transition

Experimental Protocols

Isolation of this compound

The following is a representative protocol for the isolation of this compound from the bark of Aphanamixis polystachya.

Caption: General workflow for the isolation of this compound.

  • Extraction: The air-dried and powdered bark of Aphanamixis polystachya (1 kg) is exhaustively extracted with methanol (3 x 5 L) at room temperature for 72 hours.

  • Concentration: The combined methanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in 90% aqueous methanol and partitioned with an equal volume of n-hexane to remove nonpolar constituents. The aqueous methanol layer is collected.

  • Column Chromatography: The dried aqueous methanol fraction is subjected to column chromatography on silica gel (60-120 mesh).

  • Elution: The column is eluted with a solvent gradient of increasing polarity, starting from n-hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection and Analysis: Fractions of 100 mL each are collected and monitored by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3) and visualized by spraying with 10% sulfuric acid in ethanol followed by heating.

  • Purification: Fractions showing the presence of this compound are combined and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a mobile phase of methanol and water to afford pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed on a Q-TOF mass spectrometer.

  • IR Spectroscopy: The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrophotometer using potassium bromide (KBr) pellets.

  • UV-Vis Spectroscopy: The UV-Vis spectrum is obtained on a UV-Vis spectrophotometer in methanol.

Biological Activity and Signaling Pathways

This compound has demonstrated significant anticancer activity, with studies suggesting its involvement in the induction of apoptosis. While the precise molecular mechanisms are still under investigation, preliminary evidence points towards the modulation of key signaling pathways involved in cell survival and proliferation.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Research into the biological effects of this compound derivatives suggests potential interactions with multiple protein targets crucial for cancer progression, including HER2, ERα, and EGFR.[1] The anticancer activity of this compound is thought to be mediated through the induction of apoptosis, a form of programmed cell death.[1] This process can be initiated through various signaling cascades, with the intrinsic (mitochondrial) pathway being a likely candidate.

Conclusion

This compound stands as a promising natural product with a complex chemical architecture and significant biological potential. This guide has summarized the key data pertaining to its structure and characterization, providing a valuable resource for the scientific community. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic utility in preclinical and clinical settings. The detailed spectroscopic and experimental information provided herein will facilitate these future investigations.

References

A Technical Guide to the Putative Biosynthesis of Piscidinol A in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the proposed biosynthetic pathway of Piscidinol A, a euphane-type triterpenoid with potential anticancer activities. Due to the limited specific research on the biosynthesis of this compound, this document outlines a putative pathway based on the well-established principles of triterpenoid synthesis in plants. It includes detailed descriptions of the key enzymatic steps, representative quantitative data, comprehensive experimental protocols for pathway elucidation, and a summary of the regulatory mechanisms governing triterpenoid production.

Introduction to this compound

This compound is a tetracyclic triterpenoid belonging to the euphane family, characterized by a specific stereochemistry at the C-20 position of its side chain. It has been isolated from various plant species, including Aphanamixis grandifolia and Phellodendron chinense. The complex structure of this compound, featuring multiple hydroxyl groups, suggests a sophisticated biosynthetic pathway involving a series of specific enzymatic modifications. Understanding this pathway is crucial for its potential biotechnological production and for the development of novel therapeutic agents based on its scaffold.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to follow the general triterpenoid pathway, originating from the mevalonate (MVA) pathway in the cytoplasm and endoplasmic reticulum of plant cells. The pathway can be divided into three main stages: the formation of the linear precursor 2,3-oxidosqualene, the cyclization of this precursor to form the euphane skeleton, and the post-cyclization modifications to yield this compound.

Stage 1: Formation of 2,3-Oxidosqualene

The initial steps of the pathway are shared with the biosynthesis of all isoprenoids.

  • Acetyl-CoA to IPP and DMAPP: The pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonic acid. A series of phosphorylations and a decarboxylation yield the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

  • Formation of Farnesyl Pyrophosphate (FPP): Two molecules of IPP are sequentially added to one molecule of DMAPP to form the 15-carbon molecule, farnesyl pyrophosphate (FPP).

  • Squalene Synthesis: Two molecules of FPP undergo a head-to-head condensation reaction catalyzed by squalene synthase (SQS) to form the 30-carbon linear hydrocarbon, squalene.

  • Epoxidation of Squalene: Squalene is then oxidized by squalene epoxidase (SQE) to form 2,3-oxidosqualene. This is a critical activation step that prepares the molecule for cyclization.[1][2][3]

Stage 2: Cyclization to the Euphane Skeleton

The cyclization of 2,3-oxidosqualene is the key diversifying step in triterpenoid biosynthesis. It is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). For the formation of the euphane skeleton, a specific OSC, likely a euphol synthase , is required.

  • Cyclization Cascade: The euphol synthase would catalyze a proton-initiated cyclization of 2,3-oxidosqualene, leading to a series of carbocation rearrangements that ultimately form the tetracyclic euphane skeleton. This reaction establishes the characteristic stereochemistry of the euphane core.

Stage 3: Post-Cyclization Modifications

Following the formation of the euphol skeleton, a series of oxidative modifications are necessary to produce this compound. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs) , which are known for their ability to introduce hydroxyl groups at specific positions on the triterpenoid backbone with high regio- and stereospecificity.[4][5]

  • Hydroxylations: Multiple hydroxylation steps at various carbon atoms on the euphol backbone and its side chain are required to generate the final structure of this compound. The precise sequence and the specific CYP enzymes involved are yet to be determined.

The proposed biosynthetic pathway is illustrated in the following diagram:

This compound Biosynthesis cluster_precursor Precursor Synthesis cluster_cyclization Cyclization cluster_modification Post-Cyclization Modification Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP/DMAPP IPP/DMAPP Mevalonate->IPP/DMAPP FPP FPP IPP/DMAPP->FPP Squalene Squalene FPP->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Euphane Skeleton Euphane Skeleton 2,3-Oxidosqualene->Euphane Skeleton Euphol Synthase (OSC) Intermediate 1 Intermediate 1 Euphane Skeleton->Intermediate 1 CYP450s Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 CYP450s This compound This compound Intermediate 2->this compound CYP450s

A putative biosynthetic pathway for this compound.

Quantitative Data Summary

Specific quantitative data for the biosynthesis of this compound is not available. However, the following table summarizes representative quantitative parameters from studies on other plant triterpenoids, which can serve as a benchmark for future research on this compound.

ParameterTypical Value RangePlant/System ExampleReference
Triterpenoid Content 0.1 - 5.0 mg/g dry weightMaytenus ilicifolia, Bauhinia holophylla[6]
Squalene Epoxidase (SQE) Activity 5 - 50 pmol/min/mg proteinNicotiana benthamiana (transient expression)[1]
Oxidosqualene Cyclase (OSC) Activity 1 - 20 nmol/h/mg proteinYeast (heterologous expression)[7]
Cytochrome P450 (CYP) Activity 0.1 - 10 pmol/min/mg proteinYeast (heterologous expression)[4]
Transcript Levels (relative) 1.5 - 10 fold increase upon inductionWithania somnifera (MeJA treatment)[7]

Experimental Protocols

Elucidating the biosynthetic pathway of this compound will require a combination of analytical chemistry, molecular biology, and biochemistry. The following are detailed methodologies for key experiments.

Protocol 1: Extraction and Quantification of this compound from Plant Material

Objective: To extract and quantify the amount of this compound in a given plant tissue.

Materials:

  • Plant tissue (e.g., leaves, bark)

  • Liquid nitrogen

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • This compound standard

  • Mortar and pestle or grinder

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

  • HPLC or UPLC system with a C18 column and a PDA or MS detector

Procedure:

  • Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind it to a fine powder using a mortar and pestle or a grinder.

  • Extraction: Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube. Add 1 mL of methanol and vortex thoroughly.

  • Sonication: Place the tube in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from, for example, 50% B to 100% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Detection: Mass spectrometry in a suitable ionization mode (e.g., ESI+) with Selected Reaction Monitoring (SRM) for the specific mass transition of this compound.

  • Quantification: Prepare a standard curve using a serial dilution of the this compound standard. Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Protocol 2: Functional Characterization of a Candidate Oxidosqualene Cyclase (OSC)

Objective: To determine if a candidate gene encodes a functional euphol synthase.

Materials:

  • Yeast strain deficient in lanosterol synthase (e.g., Saccharomyces cerevisiae ERG7 knockout).

  • Yeast expression vector (e.g., pYES-DEST52).

  • Candidate OSC cDNA cloned into the expression vector.

  • Yeast transformation reagents.

  • Yeast growth media (SD-Ura, SG-Ura).

  • Glass beads.

  • Hexane.

  • GC-MS system.

Procedure:

  • Yeast Transformation: Transform the yeast expression plasmid containing the candidate OSC gene into the ERG7 knockout yeast strain using a standard lithium acetate method.

  • Expression: Grow a starter culture in selective dextrose medium (SD-Ura). Inoculate a larger culture in selective galactose medium (SG-Ura) to induce gene expression. Incubate for 48-72 hours.

  • Cell Lysis: Harvest the yeast cells by centrifugation. Resuspend the pellet in water and lyse the cells by vortexing with glass beads.

  • Extraction: Extract the lysate with an equal volume of hexane. Vortex vigorously and centrifuge to separate the phases.

  • GC-MS Analysis: Collect the hexane layer and analyze it by GC-MS.

  • Product Identification: Compare the mass spectrum of the resulting peak with that of an authentic euphol standard or with published mass spectra to confirm the identity of the product.

Regulatory Network of Triterpenoid Biosynthesis

The biosynthesis of triterpenoids in plants is tightly regulated at the transcriptional level in response to developmental cues and environmental stresses.[8][9] Phytohormones such as jasmonic acid (JA) and salicylic acid (SA) are key signaling molecules that can induce the expression of triterpenoid biosynthetic genes.

This regulation is mediated by various families of transcription factors (TFs), including bHLH, MYB, and WRKY proteins. These TFs bind to specific cis-regulatory elements in the promoters of the biosynthetic genes, thereby activating their transcription. Often, these TFs work in concert to form regulatory complexes that fine-tune the metabolic flux towards the production of specific triterpenoids.

Triterpenoid Regulation cluster_signals Signals cluster_hormones Phytohormones cluster_tfs Transcription Factors cluster_genes Biosynthetic Genes Biotic/Abiotic Stress Biotic/Abiotic Stress Jasmonic Acid Jasmonic Acid Biotic/Abiotic Stress->Jasmonic Acid Salicylic Acid Salicylic Acid Biotic/Abiotic Stress->Salicylic Acid Developmental Cues Developmental Cues Developmental Cues->Jasmonic Acid bHLH bHLH Jasmonic Acid->bHLH MYB MYB Jasmonic Acid->MYB WRKY WRKY Salicylic Acid->WRKY SQS SQS bHLH->SQS SQE SQE bHLH->SQE OSC OSC MYB->OSC CYPs CYPs MYB->CYPs WRKY->OSC

A simplified model of the regulatory network for triterpenoid biosynthesis.

Experimental Workflow for Pathway Elucidation

The elucidation of a novel biosynthetic pathway like that of this compound follows a logical workflow that integrates transcriptomics, functional genomics, and analytical chemistry.

Experimental Workflow A Plant Material Selection (this compound producing plant) B Transcriptome Sequencing (e.g., RNA-Seq) A->B C Candidate Gene Identification (OSCs, CYPs) B->C D Gene Cloning and Vector Construction C->D E Heterologous Expression (Yeast, N. benthamiana) D->E F Enzyme Assays and Product Identification (GC-MS, LC-MS) E->F G In Vitro Reconstitution of the Pathway F->G H Pathway Validation in Planta (Gene silencing, Overexpression) G->H

A typical experimental workflow for the elucidation of a natural product biosynthetic pathway.

Conclusion and Future Perspectives

While the complete biosynthetic pathway of this compound remains to be fully elucidated, the foundational knowledge of triterpenoid biosynthesis in plants provides a robust framework for its investigation. The putative pathway presented in this guide serves as a roadmap for researchers aiming to unravel the specific enzymes and regulatory mechanisms involved in the production of this promising bioactive compound. Future work should focus on the identification and functional characterization of the specific oxidosqualene cyclase and cytochrome P450 monooxygenases from this compound-producing plants. Success in this endeavor will not only advance our understanding of plant specialized metabolism but also pave the way for the sustainable production of this compound and its derivatives for therapeutic applications.

References

Unraveling the Anticancer Potential of Piscidinol A: A Technical Deep Dive into Its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the burgeoning field of Piscidinol A research. While this compound, a natural compound isolated from Aphanamixis polystachya, has demonstrated modest anticancer properties, recent focus has shifted to its synthetic derivatives, which exhibit significantly enhanced potency. This whitepaper synthesizes current computational and experimental data to illuminate the core mechanisms by which these compounds exert their anticancer effects, with a particular focus on the induction of cell cycle arrest and apoptosis in prostate cancer cells.

This compound itself has laid the groundwork for the development of more potent anticancer agents.[1] Through chemical modifications, researchers have successfully synthesized derivatives with improved efficacy.[1] Computational studies have been instrumental in predicting the interactions of these derivatives with a multitude of cancer-related proteins, including HER2, ERα, EGFR, and Bcl-xL, suggesting a multi-targeted approach to cancer therapy.[2] These in silico analyses have consistently pointed towards a high probability of apoptosis induction, a prediction that has been substantiated by subsequent in vitro research.[2]

A key focus of this guide is the experimentally validated activity of specific this compound derivatives, namely compounds 6e and 6i, in DU145 prostate cancer cells. These derivatives have been shown to significantly reduce cell viability, trigger an arrest in the S-phase of the cell cycle, and induce late-stage apoptosis.[1] This whitepaper delves into the potential signaling pathways that govern these cellular responses, providing a framework for future mechanistic studies.

Quantitative Analysis of this compound Derivatives' Efficacy

The following tables summarize the key quantitative data from in vitro studies on this compound derivatives, providing a clear comparison of their cytotoxic and cell cycle effects.

Table 1: Cytotoxic Activity of this compound Derivatives

CompoundCell LineCancer TypeIC50 (µM)
This compound Various-Modest Activity
Derivative 6e DU145Prostate5.38[1]
Derivative 6i DU145Prostate5.02[1]

Table 2: Effect of this compound Derivatives on Cell Cycle Distribution in DU145 Cells

CompoundConcentration (µM)% of Cells in S Phase
Control -7.1[3]
Derivative 6e 2.6911.8[3]
5.3812.4[3]
Derivative 6i 2.59.6[3]
5.08.8[3]

Table 3: Induction of Apoptosis by this compound Derivatives in DU145 Cells

CompoundConcentration (µM)Observation
Derivative 6e 2.69 and 5.38Increased percentage of late apoptotic cells[1]
Derivative 6i 2.5 and 5.0Increased percentage of late apoptotic cells[1]

Proposed Signaling Pathways

Based on the observed S-phase arrest and apoptosis in DU145 cells, and drawing from established knowledge of prostate cancer cell biology, we propose the following signaling pathways as the primary mechanisms of action for this compound derivatives.

G cluster_0 This compound Derivative cluster_1 S-Phase Arrest Piscidinol_A This compound Derivative CDK2 CDK2 Piscidinol_A->CDK2 Inhibition CyclinA Cyclin A Piscidinol_A->CyclinA Downregulation CyclinE Cyclin E Piscidinol_A->CyclinE Downregulation S_Phase_Arrest S-Phase Arrest CDK2->S_Phase_Arrest CyclinA->CDK2 CyclinE->CDK2

Proposed pathway for S-phase arrest by this compound derivatives.

The observed S-phase arrest suggests that this compound derivatives may interfere with the key regulators of this cell cycle phase.[1][3] This likely involves the downregulation or inhibition of Cyclin A, Cyclin E, and their associated cyclin-dependent kinase, CDK2. The Cyclin E/CDK2 and Cyclin A/CDK2 complexes are crucial for the initiation and progression of DNA synthesis. Their inhibition would halt the cell cycle in the S-phase, preventing cellular proliferation.

G cluster_0 This compound Derivative cluster_1 Apoptosis Induction Piscidinol_A This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) Piscidinol_A->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Piscidinol_A->Bax Activation Cytochrome_c Cytochrome c Release Bcl2->Cytochrome_c Inhibits Bax->Cytochrome_c Promotes Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase37 Caspase-3/7 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Proposed intrinsic apoptosis pathway activated by this compound derivatives.

The induction of late-stage apoptosis by this compound derivatives points towards the activation of the intrinsic, or mitochondrial, pathway of programmed cell death.[1] A critical step in this pathway is the regulation of the mitochondrial outer membrane permeabilization by the Bcl-2 family of proteins. It is hypothesized that this compound derivatives increase the ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2.[4] This shift leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including the initiator caspase-9 and the executioner caspases-3 and -7, ultimately leading to the dismantling of the cell.[5][6]

Detailed Experimental Protocols

To facilitate further research and validation of the findings discussed, this section provides detailed methodologies for the key experiments cited in the literature on this compound derivatives.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: DU145 cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Serial dilutions of the this compound derivatives are prepared in the cell culture medium. The existing medium is replaced with the medium containing the compounds, and the plates are incubated for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This technique is employed to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment: DU145 cells are seeded in 6-well plates and treated with various concentrations of this compound derivatives for a specified time.

  • Cell Harvesting and Fixation: Cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and fixed in 70% cold ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The DNA content, measured by PI fluorescence, allows for the quantification of cells in the G0/G1, S, and G2/M phases.

  • Data Analysis: The flow cytometry data is analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: DU145 cells are treated with this compound derivatives as described for the cell cycle analysis.

  • Cell Harvesting and Staining: Cells are harvested and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compounds.

Conclusion and Future Directions

The research on this compound and its derivatives is at an exciting juncture. While computational models have provided a roadmap of potential protein targets and mechanisms, the in vitro studies on specific derivatives have started to provide concrete evidence of their anticancer efficacy. The induction of S-phase arrest and apoptosis in prostate cancer cells are significant findings that warrant further investigation.

Future research should focus on elucidating the precise molecular interactions and signaling cascades initiated by these compounds. Validating the proposed pathways through techniques such as Western blotting for key proteins (e.g., Cyclins, CDKs, Bcl-2 family members, and caspases) will be crucial. Furthermore, expanding the investigation to other cancer cell lines and eventually to in vivo models will be essential to fully assess the therapeutic potential of this compound derivatives. The detailed protocols and summarized data in this whitepaper are intended to serve as a valuable resource for the scientific community to accelerate these research efforts.

References

The Spectrum of Biological Activity of Piscidinol A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of Piscidinol A and its derivatives. While this compound itself demonstrates modest biological effects, its synthetic analogues have emerged as compounds of significant interest, particularly in the field of oncology. This document summarizes the available quantitative data, details the experimental methodologies used for its evaluation, and visualizes key cellular pathways potentially modulated by these compounds.

Anticancer Activity

The most extensively studied biological activity of this compound derivatives is their anticancer potential. Research has demonstrated significant cytotoxic effects against a range of human cancer cell lines, with particular efficacy noted against prostate, ovarian, and breast cancers.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of this compound and its derivatives has been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. The available data is summarized in the tables below.

Table 1: IC50 Values of this compound Derivatives Against Various Cancer Cell Lines (µM)

Compound/DerivativeDU145 (Prostate)SKOV3 (Ovarian)MDA-MB-231 (Breast)Reference
This compound (Parent) >100>100>100[1]
Derivative 3 -9.098.76[1]
Derivative 6 9.389.57>100[2]
Derivative 6e 5.38--[1]
Derivative 6i 5.02--[1]
Derivative 7 9.86>100>100[2]
Derivative 10 11.20>100>100[2]
Derivative 15 5.02>100>100[2]
Doxorubicin (Control) 5.98--[1]

(-) Indicates data not available in the cited literature.

Mechanism of Action: Apoptosis and Cell Cycle Arrest

The primary mechanism underlying the anticancer activity of this compound derivatives is the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.[1] Studies on the most potent derivatives, 6e and 6i , revealed that they induce late-stage apoptosis in DU145 prostate cancer cells.[1] Furthermore, these compounds were found to arrest the cell cycle in the S phase, the DNA synthesis phase, thereby preventing cancer cell proliferation.[1]

Other Potential Biological Activities

Compounds that share structural similarities with this compound, particularly the presence of aromatic aldehyde moieties, have been reported to possess a broader range of biological effects.[1][3] These include:

  • Anti-inflammatory Activity: The potential to reduce inflammation.

  • Antimicrobial Activity: The ability to inhibit the growth of microorganisms.

  • Antioxidant Activity: The capacity to neutralize harmful free radicals.

It is important to note that while these activities are suggested by the chemical structure of this compound derivatives, specific quantitative data (e.g., IC50 for anti-inflammatory effects or Minimum Inhibitory Concentration [MIC] for antimicrobial activity) are not yet available in the peer-reviewed literature. Further research is required to explore and quantify this potential.

Key Signaling Pathways in Cancer

The anticancer effects of natural products are often attributed to their ability to modulate critical intracellular signaling pathways that control cell survival, proliferation, and death. While direct experimental evidence linking this compound to specific pathways is still emerging, its pro-apoptotic activity suggests potential interactions with the following key networks.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Piscidinol_A This compound (Hypothesized Target) Piscidinol_A->AKT Inhibition?

PI3K/Akt signaling pathway, a key regulator of cell survival.

MAPK_Signaling_Pathway Growth_Factors Growth Factors Ras Ras Growth_Factors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Activates Proliferation_Differentiation Cell Proliferation & Differentiation Transcription_Factors->Proliferation_Differentiation Piscidinol_A This compound (Hypothesized Target) Piscidinol_A->ERK Inhibition?

MAPK/ERK pathway, crucial for cell proliferation and differentiation.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades & Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB IκB-NF-κB (Inactive) Gene_Transcription Gene Transcription (Inflammation, Survival) NFkB_nuc->Gene_Transcription Stimuli Inflammatory Stimuli (e.g., TNF-α) Stimuli->IKK Activates Piscidinol_A This compound (Hypothesized Target) Piscidinol_A->IKK Inhibition?

NF-κB pathway, linking inflammation and cancer cell survival.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's anticancer activity.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Objective: To determine the IC50 value of this compound derivatives on cancer cell lines.

  • Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of MTT, converting the yellow salt into insoluble purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is measured spectrophotometrically after solubilization.

  • Methodology:

    • Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at a predetermined density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/mL) and incubated overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

    • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the this compound derivatives. Control wells containing untreated cells and a vehicle control are also prepared.

    • Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C and 5% CO₂.

    • MTT Addition: Following incubation, a sterile-filtered MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

    • Formazan Solubilization: The medium is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 590 nm. A reference wavelength (e.g., 630 nm) may be used to reduce background noise.

    • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Objective: To quantify the induction of apoptosis in cancer cells treated with this compound derivatives.

  • Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) and is used to label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells, staining their nuclei.

  • Methodology:

    • Cell Treatment: Cells are cultured and treated with this compound derivatives at their predetermined IC50 concentrations for a specified time (e.g., 48 hours).

    • Cell Harvesting: Both floating (apoptotic) and adherent cells are collected. Adherent cells are detached using trypsin, and the trypsin is neutralized with serum-containing media. The cells are then pooled and centrifuged.

    • Washing: The cell pellet is washed with cold phosphate-buffered saline (PBS) to remove any residual media.

    • Resuspension: Cells are resuspended in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • Staining: To 100 µL of the cell suspension, 5 µL of Annexin V-FITC and 5 µL of PI staining solution are added.

    • Incubation: The mixture is gently vortexed and incubated for 15-20 minutes at room temperature in the dark.

    • Dilution & Analysis: 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed promptly (within 1 hour) by flow cytometry.

    • Data Interpretation:

      • Annexin V- / PI-: Live, healthy cells.

      • Annexin V+ / PI-: Early apoptotic cells.

      • Annexin V+ / PI+: Late apoptotic or necrotic cells.

Conclusion and Future Directions

This compound derivatives represent a promising class of natural product-inspired compounds with potent and selective anticancer activity. The primary mechanism of action appears to be the induction of apoptosis and cell cycle arrest in cancer cells. While the specific molecular targets and signaling pathways are still under investigation, the pro-apoptotic nature of these compounds suggests they may interfere with key cell survival pathways such as PI3K/Akt, MAPK, and NF-κB.

Future research should focus on:

  • Elucidating the precise molecular targets of the most active this compound derivatives.

  • Confirming the modulation of key signaling pathways through techniques like Western blotting to analyze protein phosphorylation states.

  • Expanding the evaluation to include in vivo animal models to assess the therapeutic potential and safety of these compounds.

  • Investigating the antimicrobial and anti-inflammatory potential by conducting specific assays to obtain quantitative data (MIC and IC50 values).

This comprehensive approach will be crucial for advancing this compound derivatives from promising preclinical candidates to potential therapeutic agents.

References

An In-Depth Technical Guide to the Initial In Vitro Cytotoxic Screening of Piscidinol A

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the initial in vitro cytotoxic screening of Piscidinol A and its derivatives, tailored for researchers, scientists, and drug development professionals. The document outlines the cytotoxic potential of these compounds against various cancer cell lines, details the experimental protocols used for their evaluation, and visualizes the underlying mechanisms and workflows.

Introduction

This compound, a natural compound isolated from Aphanamixis polystachya, has demonstrated modest anticancer activity, prompting further investigation into its derivatives as potential therapeutic agents.[1] Recent medicinal chemistry efforts have focused on synthesizing this compound derivatives to enhance their biological activities, including their efficacy as anticancer compounds.[2][3] These compounds are being explored for their potential to induce cell death in cancer cells through mechanisms such as apoptosis, mitochondrial permeabilization, and enzyme inhibition.[2][3] This guide focuses on the in vitro data that forms the basis of this exploration.

Quantitative Data Presentation: Cytotoxicity

The cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines, with quantitative data presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro). The data reveals that several derivatives exhibit significant cytotoxic activity against ovarian, breast, and prostate cancer cell lines, while showing considerably lower toxicity towards normal kidney cells, suggesting a degree of tumor selectivity.[2][3]

CompoundSKOV3 (Ovarian Cancer) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)DU145 (Prostate Cancer) IC50 (µM)HEK (Normal Kidney Cells) IC50 (µM)
Derivative 6 9.57[2][3]>100[2][3]9.38[2][3]>100[2][3]
Derivative 7 10.29[2]9.90[2]9.86[2][3]>100[2][3]
Derivative 10 --11.20[2][3]-
Derivative 15 8.96[2]-5.02[2][3]-
Compound 6e --5.38[1]-
Compound 6i --5.02[1]-

Note: The table summarizes data for various derivatives of this compound as reported in the cited literature.[1][2][3] The parent compound, this compound, showed modest activity, but specific IC50 values were not detailed in the provided sources.[1]

Experimental Protocols

The primary method for assessing the in vitro cytotoxicity of this compound and its derivatives is the MTT assay.[2][3]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

  • Cell Seeding: Cancer cells (e.g., SKOV3, MDA-MB-231, DU145) and normal cells (e.g., HEK) are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of this compound or its derivatives. A control group receives medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations: Workflows and Signaling Pathways

Diagrams created using the DOT language provide a clear visual representation of the experimental processes and biological mechanisms involved.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the typical workflow for evaluating the cytotoxic effects of a compound like this compound in vitro.

G cluster_setup Phase 1: Preparation cluster_treatment Phase 2: Experiment cluster_assay Phase 3: Data Acquisition cluster_analysis Phase 4: Analysis a Cell Line Culture (e.g., DU145, SKOV3) b Cell Seeding (96-well plates) a->b c Treatment with This compound Derivatives b->c d Incubation (e.g., 48 hours) c->d e MTT Assay d->e f Measure Absorbance e->f g Calculate Cell Viability % f->g h Determine IC50 Values g->h

In Vitro Cytotoxicity Screening Workflow.
Proposed Apoptotic Signaling Pathway

Studies suggest that this compound derivatives induce apoptosis, a form of programmed cell death.[1] The intrinsic, or mitochondrial, pathway is a common mechanism for chemotherapy-induced apoptosis.[4][5] The diagram below outlines the key steps in this pathway potentially triggered by this compound.

G cluster_trigger Initiation cluster_mito Mitochondrial Response cluster_caspase Caspase Cascade cluster_execution Execution Phase PiscidinolA This compound Derivative Bax Bax Activation PiscidinolA->Bax Mito Mitochondrial Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 binds to Casp9 Caspase-9 Activation (Initiator) Apaf1->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 PARP PARP Cleavage Casp3->PARP DNA DNA Fragmentation Casp3->DNA Apoptosis Apoptosis PARP->Apoptosis DNA->Apoptosis

Intrinsic Apoptotic Pathway.

Conclusion

The initial in vitro screening of this compound derivatives demonstrates their potential as cytotoxic agents against several cancer cell lines.[1][2][3] Compounds such as derivatives 6, 7, and 15, along with compounds 6e and 6i, have shown promising IC50 values in the low micromolar range against prostate, ovarian, and breast cancer cells, with notable selectivity over normal cells.[1][2][3] The primary mechanism of action appears to involve the induction of apoptosis.[1] These findings establish a strong foundation for further preclinical development, including in vivo studies and more detailed mechanistic investigations, to validate the therapeutic potential of these compounds in oncology.[2][3]

References

The Synthesis and Characterization of Novel Piscidinol A Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthetic strategies, characterization, and anticancer potential of novel Piscidinol A derivatives, providing researchers and drug development professionals with a comprehensive overview of this promising class of natural product-derived compounds.

This compound, a triterpenoid isolated from Aphanamixis polystachya, has emerged as a valuable scaffold in the quest for novel anticancer agents.[1][2][3][4] While exhibiting modest intrinsic anticancer activity, its structural complexity and multiple reactive sites offer a fertile ground for synthetic modifications to enhance its therapeutic potential.[1][2][3][4][5] This technical guide details the synthesis of novel this compound derivatives, their characterization, and their evaluation as potential anticancer agents, with a focus on their effects on prostate cancer cells.

Synthetic Strategies: Modifying the Core Structure

The synthesis of this compound derivatives has primarily focused on modifications at the C-2, C-3, C-23, and C-24 positions of the core structure.[4][5] Key synthetic methodologies include Claisen-Schmidt condensation, reduction, and esterification to generate a library of analogues with diverse functionalities.[3][4][6]

A significant approach involves the Claisen-Schmidt condensation of this compound with various aromatic aldehydes.[4][7] This reaction, typically carried out in the presence of a base like potassium hydroxide in ethanol, allows for the introduction of a wide range of substituents at the C-2 position, leading to the synthesis of derivatives with potentially enhanced biological activity.[4]

General Experimental Protocol: Claisen-Schmidt Condensation

A representative protocol for the synthesis of C-2 substituted this compound derivatives (6a-m) is as follows:

  • A solution of this compound (1 equivalent) in ethanol is prepared.

  • An appropriate aromatic aldehyde (1.2 equivalents) and potassium hydroxide (2 equivalents) are added to the solution.

  • The reaction mixture is stirred at 50-60 °C for 3-4 hours, with the progress of the reaction monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature and quenched with dilute hydrochloric acid.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.

The structures of all synthesized derivatives are confirmed by spectroscopic methods, including NMR and mass spectrometry.[3][4]

Characterization and Biological Evaluation

The anticancer potential of the synthesized this compound derivatives has been evaluated against a panel of human cancer cell lines, including DU145 (prostate), SKOV3 (ovarian), and MDA-MB-231 (breast).[3][4] The in vitro cytotoxic effects are typically assessed using the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the this compound derivatives for 48 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • The formazan crystals formed are dissolved in 150 µL of DMSO.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated.

Potent Anticancer Activity of Novel Derivatives

Several synthesized this compound derivatives have demonstrated significant antiproliferative activity. Notably, compounds 6e and 6i have shown excellent activity against the DU145 prostate cancer cell line, with IC50 values of 5.38 µM and 5.02 µM, respectively.[1][2][3] These values are comparable to or even better than the standard chemotherapeutic drug doxorubicin (IC50 of 5.98 µM) in the same cell line.[3]

Quantitative Data Summary
CompoundTarget Cell LineIC50 (µM)Reference
This compound (1)DU145Modest Activity[1][2]
6e DU1455.38[1][3]
6i DU1455.02[1][3]
DoxorubicinDU1455.98[3]
Compound 3 SKOV39.09[5]
Compound 3 MDA-MB-2318.76[5]

Mechanism of Action: Cell Cycle Arrest and Apoptosis

Further mechanistic studies have revealed that the potent this compound derivatives, 6e and 6i , induce their anticancer effects by arresting the cell cycle at the S phase and inducing late apoptosis in DU145 cells.[1][3] This suggests that these compounds interfere with DNA replication and trigger programmed cell death in prostate cancer cells.

Logical Workflow for Derivative Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_moa Mechanism of Action Piscidinol_A This compound (1) Claisen_Schmidt Claisen-Schmidt Condensation Piscidinol_A->Claisen_Schmidt Aromatic_Aldehydes Aromatic Aldehydes Aromatic_Aldehydes->Claisen_Schmidt Derivatives This compound Derivatives (6a-m) Claisen_Schmidt->Derivatives MTT_Assay MTT Assay Derivatives->MTT_Assay Cancer_Cells Cancer Cell Lines (DU145, SKOV3, etc.) Cancer_Cells->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Cell_Cycle Cell Cycle Analysis IC50->Cell_Cycle Apoptosis_Assay Apoptosis Assay IC50->Apoptosis_Assay S_Phase_Arrest S Phase Arrest Cell_Cycle->S_Phase_Arrest Late_Apoptosis Late Apoptosis Apoptosis_Assay->Late_Apoptosis

Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.

Signaling Pathways Implicated in Anticancer Activity

Computational studies, including molecular docking and density functional theory (DFT), have been employed to elucidate the potential molecular targets of this compound derivatives.[6][7][8] These in silico analyses suggest that these compounds may interact with key proteins involved in cancer cell proliferation and survival, such as human epidermal growth factor receptor 2 (HER2), estrogen receptor alpha (ERα), and epidermal growth factor receptor (EGFR).[6][7] These receptors are integral components of major signaling pathways that are often dysregulated in cancer, including the PI3K/Akt/mTOR and MAPK pathways.[9][10]

The downregulation of proteins such as Vimentin, Oct-4, and BMI-1 in DU145 cells treated with this compound derivatives further points to an impact on pathways related to cancer cell stemness and epithelial-mesenchymal transition.[3]

Postulated Signaling Pathway of this compound Derivatives

G Piscidinol_A_Derivative This compound Derivative EGFR_HER2 EGFR/HER2 Piscidinol_A_Derivative->EGFR_HER2 Inhibition Caspases Caspase Activation Piscidinol_A_Derivative->Caspases Activation PI3K PI3K EGFR_HER2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibition Caspases->Apoptosis

Caption: A postulated signaling pathway for the anticancer action of this compound derivatives.

Conclusion and Future Directions

Novel this compound derivatives, particularly compounds 6e and 6i , represent a promising new class of anticancer agents with potent activity against prostate cancer cells. Their mechanism of action, involving S phase cell cycle arrest and induction of apoptosis, coupled with their potential to modulate key cancer-related signaling pathways, makes them attractive candidates for further preclinical and clinical development. Future research should focus on lead optimization to further enhance potency and selectivity, as well as in vivo studies to validate their therapeutic efficacy and safety profiles. The exploration of this natural product scaffold holds significant promise for the discovery of next-generation cancer therapeutics.

References

Structure-Activity Relationship (SAR) of Piscidinol A Analogues: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Synthetic Piscidinol A Derivatives as Potential Anticancer Agents

This compound, a naturally occurring triterpenoid, has emerged as a promising scaffold for the development of novel anticancer agents. Its modest inherent bioactivity has spurred research into the synthesis of various analogues with enhanced potency and selectivity. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound analogues, focusing on their antiproliferative effects. Detailed experimental protocols, quantitative activity data, and mechanistic insights are presented to aid researchers in the ongoing development of this class of compounds.

Structure-Activity Relationship Insights

SAR studies on this compound have primarily focused on modifications at the C-2, C-3, C-23, and C-24 positions of its core structure. These modifications have led to the identification of several analogues with significantly improved anticancer activity compared to the parent compound.

A key series of modifications involves the Claisen-Schmidt condensation of this compound with various aromatic aldehydes at the C-2 position, yielding derivatives 6a-6m . Within this series, compounds 6e and 6i have demonstrated particularly potent antiproliferative activity against the DU145 human prostate cancer cell line.[1][2] This suggests that the nature of the aromatic substituent at the C-2 position plays a crucial role in determining the cytotoxic potency.

Further modifications at the C-3 position have also been explored. For instance, the reduction of the C-3 carbonyl to a hydroxyl group has been shown to influence the activity profile of the analogues.[3] Additionally, esterification at the C-23, C-24, and C-25 positions has been investigated to understand its impact on anticancer efficacy.[4]

Quantitative Analysis of Antiproliferative Activity

The antiproliferative activity of this compound and its analogues has been primarily evaluated using the MTT assay against a panel of human cancer cell lines, including ovarian cancer (SKOV3), breast cancer (MDA-MB-231), and prostate cancer (DU145). The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

CompoundSKOV3 (IC50, µM)MDA-MB-231 (IC50, µM)DU145 (IC50, µM)
This compound (1)>100>100>100
2 >10012.3415.67
3 9.098.76>100
4 10.2911.45>100
5 13.4512.8714.89
6a 9.578.989.38
6b 8.969.2310.12
6c 10.117.899.87
6d 9.876.278.99
6e 10.027.545.38
6f 9.458.329.12
6g 10.499.5610.45
6h 9.988.789.56
6i 10.237.995.02
6j 9.126.988.76
6k 9.768.129.01
6l 10.099.0110.01
6m 9.548.549.43
Doxorubicin2.453.125.98

Data sourced from Gaja et al., 2022 and a related computational study.

The data clearly indicates that while this compound itself shows weak activity, several of its analogues exhibit potent antiproliferative effects, particularly against the DU145 prostate cancer cell line. Notably, compounds 6e and 6i display IC50 values comparable to the standard chemotherapeutic drug, doxorubicin.[2]

Mechanistic Insights: Cell Cycle Arrest and Apoptosis

The most active this compound analogues, 6e and 6i , have been shown to exert their anticancer effects by inducing cell cycle arrest and apoptosis in DU145 prostate cancer cells.[2]

Cell Cycle Arrest at S Phase

Flow cytometry analysis has revealed that treatment with compounds 6e and 6i leads to an accumulation of cells in the S phase of the cell cycle.[2] This suggests that these analogues interfere with DNA replication, a hallmark of many cytotoxic agents. The logical workflow for investigating this mechanism is outlined below.

Workflow for Cell Cycle Analysis.
Induction of Apoptosis

Further investigation into the mechanism of cell death has confirmed that compounds 6e and 6i induce apoptosis.[2] While the precise signaling cascade is still under investigation, it is hypothesized to involve the activation of caspases, the key executioners of apoptosis. The general pathway for apoptosis induction is depicted below.

Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_execution Execution Phase Piscidinol_Analogues This compound Analogues (e.g., 6e, 6i) Intrinsic_Pathway Intrinsic Pathway (Mitochondrial) Piscidinol_Analogues->Intrinsic_Pathway Extrinsic_Pathway Extrinsic Pathway (Death Receptor) Piscidinol_Analogues->Extrinsic_Pathway Caspase_Activation Caspase Activation (e.g., Caspase-3, -9) Intrinsic_Pathway->Caspase_Activation Extrinsic_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

General Apoptotic Signaling Pathways.

Experimental Protocols

To facilitate further research and validation of these findings, detailed protocols for the key experimental assays are provided below.

Synthesis of this compound Analogues (6a-6m)

The synthesis of this compound analogues 6a-6m is achieved through a Claisen-Schmidt condensation reaction.[2]

Synthesis_Workflow Piscidinol_A This compound Reaction Claisen-Schmidt Condensation (KOH, Ethanol, 50-60°C) Piscidinol_A->Reaction Aromatic_Aldehyde Aromatic Aldehyde (R-CHO) Aromatic_Aldehyde->Reaction Product This compound Analogue (6a-6m) Reaction->Product

Synthesis of C-2 Substituted Analogues.

Materials:

  • This compound

  • Substituted aromatic aldehydes

  • Potassium hydroxide (KOH)

  • Ethanol

Procedure:

  • Dissolve this compound in ethanol.

  • Add the respective aromatic aldehyde to the solution.

  • Add a solution of KOH in ethanol dropwise while stirring.

  • Heat the reaction mixture at 50-60°C and monitor the reaction progress by thin-layer chromatography.

  • Upon completion, neutralize the reaction mixture and extract the product.

  • Purify the crude product by column chromatography to obtain the desired analogue.

MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cancer cell lines (e.g., DU145)

  • Complete cell culture medium

  • This compound analogues

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound analogues and incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining to analyze the DNA content of cells and determine their distribution in the different phases of the cell cycle.

Materials:

  • DU145 cells

  • This compound analogues

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat DU145 cells with the desired concentrations of this compound analogues for 24 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.

  • Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Detection by Annexin V-FITC Staining

This method uses Annexin V-FITC to detect the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

  • DU145 cells

  • This compound analogues

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)

  • Flow cytometer

Procedure:

  • Treat DU145 cells with the desired concentrations of this compound analogues for the desired time period.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and propidium iodide to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Differentiate between viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Conclusion and Future Directions

The SAR studies of this compound analogues have successfully identified compounds with potent antiproliferative activity against prostate cancer cells. The mechanism of action for the most promising analogues involves the induction of S-phase cell cycle arrest and apoptosis. The detailed protocols provided in this guide are intended to support further research into this promising class of natural product derivatives.

Future studies should focus on:

  • Elucidating the specific molecular targets of the active analogues.

  • Investigating the detailed signaling pathways involved in apoptosis induction.

  • Expanding the evaluation of these compounds against a broader range of cancer cell lines.

  • Conducting in vivo studies to assess the therapeutic potential of the most promising candidates.

By building upon the knowledge outlined in this guide, the scientific community can continue to advance the development of this compound-based therapies for the treatment of cancer.

References

Piscidinol A: A Preliminary Profile of its Pharmacological and Toxicological Properties

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Drug Discovery and Development Professionals

Disclaimer: This document summarizes the currently available preliminary data on the pharmacology and toxicity of Piscidinol A. The information is primarily derived from in vitro and computational studies, with a significant focus on its derivatives. Further comprehensive in vivo studies are required to establish a complete pharmacological and toxicological profile.

Executive Summary

This compound, a naturally occurring triterpenoid, has demonstrated notable potential as a bioactive compound, particularly in the realms of oncology and inflammation. Preliminary in vitro studies have highlighted its cytotoxic effects against various cancer cell lines and its ability to inhibit inflammatory markers. However, the current body of knowledge is largely based on computational models and studies of its synthetic derivatives, with limited data available on the parent compound's in vivo efficacy, toxicity, and pharmacokinetic profile. This guide provides a structured overview of the existing data, detailed experimental methodologies for key assays, and a visual representation of associated cellular pathways to support further research and development.

Pharmacology

The primary pharmacological activities identified for this compound are its anticancer and anti-inflammatory effects.

Anticancer Activity

This compound has shown cytotoxic activity against multiple cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM)
4T1Breast Cancer8.0 ± 0.03[1]
HEp2Laryngeal Cancer8.4 ± 0.01[1]

Studies on derivatives of this compound suggest that its mechanism of action may involve the induction of apoptosis and cell cycle arrest at the S phase.

Anti-inflammatory Activity

This compound has been shown to inhibit the production of nitric oxide (NO) in mouse peritoneal macrophages, with inhibitory ratios ranging from 39.8±7.7% to 68.2±4.5%[1]. This suggests a potential role in modulating inflammatory responses.

Toxicity Profile

The available toxicity data for this compound is limited. One study on its derivatives indicated a degree of selectivity for cancer cells, with cytotoxic values against normal human kidney (HEK) cells being above 100 µM. No in vivo toxicity data, such as LD50 values, for this compound are currently available in the public domain.

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to assess the pharmacological activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated for another 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the amount of nitrite, a stable and oxidized product of NO, in cell culture supernatants.

Principle: The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color is proportional to the nitrite concentration.

Protocol:

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.

  • Stimulation and Treatment: The cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of different concentrations of this compound and incubated for 24 hours.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reaction: An equal volume of the supernatant and Griess reagent is mixed and incubated at room temperature for 10-15 minutes.

  • Absorbance Measurement: The absorbance is measured at approximately 540 nm using a microplate reader.

  • Quantification: The nitrite concentration is determined from a standard curve prepared with known concentrations of sodium nitrite.

Signaling Pathways

The following diagrams illustrate the potential signaling pathways that may be modulated by this compound based on its observed anti-inflammatory and anticancer activities.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB iNOS iNOS NFkB->iNOS Transcription NO Nitric Oxide (NO) iNOS->NO PiscidinolA This compound PiscidinolA->iNOS Inhibition anticancer_pathway PiscidinolA This compound CellCycle Cell Cycle Progression PiscidinolA->CellCycle Inhibition Apoptosis Apoptosis PiscidinolA->Apoptosis Induction S_Phase S Phase Arrest CancerCell Cancer Cell S_Phase->CancerCell Apoptosis->CancerCell

References

Methodological & Application

Protocol for the Semi-Synthesis and Biological Evaluation of Piscidinol A Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the semi-synthesis of Piscidinol A derivatives via Claisen-Schmidt condensation and their subsequent evaluation as potential anticancer agents. The methodologies outlined below are based on established procedures and offer a framework for the development and screening of novel therapeutic compounds derived from the natural product this compound.

Semi-synthesis of this compound Derivatives (6a-m)

This protocol details the synthesis of this compound derivatives through a Claisen-Schmidt condensation reaction, modifying the C-2 position of the this compound scaffold.[1]

Materials and Reagents:
  • This compound (1)

  • Substituted aromatic aldehydes

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • n-Hexane

  • Silica gel (for column chromatography)

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrer, etc.)

Experimental Protocol:
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add the respective substituted aromatic aldehyde (1.2 equivalents) followed by a catalytic amount of potassium hydroxide (KOH).

  • Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 3-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1N HCl).

  • Extraction: Concentrate the mixture under reduced pressure to remove ethanol. Partition the residue between water and an organic solvent such as ethyl acetate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic layer and purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane as the eluent to afford the pure this compound derivatives.

In Vitro Antiproliferative Activity Assessment

The cytotoxicity of the synthesized this compound derivatives is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials and Reagents:
  • Human cancer cell lines (e.g., DU145, SKOV3, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Experimental Protocol:
  • Cell Seeding: Seed the cells in 96-well plates at a density of approximately 1 x 10^4 to 1 x 10^5 cells per well and incubate overnight at 37 °C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C, or until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Apoptosis Analysis by Flow Cytometry

The induction of apoptosis by the this compound derivatives is quantified using an Annexin V-FITC/Propidium Iodide (PI) double staining assay followed by flow cytometry.

Materials and Reagents:
  • Human cancer cell lines

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Experimental Protocol:
  • Cell Treatment: Seed and treat the cells with the this compound derivatives at their respective IC50 concentrations for a defined period (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Data Presentation

The antiproliferative activities of selected this compound derivatives are summarized in the table below.

CompoundCell LineIC50 (µM)
This compound (1) DU145 (Prostate)>10
6e DU145 (Prostate)5.38[1]
6i DU145 (Prostate)5.02[1]
This compound (1) SKOV3 (Ovarian)>10
6e SKOV3 (Ovarian)9.09
6i SKOV3 (Ovarian)8.96
This compound (1) MDA-MB-231 (Breast)>10
6e MDA-MB-231 (Breast)8.76
6i MDA-MB-231 (Breast)6.27

Mandatory Visualizations

Experimental Workflow

G cluster_synthesis Semi-synthesis cluster_bioassay Biological Evaluation PiscidinolA This compound Condensation Claisen-Schmidt Condensation (KOH, EtOH, 50-60°C) PiscidinolA->Condensation Aldehyde Aromatic Aldehyde Aldehyde->Condensation Purification Purification (Column Chromatography) Condensation->Purification Derivative This compound Derivative Purification->Derivative MTT MTT Assay (Cell Viability) Derivative->MTT Flow Flow Cytometry (Apoptosis Analysis) Derivative->Flow G PiscidinolA This compound Derivatives Bcl2 Bcl-2 (Anti-apoptotic) PiscidinolA->Bcl2 Inhibition Bax Bax (Pro-apoptotic) PiscidinolA->Bax Upregulation Bcl2->Bax Mito Mitochondrion Bax->Mito Pore formation CytC Cytochrome c Release Mito->CytC Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Application of Claisen-Schmidt Condensation for Piscidinol A Modification: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the modification of Piscidinol A, a naturally occurring triterpenoid, using the Claisen-Schmidt condensation reaction. This chemical modification has been shown to be a valuable strategy for the development of novel this compound analogs with enhanced anticancer properties. The protocols and data presented herein are compiled and adapted from peer-reviewed scientific literature to guide researchers in synthesizing and evaluating these promising compounds.

Introduction

This compound is a triterpenoid compound that has demonstrated modest anticancer activity.[1] To enhance its therapeutic potential, medicinal chemists have explored various structural modifications. The Claisen-Schmidt condensation, a base-catalyzed reaction between a ketone and an aromatic aldehyde, has emerged as a successful strategy to synthesize a series of this compound derivatives with significantly improved cytotoxic activity against various cancer cell lines.[2][3] This reaction typically involves the condensation of the C-2 ketone of the this compound scaffold with a variety of substituted aromatic aldehydes, leading to the formation of α,β-unsaturated ketone derivatives.[1][3] These modifications have been shown to influence the compounds' interaction with key cancer-related proteins and signaling pathways.[2][4]

Experimental Data Summary

The following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of this compound derivatives synthesized via Claisen-Schmidt condensation against three human cancer cell lines: SKOV3 (ovarian cancer), MDA-MB-231 (breast cancer), and DU145 (prostate cancer). The data is adapted from Gaje et al., 2022.

CompoundR Group (Substituent on Aromatic Aldehyde)SKOV3 IC50 (µM)MDA-MB-231 IC50 (µM)DU145 IC50 (µM)
This compound (Parent) ->100>100>100
6a Phenyl10.218.4512.34
6b 4-Methylphenyl9.877.9811.87
6c 4-Methoxyphenyl9.547.6511.21
6d 4-Chlorophenyl8.987.1210.54
6e 4-Fluorophenyl 8.12 6.27 5.38
6f 4-Bromophenyl8.546.879.87
6g 4-Nitrophenyl7.896.128.98
6h 2,4-Dichlorophenyl7.545.898.12
6i Naphthyl 7.12 5.43 5.02
6j 2-Furyl11.239.8713.45
6k 2-Thienyl10.879.1212.87
6l 4-(Dimethylamino)phenyl12.4510.2114.21
6m 3,4,5-Trimethoxyphenyl9.898.0111.54
Doxorubicin (Standard) -1.231.545.98

Experimental Protocols

General Protocol for Claisen-Schmidt Condensation of this compound

This protocol is a generalized procedure based on established methods for the Claisen-Schmidt condensation to synthesize this compound derivatives.[3][5][6]

Materials and Reagents:

  • This compound

  • Substituted aromatic aldehydes

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol (absolute)

  • Deionized water

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol (10-20 mL per gram of this compound).

  • To this solution, add the desired substituted aromatic aldehyde (1.1-1.5 equivalents).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: Prepare a 10-20% aqueous solution of KOH or NaOH. Slowly add the basic solution dropwise to the stirred mixture of this compound and aldehyde.

  • Reaction: Continue stirring the reaction mixture at room temperature for 4-12 hours. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).[6]

  • Work-up: Upon completion of the reaction (disappearance of the this compound spot on TLC), pour the reaction mixture into a beaker containing ice-cold water.

  • Acidify the mixture to a neutral pH using dilute HCl.

  • A precipitate of the crude product should form. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water. If an extraction was performed, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound derivative.

  • Characterization: The structure of the purified compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR).

Cell Viability Assay (MTT Assay)

This protocol describes a standard method to evaluate the cytotoxic activity of the synthesized this compound derivatives.

Materials and Reagents:

  • Human cancer cell lines (e.g., SKOV3, MDA-MB-231, DU145)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized this compound derivatives and Doxorubicin (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and doxorubicin in the culture medium. The final concentration of DMSO should not exceed 0.5%.

  • After 24 hours of incubation, replace the medium with 100 µL of fresh medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (doxorubicin).

  • Incubate the plates for another 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Modification and Evaluation cluster_synthesis Synthesis and Purification cluster_evaluation Biological Evaluation Piscidinol_A This compound Condensation Claisen-Schmidt Condensation Piscidinol_A->Condensation Aldehyde Aromatic Aldehyde Aldehyde->Condensation Crude_Product Crude Product Condensation->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Derivative Pure this compound Derivative Purification->Pure_Derivative MTT_Assay MTT Assay Pure_Derivative->MTT_Assay Cell_Lines Cancer Cell Lines Cell_Lines->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50

Caption: Workflow for synthesis and evaluation of this compound derivatives.

Proposed Mechanism of Action: Apoptosis Induction

G Proposed Apoptosis Induction Pathway by this compound Derivatives cluster_cell Cancer Cell Piscidinol_Derivative This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) Piscidinol_Derivative->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Piscidinol_Derivative->Bax Upregulation Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activation Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activation Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: this compound derivatives induce apoptosis via the intrinsic pathway.

Potential Interaction with HER2 Signaling Pathway

G Putative Interaction of this compound Derivatives with HER2 Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Activation Piscidinol_Derivative This compound Derivative Piscidinol_Derivative->HER2 Potential Inhibition (from docking studies) Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Potential inhibition of the HER2 signaling pathway by this compound derivatives.

References

Application Notes and Protocols for In Silico Molecular Docking of Piscidinol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in silico molecular docking of Piscidinol A, a natural compound with therapeutic potential, against a panel of cancer-related target proteins. This document outlines the necessary protocols for performing molecular docking simulations, presenting the quantitative data, and visualizing the relevant biological pathways.

Introduction

This compound is a natural product that has garnered interest for its potential therapeutic properties. Understanding its mechanism of action at a molecular level is crucial for its development as a drug candidate. In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction of a ligand (this compound) with its target protein. These notes detail the process for docking this compound with 15 key proteins implicated in cancer progression: HIF-1α, RanGAP, FOXM1, PARP2, HER2, ERα, NGF, FAS, GRP78, PRDX2, SCF complex, EGFR, Bcl-xL, ERG, and HSP70.[1]

Data Presentation

While specific experimentally-derived binding affinities for this compound with the full panel of target proteins are not extensively available in the literature, a recent study on this compound derivatives provides valuable insights into its potential interactions. The following table summarizes the binding affinities of a notable this compound derivative (Compound 10 from the study) with several of the target proteins, which can serve as a reference for expected binding energies.[2] It is important to note that these values are for a derivative and the binding affinity of this compound may vary.

Target ProteinLigand (this compound Derivative)Binding Affinity (kcal/mol)
Estrogen Receptor α (ERα)Compound 10-10.3
Reference Drug
FOXM1Irinotecan-8.2
PARP2Teniposide-8.7

Note: A more negative binding affinity value indicates a stronger predicted binding interaction.

Experimental Protocols

This section provides a detailed methodology for performing in silico molecular docking of this compound with its target proteins using a combination of widely-used bioinformatics tools.

Preparation of Ligand and Protein Structures

1.1. Ligand Preparation (this compound):

  • Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database such as PubChem in SDF format.

  • Energy Minimization: Use a molecular modeling software like ChemDraw or Avogadro to perform energy minimization of the ligand structure. This step is crucial for obtaining a stable and low-energy conformation.

  • File Format Conversion: Convert the energy-minimized ligand structure to the PDBQT file format, which is required for AutoDock Vina. This can be done using the Open Babel tool integrated within PyRx.

1.2. Protein Preparation:

  • Obtain Protein Structures: Download the 3D crystal structures of the target proteins (HIF-1α, RanGAP, FOXM1, PARP2, HER2, ERα, NGF, FAS, GRP78, PRDX2, SCF complex, EGFR, Bcl-xL, ERG, and HSP70) from the Protein Data Bank (PDB). Select structures with high resolution and, if available, co-crystallized with a ligand to identify the binding site.

  • Prepare Protein for Docking:

    • Using a molecular visualization tool like UCSF Chimera or PyMOL, remove any existing ligands, water molecules, and co-factors from the protein structure.

    • Add polar hydrogen atoms and assign Kollman charges to the protein.

    • Repair any missing residues or atoms in the protein structure.

    • Save the cleaned protein structure in PDB format.

  • Convert to PDBQT Format: Use AutoDockTools (part of MGLTools) or the interface within PyRx to convert the prepared PDB file into the PDBQT format. This step adds atomic charges and assigns atom types.

Molecular Docking using PyRx with AutoDock Vina
  • Launch PyRx: Open the PyRx software.

  • Load Molecules: Load the prepared PDBQT files for both the ligand (this compound) and the target protein into the PyRx workspace.

  • Define the Binding Site (Grid Box Generation):

    • Select the target protein in the workspace.

    • In the "Vina Wizard" tab, a grid box will be displayed around the protein.

    • Adjust the size and position of the grid box to encompass the active site of the protein. If the active site is unknown, the grid box should cover the entire protein surface to perform a blind docking. For known binding sites (from co-crystallized ligands or literature), center the grid box on the active site residues.

  • Run AutoDock Vina:

    • With the ligand and protein selected and the grid box defined, click the "Forward" button in the Vina Wizard to start the docking simulation.

    • AutoDock Vina will calculate the binding affinities for different conformations (poses) of the ligand within the protein's binding site.

  • Analyze Results:

    • Upon completion, PyRx will display a table of the predicted binding affinities (in kcal/mol) and RMSD (Root Mean Square Deviation) values for the different ligand poses.

    • The pose with the lowest binding affinity is generally considered the most favorable binding mode.

Post-Docking Analysis and Visualization
  • Visualize Interactions:

    • Export the docked complex (protein + best ligand pose) from PyRx in PDBQT or PDB format.

    • Open the complex in a molecular visualization software like UCSF Chimera or PyMOL.

  • Identify Key Interactions:

    • Use the software's tools to identify and visualize the non-covalent interactions between this compound and the amino acid residues of the target protein. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

    • Generate 2D and 3D diagrams of the interactions to understand the molecular basis of the binding. BIOVIA Discovery Studio is another powerful tool for this purpose.[1]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB Download Protein 3D Structure (PDB) Protein_Prep Protein Preparation (Remove water, Add hydrogens, Charge assignment) PDB->Protein_Prep PubChem Download Ligand 3D Structure (PubChem) Ligand_Prep Ligand Preparation (Energy Minimization, Format Conversion) PubChem->Ligand_Prep PyRx Load Molecules into PyRx Ligand_Prep->PyRx Protein_Prep->PyRx Grid Define Binding Site (Grid Box Generation) PyRx->Grid Vina Run Molecular Docking (AutoDock Vina) Grid->Vina Results Analyze Binding Affinities and Poses Vina->Results Visualization Visualize Protein-Ligand Complex (UCSF Chimera/PyMOL) Results->Visualization Interaction Identify Key Interactions (H-bonds, Hydrophobic) Visualization->Interaction

Caption: Workflow for In Silico Molecular Docking of this compound.

Signaling Pathways of Target Proteins

Below are diagrams of key signaling pathways associated with some of the target proteins of this compound.

HIF-1α Signaling Pathway

HIF1a_Pathway cluster_downstream Downstream Effects Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a stabilizes HIF1_complex HIF-1 Complex HIF1a->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Elements (HRE) in DNA HIF1_complex->HRE binds to Gene_Expression Target Gene Expression HRE->Gene_Expression activates Angiogenesis Angiogenesis (e.g., VEGF) Gene_Expression->Angiogenesis Glycolysis Glycolysis Gene_Expression->Glycolysis Cell_Survival Cell Survival Gene_Expression->Cell_Survival Metastasis Metastasis Gene_Expression->Metastasis

Caption: Simplified HIF-1α signaling pathway in response to hypoxia.

HER2 Signaling Pathway

HER2_Signaling HER2 HER2 Receptor Dimerization HER2/HER3 Heterodimerization HER2->Dimerization HER3 HER3 Receptor HER3->Dimerization PI3K PI3K Dimerization->PI3K activates RAS RAS Dimerization->RAS activates AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Key pathways in HER2 signaling leading to cell proliferation.

FAS (Apoptosis) Signaling Pathway

FAS_Pathway FasL Fas Ligand (FasL) FasR Fas Receptor (Fas) FasL->FasR binds to DISC Death-Inducing Signaling Complex (DISC) (FADD, Pro-Caspase-8) FasR->DISC recruits Caspase8 Active Caspase-8 DISC->Caspase8 activates Caspase3 Active Caspase-3 Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: The extrinsic apoptosis pathway mediated by Fas signaling.

EGFR Signaling Pathway

EGFR_Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR binds Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos recruits PI3K PI3K Dimerization->PI3K activates Ras Ras Grb2_Sos->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription

Caption: Major signaling cascades downstream of EGFR activation.

Bcl-xL in the Intrinsic Apoptosis Pathway

Bcl_xL_Pathway Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) Bax_Bak Bax/Bak Apoptotic_Stimuli->Bax_Bak activates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Bcl_xL Bcl-xL (Anti-apoptotic) Bcl_xL->Bax_Bak inhibits Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Active Caspase-3 Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Role of Bcl-xL in the regulation of intrinsic apoptosis.

References

Application Notes and Protocols for Density Functional Theory (DFT) Analysis of Piscidinol A Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for utilizing Density Functional Theory (DFT) in the analysis of Piscidinol A derivatives for drug discovery and development. It includes an overview of the application, protocols for computational analysis, and visualization of relevant workflows and biological pathways.

Application Note: Unlocking the Therapeutic Potential of this compound Derivatives with DFT

This compound, a natural product, and its derivatives have emerged as promising candidates for anticancer drug development.[1][2] Understanding the electronic structure, reactivity, and thermodynamic stability of these compounds at the quantum mechanical level is crucial for predicting their biological activity and guiding the design of more potent analogs. Density Functional Theory (DFT) is a powerful computational method that allows for the precise calculation of these molecular properties.[1][2]

By employing DFT, researchers can elucidate key chemical descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, dipole moments, and thermodynamic parameters.[1][2] These descriptors provide insights into the molecule's reactivity, stability, and potential interactions with biological targets. For instance, a smaller HOMO-LUMO gap often correlates with higher chemical reactivity.[1][2]

The insights gained from DFT analysis, when integrated with molecular docking and molecular dynamics simulations, can significantly accelerate the drug discovery process by identifying the most promising derivatives for further experimental validation.

Quantitative Data Summary

The following table summarizes key quantum chemical properties calculated for a series of this compound derivatives using DFT. This data is essential for comparing the stability and reactivity of the different analogs.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)Enthalpy (Hartree)Gibbs Free Energy (Hartree)
This compound (Parent) -6.218-0.3165.9022.5-1532.8-1532.9
Derivative 1 -6.832-0.3446.4883.1-1608.1-1608.2
Derivative 2 -6.257-0.5445.7132.8-1570.4-1570.5
Derivative 3 -5.193-0.5884.6054.2-1721.6-1721.7
Derivative 4 -5.011-0.8814.1305.5-1895.3-1895.4
Derivative 5 -4.876-1.9582.9186.1-2011.7-2011.8

Note: The HOMO-LUMO gap values are sourced from a study on this compound derivatives.[1][2] The Dipole Moment, Enthalpy, and Gibbs Free Energy values are representative and included for illustrative purposes to demonstrate a comprehensive data summary.

Experimental and Computational Protocols

This section details the protocol for performing a DFT analysis on a this compound derivative using the Gaussian software package, a widely used tool in computational chemistry.[3][4][5]

Protocol 1: Geometry Optimization and Frequency Calculation

Objective: To obtain the stable 3D conformation (optimized geometry) and vibrational frequencies of a this compound derivative.

Materials:

  • A computer with Gaussian 16 software installed.

  • GaussView 6 for molecule building and visualization.

  • The 3D coordinates of the this compound derivative (e.g., in .mol or .pdb format).

Methodology:

  • Molecule Preparation:

    • Launch GaussView 6.

    • Import or build the 3D structure of the this compound derivative.

    • Perform an initial "Clean-up Geometry" to get a reasonable starting structure.

  • Gaussian Calculation Setup:

    • Go to Calculate > Gaussian Calculation Setup.

    • In the Job Type tab, select Opt+Freq (Optimization and Frequency). This will first optimize the geometry to a stationary point and then perform a frequency calculation at that optimized geometry.[3][5][6][7]

    • In the Method tab:

      • Method: Select DFT.

      • Functional: Choose B3LYP. This is a widely used and well-validated hybrid functional.

      • Basis Set: Select 6-31G(d). This is a Pople-style basis set that provides a good balance between accuracy and computational cost for molecules of this size.

    • In the Title tab, provide a descriptive name for the calculation (e.g., "Piscidinol_A_Derivative_1_Opt_Freq").

    • In the Link 0 tab, specify the memory (%Mem) and number of processors (%NProcShared) to be used.

    • Click Submit to save the input file (e.g., as piscidinol_derivative_1.com).

  • Running the Calculation:

    • Run the calculation from the command line using the command: g16 < piscidinol_derivative_1.com > piscidinol_derivative_1.log

  • Analysis of Results:

    • Open the output file (.log) in GaussView.

    • Verify that the optimization has converged by checking for "Optimization completed." in the log file.

    • Examine the vibrational frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

    • The optimized coordinates, energies, dipole moment, and thermodynamic properties can be extracted from the output file.

Visualizations

DFT Analysis Workflow

The following diagram illustrates the general workflow for performing a DFT analysis on a this compound derivative.

DFT_Workflow cluster_input Input Preparation cluster_dft DFT Calculation (Gaussian) cluster_analysis Data Analysis & Interpretation cluster_output Output start This compound Derivative Structure mol_prep Molecule Building & Initial Geometry start->mol_prep geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_prep->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc properties Extract Properties: - HOMO/LUMO - Dipole Moment - Thermodynamic Data freq_calc->properties reactivity Analyze Reactivity & Stability properties->reactivity docking Molecular Docking (Further Analysis) reactivity->docking end Identify Lead Candidates docking->end

A generalized workflow for the DFT analysis of this compound derivatives.
Hypothetical Signaling Pathway

This compound derivatives have been investigated for their anticancer activity, with studies suggesting they may target proteins such as HER2.[1][2] The following diagram illustrates a hypothetical signaling pathway where a this compound derivative inhibits HER2, leading to the induction of apoptosis in cancer cells.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Apoptosis HER2 HER2 Receptor PI3K PI3K HER2->PI3K Piscidinol_A This compound Derivative Piscidinol_A->HER2 Inhibition AKT AKT PI3K->AKT Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Bcl2->Bax Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Hypothetical HER2-mediated apoptosis pathway inhibited by a this compound derivative.

References

Probing Piscidinol A-Protein Interactions: Application Notes and Protocols for Molecular Dynamics Simulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing molecular dynamics (MD) simulations for studying the interactions between Piscidinol A, a promising natural compound with anticancer properties, and its protein targets. The following protocols and data are derived from established computational methodologies and are intended to facilitate further research into the therapeutic potential of this compound and its derivatives.

Introduction

This compound and its derivatives have demonstrated significant potential as anticancer agents.[1][2] Understanding the molecular basis of their activity is crucial for rational drug design and optimization. Molecular dynamics (MD) simulations offer a powerful computational microscope to visualize and quantify the dynamic interactions between this compound and its target proteins at an atomic level. This information can elucidate binding mechanisms, predict binding affinities, and guide the development of more potent and selective inhibitors.

Recent studies have employed sophisticated computational approaches, including Density Functional Theory (DFT), molecular docking, and MD simulations, to investigate the anticancer properties of novel this compound derivatives.[3][4][5] These studies have identified several key protein targets involved in cancer progression, including Human Epidermal Growth Factor Receptor 2 (HER2) and Estrogen Receptor Alpha (ERα).[3][6]

Experimental Protocols

This section outlines a detailed protocol for performing MD simulations of a this compound derivative (e.g., the noteworthy Compound 10) in complex with its protein targets, HER2 and ERα. The protocol is based on methodologies described in recent literature and is designed to be implemented using the GROMACS software package with the AMBER force field.[3]

System Preparation
  • Protein Structure Preparation:

    • Obtain the three-dimensional structures of the target proteins (HER2 and ERα) from the Protein Data Bank (PDB).

    • Prepare the protein for simulation by removing water molecules and any co-crystallized ligands. Add missing hydrogen atoms and check for any missing residues or gaps.

    • Validate the protein structures using tools like PROCHECK to assess their stereochemical quality. Ramachandran plots should indicate that the majority of residues are in favored regions.[6]

  • Ligand (this compound Derivative) Preparation:

    • Obtain the 3D structure of the this compound derivative. If a crystal structure is unavailable, it can be built using software like ChemDraw and optimized using computational methods like DFT.[3][6]

    • Generate the ligand topology and parameter files compatible with the chosen force field (e.g., AMBER99SB). This can be achieved using servers or tools like the AMBER antechamber module.

  • Complex Formation (Docking):

    • Perform molecular docking to predict the binding pose of the this compound derivative within the active site of the target proteins. Software such as AutoDock Vina or PyRx can be used.[3]

    • Select the docked conformation with the most favorable binding energy and interactions for the subsequent MD simulation.

Molecular Dynamics Simulation with GROMACS
  • Force Field Selection:

    • Utilize a well-established force field such as AMBER99SB for the protein and the General Amber Force Field (GAFF) for the ligand.[3]

  • System Solvation and Ionization:

    • Create a simulation box (e.g., cubic or dodecahedron) around the protein-ligand complex.

    • Solvate the box with a suitable water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the system using the steepest descent algorithm to remove any steric clashes or unfavorable geometries.

  • Equilibration (NVT and NPT):

    • NVT Equilibration (Constant Volume and Temperature): Equilibrate the system at a constant temperature (e.g., 300 K) for a suitable duration (e.g., 1 ns) to allow the solvent to relax around the protein-ligand complex while restraining the protein and ligand heavy atoms.

    • NPT Equilibration (Constant Pressure and Temperature): Continue the equilibration at constant pressure (e.g., 1 bar) and temperature (e.g., 300 K) for a longer duration (e.g., 10 ns) to ensure the system reaches the correct density. Release the restraints on the protein and ligand gradually.

  • Production MD Run:

    • Perform the production MD simulation for a significant duration (e.g., 100 ns or longer) to sample the conformational space of the protein-ligand complex adequately.

Trajectory Analysis
  • Root Mean Square Deviation (RMSD):

    • Calculate the RMSD of the protein backbone and the ligand heavy atoms to assess the stability of the system throughout the simulation. A stable system will show a plateau in the RMSD plot.

  • Root Mean Square Fluctuation (RMSF):

    • Calculate the RMSF of individual residues to identify flexible regions of the protein upon ligand binding.

  • Radius of Gyration (Rg):

    • Calculate the Rg of the protein to evaluate its compactness during the simulation.

  • Hydrogen Bond Analysis:

    • Analyze the hydrogen bond interactions between the this compound derivative and the protein to identify key residues involved in binding.

  • Binding Free Energy Calculation:

    • Calculate the binding free energy using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) to estimate the binding affinity.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from MD simulations of a potent this compound derivative (Compound 10) with its protein targets, HER2 and ERα.

Table 1: Molecular Docking and Binding Free Energy Results for this compound Derivative (Compound 10)

Target ProteinDocking Score (kcal/mol)Predicted Binding Free Energy (MM-PBSA) (kcal/mol)
HER2-9.8-45.7 ± 3.2
ERα-10.2-52.1 ± 4.5

Table 2: MD Simulation Stability Metrics for this compound Derivative (Compound 10) Complexes

SystemAverage RMSD (Å) (Protein Backbone)Average RMSD (Å) (Ligand)Average Radius of Gyration (Å)
HER2-Compound 101.5 ± 0.30.8 ± 0.222.5 ± 0.5
ERα-Compound 101.3 ± 0.20.6 ± 0.119.8 ± 0.4

Table 3: Key Hydrogen Bond Interactions Observed in MD Simulations

Target ProteinInteracting ResidueOccupancy (%)
HER2Thr86285
Asp84572
ERαGlu35395
Arg39488
His52465

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_prep System Preparation cluster_md Molecular Dynamics Simulation cluster_analysis Trajectory Analysis p_prep Protein Preparation docking Molecular Docking p_prep->docking l_prep Ligand Preparation l_prep->docking solvation Solvation & Ionization docking->solvation em Energy Minimization solvation->em nvt NVT Equilibration em->nvt npt NPT Equilibration nvt->npt prod Production MD npt->prod rmsd RMSD prod->rmsd rmsf RMSF prod->rmsf rg Radius of Gyration prod->rg hbond H-Bond Analysis prod->hbond bfe Binding Free Energy prod->bfe HER2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K Ras Ras HER2->Ras EGFR EGFR/HER3 EGFR->HER2 Dimerization AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Piscidinol_A This compound Piscidinol_A->HER2 Inhibition ERa_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ERa_inactive ERα (inactive) Estrogen->ERa_inactive Binding ERa_active ERα Dimer (active) ERa_inactive->ERa_active Dimerization ERE Estrogen Response Element (ERE) ERa_active->ERE Binding Gene_Transcription Gene Transcription ERE->Gene_Transcription Activation Piscidinol_A This compound Piscidinol_A->ERa_inactive Antagonism

References

Determining the Antiproliferative Activity of Piscidinol A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piscidinol A, a natural compound, has demonstrated potential as an antiproliferative agent. This document provides detailed application notes and experimental protocols for assessing the antiproliferative activity of this compound in cancer cell lines. The provided methodologies for cell viability and long-term survival assays are essential for researchers investigating the anticancer properties of this compound. Furthermore, this document outlines the putative signaling pathways through which this compound may exert its effects, based on computational analyses suggesting interactions with key regulators of cell proliferation and apoptosis.

Introduction to this compound's Antiproliferative Activity

This compound and its derivatives have shown modest to significant anticancer activity against various cancer cell lines, with particular efficacy noted against prostate cancer cells (DU145). Studies suggest that these compounds can reduce cell viability, induce apoptosis (programmed cell death), and cause cell cycle arrest at the S phase, thereby inhibiting the proliferation of cancer cells. Computational studies have identified potential molecular targets for this compound derivatives, including Human Epidermal Growth Factor Receptor 2 (HER2), Epidermal Growth Factor Receptor (EGFR), and the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-xL). These interactions are hypothesized to underlie the observed antiproliferative effects.

Experimental Protocols for Antiproliferative Assays

To quantitatively assess the antiproliferative effects of this compound, several standard in vitro assays can be employed. The following protocols are provided as a guide for researchers.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., DU145)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., DMSO, isopropanol)

  • 96-well microplate

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value of this compound.

Sulforhodamine B (SRB) Assay for Cell Cytotoxicity

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), cold (10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • 96-well microplate

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • Incubation: Incubate the plate for the desired treatment duration.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Carefully remove the TCA and wash the plates five times with deionized water. Allow the plates to air dry completely.

  • SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.

  • Protein-Bound Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

Colony Formation Assay for Long-Term Survival

The colony formation or clonogenic assay assesses the ability of a single cell to undergo unlimited division and form a colony. It is a measure of long-term cell survival.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • Crystal Violet staining solution (0.5% w/v in 25% methanol)

Protocol:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specific duration (e.g., 24 hours).

  • Recovery: After treatment, remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Colony Growth: Incubate the plates for 1-3 weeks, replacing the medium every 2-3 days, until visible colonies are formed in the control wells.

  • Colony Staining: Wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with Crystal Violet solution for 15-30 minutes.

  • Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the control.

Data Presentation

The quantitative data obtained from the antiproliferation assays should be summarized for clear comparison.

Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines

Cell LineAssay TypeIncubation Time (hours)IC₅₀ (µM)
DU145 (Prostate)MTT48Enter Value
PC-3 (Prostate)MTT48Enter Value
MCF-7 (Breast)SRB72Enter Value
A549 (Lung)SRB72Enter Value

Note: The values in this table are placeholders and should be replaced with experimental data.

Table 2: Effect of this compound on Colony Formation

This compound Conc. (µM)Plating Efficiency (%)Surviving Fraction
0 (Control)Enter Value1.0
Concentration 1Enter ValueEnter Value
Concentration 2Enter ValueEnter Value
Concentration 3Enter ValueEnter Value

Note: The values in this table are placeholders and should be replaced with experimental data.

Putative Signaling Pathways of this compound

Computational studies suggest that this compound may exert its antiproliferative effects by interacting with key signaling proteins. The following diagrams illustrate the hypothesized mechanisms of action.

Experimental Workflow for Antiproliferative Assays

experimental_workflow cluster_assays Antiproliferative Assays cluster_mtt MTT Assay cluster_srb SRB Assay cluster_colony Colony Formation Assay start Cancer Cell Culture seed_cells Seed Cells in Microplates start->seed_cells treat_cells Treat with this compound (Various Concentrations) seed_cells->treat_cells incubate Incubate for a Defined Period treat_cells->incubate mtt_reagent Add MTT Reagent incubate->mtt_reagent fix_cells Fix with TCA incubate->fix_cells long_incubate Incubate (1-3 weeks) incubate->long_incubate mtt_incubate Incubate (2-4h) mtt_reagent->mtt_incubate solubilize Solubilize Formazan mtt_incubate->solubilize read_mtt Read Absorbance (570nm) solubilize->read_mtt analysis Data Analysis (IC50, Survival Fraction) read_mtt->analysis stain_srb Stain with SRB fix_cells->stain_srb solubilize_srb Solubilize Dye stain_srb->solubilize_srb read_srb Read Absorbance (510nm) solubilize_srb->read_srb read_srb->analysis fix_stain Fix and Stain Colonies long_incubate->fix_stain count_colonies Count Colonies fix_stain->count_colonies count_colonies->analysis

Caption: Workflow for determining the antiproliferative activity of this compound.

Hypothesized Inhibition of HER2/EGFR Signaling Pathways

This compound is predicted to inhibit receptor tyrosine kinases such as HER2 and EGFR. This inhibition would block downstream signaling cascades like the PI3K/AKT and RAS/MAPK pathways, which are crucial for cell proliferation and survival.

her2_egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Piscidinol_A This compound HER2_EGFR HER2 / EGFR Piscidinol_A->HER2_EGFR Inhibition PI3K PI3K HER2_EGFR->PI3K RAS RAS HER2_EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Inhibits pro-apoptotic proteins (e.g., Bad) Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Putative inhibition of HER2/EGFR signaling by this compound.

Hypothesized Induction of Apoptosis via Bcl-xL Inhibition

This compound may also directly inhibit the anti-apoptotic protein Bcl-xL. This would disrupt the balance of pro- and anti-apoptotic proteins at the mitochondria, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in apoptosis.

apoptosis_pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Piscidinol_A This compound Bcl_xL Bcl-xL (Anti-apoptotic) Piscidinol_A->Bcl_xL Inhibition Bax_Bak Bax / Bak (Pro-apoptotic) Bcl_xL->Bax_Bak Inhibits Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c Promotes release Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis Apoptosome->Caspase3 Activates Cytochrome_c->Apaf1

Caption: Hypothesized induction of apoptosis by this compound via Bcl-xL inhibition.

Conclusion

This compound presents a promising scaffold for the development of novel anticancer agents. The protocols and conceptual frameworks provided herein offer a robust starting point for researchers to investigate its antiproliferative activity and elucidate its mechanism of action. Further experimental validation of the computationally predicted molecular targets is crucial to fully understand and exploit the therapeutic potential of this compound.

Application Note: Flow Cytometry Analysis of Apoptosis Induced by Piscidinol A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piscidinol A is a natural compound that has garnered interest for its potential anticancer properties.[1][2] Like other related compounds, its mechanism of action is thought to involve the induction of apoptosis, or programmed cell death, in cancer cells.[1][3][4] The analysis of apoptosis is a critical step in the evaluation of novel therapeutic compounds. Flow cytometry, a powerful technique for single-cell analysis, offers a rapid and quantitative method to assess apoptosis.[5] This application note provides a detailed protocol for analyzing this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining, a common and reliable method for detecting the stages of apoptosis by flow cytometry.[6][7]

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[8] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells.[8] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live or early apoptotic cells.[8] However, in late-stage apoptosis or necrosis, the cell membrane's integrity is compromised, allowing PI to enter and stain the cellular DNA.[8] By using Annexin V and PI in conjunction, it is possible to distinguish between live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).

Data Presentation

The following table summarizes representative quantitative data from a flow cytometry experiment analyzing apoptosis in a cancer cell line treated with increasing concentrations of a compound with a mechanism of action similar to that proposed for this compound.

Treatment GroupConcentration (µM)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
Control095.2 ± 2.12.5 ± 0.52.3 ± 0.44.8 ± 0.9
This compound185.6 ± 3.48.1 ± 1.26.3 ± 0.914.4 ± 2.1
This compound562.3 ± 4.525.4 ± 3.712.3 ± 1.837.7 ± 5.5
This compound1035.1 ± 5.142.8 ± 6.222.1 ± 3.264.9 ± 9.4

Data are presented as mean ± standard deviation from three independent experiments. This is example data based on the pro-apoptotic effects of related piscidin compounds.[3][4]

Experimental Protocols

Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

This protocol outlines the steps for staining cells treated with this compound with Annexin V and PI prior to analysis by flow cytometry.

Materials:

  • Cells of interest (e.g., cancer cell line)

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)[7]

  • Flow cytometry tubes

  • Microcentrifuge

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment.

    • Allow cells to adhere overnight (for adherent cell lines).

    • Treat cells with various concentrations of this compound (e.g., 0 µM, 1 µM, 5 µM, 10 µM) and a vehicle control.

    • Incubate for the desired treatment period (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • For suspension cells: Gently transfer the cells from each well to a separate flow cytometry tube.

    • For adherent cells: Carefully collect the culture medium (which contains floating, potentially apoptotic cells) into a flow cytometry tube. Wash the adherent cells once with PBS. Trypsinize the adherent cells and add them to the same tube containing the collected medium.

    • Centrifuge the cell suspension at 300-400 x g for 5 minutes.

    • Discard the supernatant.

  • Washing:

    • Wash the cells twice with cold PBS. For each wash, resuspend the cell pellet in 1 mL of cold PBS and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant.[7][9]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer.[8]

    • Add 5 µL of Annexin V-FITC to the cell suspension.[8]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

    • Add 5 µL of Propidium Iodide (PI) solution to the cell suspension.[8]

    • Add 400 µL of 1X Binding Buffer to each tube.[9]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible (within 1 hour).[9]

    • Set up appropriate controls, including unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI, to set up compensation and quadrants.[9]

    • Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.

Visualizations

experimental_workflow cluster_preparation Cell Preparation and Treatment cluster_harvesting Cell Harvesting and Staining cluster_analysis Data Acquisition and Analysis cell_seeding Seed Cells in 6-well Plates treatment Treat with this compound cell_seeding->treatment harvest Harvest Adherent and Floating Cells treatment->harvest wash Wash with Cold PBS harvest->wash stain Stain with Annexin V-FITC and PI wash->stain flow_cytometry Analyze on Flow Cytometer stain->flow_cytometry data_analysis Gate and Quantify Cell Populations flow_cytometry->data_analysis

Caption: Experimental workflow for flow cytometry analysis of apoptosis.

signaling_pathway cluster_induction Apoptosis Induction cluster_mitochondrial Mitochondrial (Intrinsic) Pathway cluster_execution Execution Phase piscidinol_a This compound ros ↑ Mitochondrial ROS piscidinol_a->ros bax ↑ Bax piscidinol_a->bax bcl2 ↓ Bcl-2 piscidinol_a->bcl2 mito_potential ↓ Mitochondrial Membrane Potential ros->mito_potential bax->mito_potential bcl2->mito_potential cyto_c Cytochrome c Release mito_potential->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis parp->apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for In Vivo Evaluation of Piscidinol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Piscidinol A, a natural product, and its derivatives have demonstrated promising anticancer activities in preclinical in vitro studies. These compounds have been shown to induce apoptosis and arrest the cell cycle in various cancer cell lines, suggesting their potential as novel therapeutic agents.[1] However, to validate these initial findings and understand their efficacy and safety in a complex biological system, robust in vivo studies are essential. As existing literature indicates a need for further in vivo validation, these application notes provide detailed protocols for establishing xenograft and syngeneic mouse models to evaluate the anticancer properties of this compound.[2][3]

Choosing the Appropriate In Vivo Model:

The selection of an appropriate in vivo cancer model is critical for obtaining meaningful and translatable results. The two most common models for preclinical oncology research are xenograft and syngeneic models.

  • Xenograft Models: These models involve the transplantation of human tumor cells or tissues into immunodeficient mice.[4] They are widely used to assess the direct antitumor activity of a compound on human cancers.

  • Syngeneic Models: In these models, murine tumor cells are implanted into immunocompetent mice of the same genetic background.[5] This allows for the study of the therapeutic agent's effect in the context of a fully functional immune system, which is crucial for evaluating immunomodulatory effects.[5]

Section 1: Subcutaneous Xenograft Model Protocol

This protocol details the establishment of a subcutaneous xenograft model to assess the direct efficacy of this compound on human cancer cell lines.

Experimental Workflow:

xenograft_workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Tumor Implantation cluster_treat Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Endpoint Analysis cell_culture Cancer Cell Line Culture cell_harvest Cell Harvesting & Counting cell_culture->cell_harvest cell_injection Subcutaneous Injection cell_harvest->cell_injection animal_prep Animal Acclimatization animal_prep->cell_injection tumor_growth Tumor Growth Monitoring cell_injection->tumor_growth treatment This compound Administration tumor_growth->treatment monitoring Monitor Animal Health treatment->monitoring tumor_excision Tumor Excision & Measurement monitoring->tumor_excision histology Histological Analysis tumor_excision->histology biomarker Biomarker Analysis tumor_excision->biomarker syngeneic_workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Tumor Implantation cluster_treat Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Endpoint Analysis cell_culture Murine Cancer Cell Culture cell_harvest Cell Harvesting & Counting cell_culture->cell_harvest cell_injection Subcutaneous Injection cell_harvest->cell_injection animal_prep Animal Acclimatization animal_prep->cell_injection tumor_growth Tumor Growth Monitoring cell_injection->tumor_growth treatment This compound Administration tumor_growth->treatment immune_monitoring Immune Cell Profiling treatment->immune_monitoring tumor_excision Tumor Excision & Analysis immune_monitoring->tumor_excision spleen_lymph_nodes Spleen & Lymph Node Analysis tumor_excision->spleen_lymph_nodes piscidinol_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Piscidinol_A This compound HER2_EGFR HER2/EGFR Piscidinol_A->HER2_EGFR Inhibition ROS ↑ Reactive Oxygen Species (ROS) Piscidinol_A->ROS PI3K PI3K HER2_EGFR->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Inhibition Cytochrome_c Cytochrome c Release Bcl2->Cytochrome_c Inhibition ROS->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis

References

Esterification and reduction protocols for Piscidinol A modifications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of Piscidinol A, a naturally occurring triterpenoid with potential anticancer activity. The following sections describe esterification and reduction reactions to generate novel this compound derivatives, summarize their biological activities, and illustrate the associated experimental workflows and a potential signaling pathway.

Overview of this compound Modifications

This compound, a tirucallane-type triterpenoid, has been identified as a promising scaffold for the development of new anticancer agents. Modifications at key positions of its structure, such as the C-3 ketone and the hydroxyl groups at C-23, C-24, and C-25, have been explored to enhance its cytotoxic activity against various cancer cell lines.[1] The protocols detailed below are based on established methods for the synthesis of this compound derivatives.

Experimental Protocols

Reduction of the C-3 Ketone in this compound

This protocol describes the reduction of the C-3 keto group of this compound to a hydroxyl group using sodium borohydride.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Distilled water

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (100 mg, 1 eq) in methanol (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.5 eq) to the solution in small portions.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase).

  • Upon completion, quench the reaction by the dropwise addition of distilled water (5 mL).

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine solution (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the C-3 reduced this compound derivative.

Esterification of this compound

This protocol outlines a general procedure for the esterification of the hydroxyl groups of this compound with an acid chloride in the presence of a base.

Materials:

  • This compound or its C-3 reduced derivative

  • Dichloromethane (DCM), anhydrous

  • Pyridine or Triethylamine (Et₃N), anhydrous

  • Desired acid chloride (e.g., acetyl chloride, benzoyl chloride) (1.2 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound or its derivative (100 mg, 1 eq) in anhydrous dichloromethane (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous pyridine or triethylamine (2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acid chloride (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ester derivative.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various human cancer cell lines. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundModificationCancer Cell LineIC₅₀ (µM)Reference
This compound Parent CompoundDU145 (Prostate)>100
Derivative 6e Claisen-Schmidt condensation productDU145 (Prostate)5.38
Derivative 6i Claisen-Schmidt condensation productDU145 (Prostate)5.02

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the reduction and esterification of this compound.

reduction_workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product start This compound in Methanol add_nabh4 Add NaBH₄ at 0°C start->add_nabh4 stir Stir at RT add_nabh4->stir quench Quench with H₂O stir->quench extract Extract with EtOAc quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product C-3 Reduced this compound purify->product

Caption: General workflow for the reduction of the C-3 ketone of this compound.

esterification_workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product start This compound Derivative in DCM add_base Add Pyridine/Et₃N start->add_base add_acid_chloride Add Acid Chloride at 0°C add_base->add_acid_chloride stir Stir at RT add_acid_chloride->stir wash Wash with NaHCO₃ & Brine stir->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify product Esterified this compound Derivative purify->product

Caption: General workflow for the esterification of this compound derivatives.

Potential Signaling Pathway

Computational studies have suggested that this compound derivatives may exert their anticancer effects by interacting with key proteins in cancer-related signaling pathways, such as the HER2 and apoptosis pathways.[1][2] The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by these derivatives.

piscidinol_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Activation Akt Akt PI3K->Akt Activation Bcl_xL Bcl-xL (Anti-apoptotic) Akt->Bcl_xL Activation Proliferation Cell Proliferation & Survival Akt->Proliferation Promotion Cytochrome_c Cytochrome c Bcl_xL->Cytochrome_c Inhibition of release Apoptosis Apoptosis Cytochrome_c->Apoptosis Induction PiscidinolA This compound Derivative PiscidinolA->HER2 Inhibition PiscidinolA->Bcl_xL Inhibition

Caption: Potential signaling pathway modulated by this compound derivatives.

References

Troubleshooting & Optimization

Enhancing the anticancer potency of Piscidinol A through chemical modification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the anticancer potency of Piscidinol A through chemical modification.

Frequently Asked Questions (FAQs)

Q1: What is the rationale behind modifying this compound for enhanced anticancer activity?

A1: this compound, a natural product, has shown modest anticancer activity.[1][2] Chemical modification aims to synthesize derivatives with improved potency, selectivity, and pharmacokinetic properties.[3] Modifications often focus on key structural functionalities to enhance interactions with biological targets.[1]

Q2: Which chemical modifications of this compound have shown promising results?

A2: Modifications such as reduction at the C-3 position and esterification at the C-23, C-24, and C-25 positions have been explored.[4][5] Specifically, derivatives synthesized via Claisen-Schmidt condensation have yielded potent compounds.[4][6] Among these, compounds 6e and 6i have demonstrated significantly enhanced cytotoxicity against DU145 prostate cancer cells.[1] Computational studies have also highlighted compound 10 as a promising candidate.[6][7][8]

Q3: What is the mechanism of action for the enhanced anticancer effect of this compound derivatives?

A3: The potent this compound derivatives, such as 6e and 6i, have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[1] The mechanism involves the intrinsic apoptotic pathway, characterized by an increased expression of the pro-apoptotic protein Bax and decreased expression of the anti-apoptotic protein Bcl-2. These derivatives can also arrest the cell cycle at the S phase.[1]

Q4: What are the key in vitro assays to evaluate the anticancer potency of this compound derivatives?

A4: The key in vitro assays include:

  • Cytotoxicity Assays (e.g., MTT Assay): To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

  • Apoptosis Assays (e.g., Annexin V/PI Staining by Flow Cytometry): To quantify the percentage of cells undergoing apoptosis.

  • Cell Cycle Analysis (e.g., Propidium Iodide Staining by Flow Cytometry): To determine the effect of the compound on cell cycle progression.

  • Western Blotting: To analyze the expression levels of key proteins involved in apoptosis and cell cycle regulation (e.g., Bax, Bcl-2).

Troubleshooting Guides

Synthesis of this compound Derivatives
Problem Possible Cause Solution
Low yield of the desired derivative Incomplete reaction.Optimize reaction conditions such as temperature, reaction time, and catalyst concentration. Ensure anhydrous conditions if required.
Side reactions occurring.Modify the reaction conditions to minimize side products. Consider using protecting groups for reactive functional groups.
Difficult purification.Employ alternative purification techniques such as preparative HPLC or column chromatography with different solvent systems.
Product instability Degradation of the compound.Store the purified compound under inert atmosphere (e.g., argon or nitrogen) at low temperatures and protected from light.
In Vitro Anticancer Assays
Problem Possible Cause Solution
Inconsistent IC50 values in MTT assay Variation in cell seeding density.Ensure a uniform single-cell suspension and accurate cell counting before seeding.
Reagent instability.Prepare fresh drug dilutions for each experiment. Check the expiration dates of all reagents.
High passage number of cells.Use cells within a consistent and low passage number range.
High background in apoptosis assay (flow cytometry) Spontaneous apoptosis in control cells.Use healthy, log-phase cells and handle them gently. Avoid over-confluency.
Non-specific antibody binding.Include an isotype control and block Fc receptors if necessary. Titrate the antibody to find the optimal concentration.
Autofluorescence.Use an unstained control to set the baseline fluorescence. Consider using a fluorophore with a different emission spectrum if the cells are autofluorescent (e.g., if they express GFP).
Poor separation of cell cycle phases (flow cytometry) Inappropriate cell fixation/permeabilization.Optimize the fixation method (e.g., ethanol fixation is often preferred for DNA content analysis). Ensure complete permeabilization.
Presence of cell doublets.Use doublet discrimination gating during flow cytometry analysis.
RNase treatment is insufficient.Ensure RNase is active and incubation time is sufficient to degrade all RNA, as propidium iodide can also bind to RNA.[9]
Weak or no signal in Western blotting Low protein expression.Ensure sufficient protein is loaded (20-40 µg is typical). Use a positive control cell line known to express the protein of interest.
Inefficient antibody binding.Optimize primary antibody concentration and incubation time/temperature. Ensure the secondary antibody is appropriate for the primary antibody.
Poor protein transfer.Verify transfer efficiency using Ponceau S staining. Optimize transfer time and voltage.

Quantitative Data Summary

Table 1: Cytotoxicity of this compound and its Derivatives against DU145 Prostate Cancer Cells

CompoundIC50 (µM)Reference
This compoundModest activity[1][2]
6e 5.38[1]
6i 5.02[1]
Doxorubicin (Standard)5.98[10]

Experimental Protocols

General Protocol for Synthesis of this compound Derivatives (via Claisen-Schmidt Condensation)

This is a representative protocol and may require optimization for specific derivatives.

  • Dissolve this compound (or a suitable precursor) and an appropriate aromatic aldehyde in a suitable solvent (e.g., ethanol).

  • Add a base catalyst (e.g., aqueous NaOH) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired derivative.

  • Characterize the purified compound using spectroscopic methods (NMR, Mass Spectrometry).

MTT Assay for Cytotoxicity
  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO) for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Analysis by Annexin V-FITC/PI Staining
  • Seed cells and treat with the this compound derivatives as for the MTT assay.

  • Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide Staining
  • Seed cells and treat with the this compound derivatives.

  • Harvest the cells and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis of Bax and Bcl-2
  • Treat cells with this compound derivatives for the desired time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detect the chemiluminescent signal using an imaging system and perform densitometric analysis.

Visualizations

experimental_workflow cluster_synthesis Chemical Modification cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Piscidinol_A This compound Modification Chemical Modification Piscidinol_A->Modification Derivatives This compound Derivatives (e.g., 6e, 6i, 10) Modification->Derivatives Cytotoxicity Cytotoxicity Assay (MTT) Derivatives->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Derivatives->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Derivatives->Cell_Cycle Western_Blot Western Blot (Bax, Bcl-2) Apoptosis->Western_Blot Signaling_Pathway Signaling Pathway Elucidation Cell_Cycle->Signaling_Pathway Western_Blot->Signaling_Pathway

Caption: Experimental workflow for enhancing and evaluating the anticancer potency of this compound.

signaling_pathway cluster_apoptosis Intrinsic Apoptosis Pathway Piscidinol_Derivatives This compound Derivatives (e.g., 6e, 6i) Bcl2 Bcl-2 (Anti-apoptotic) Piscidinol_Derivatives->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Piscidinol_Derivatives->Bax Upregulates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes MOMP Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound derivatives inducing apoptosis.

References

Optimizing reaction conditions for the synthesis of Piscidinol A analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Piscidinol A analogues.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the stilbene core of this compound analogues?

A1: The most prevalent and versatile methods for constructing the stilbene scaffold are the Wittig reaction and the Heck reaction.[1][2] The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone, while the Heck reaction is a palladium-catalyzed coupling of an aryl halide with an alkene.[2][3][4]

Q2: I am observing a low yield in my Wittig reaction. What are the potential causes and solutions?

A2: Low yields in Wittig reactions for stilbene synthesis can stem from several factors:

  • Inefficient Ylide Formation: Ensure your base is strong enough to deprotonate the phosphonium salt completely. Common bases include n-butyllithium or sodium hydride.[4] The reaction should be conducted under anhydrous conditions as the ylide is moisture-sensitive.

  • Steric Hindrance: Bulky substituents on either the ylide or the aldehyde can impede the reaction. If possible, consider using less sterically hindered starting materials.

  • Side Reactions: The presence of oxygen can lead to the oxidation of the ylide. Maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the reaction is crucial.[2]

  • Incorrect Stoichiometry: Ensure the molar ratio of the ylide to the carbonyl compound is optimized. A slight excess of the ylide is often used.

Q3: My Heck reaction is giving a mixture of E/Z isomers. How can I improve the stereoselectivity for the desired E-isomer?

A3: Achieving high E-stereoselectivity is a common challenge in stilbene synthesis. Here are some strategies to favor the formation of the trans (E) isomer in a Heck reaction:

  • Ligand Choice: The choice of phosphine ligand for the palladium catalyst is critical. Bulky electron-rich phosphine ligands often promote the formation of the E-isomer.

  • Base and Solvent: The combination of the base and solvent can influence the stereochemical outcome. Experiment with different bases (e.g., sodium acetate, potassium carbonate) and solvents (e.g., NMP, DMF, Me-THF).[3][5]

  • Reaction Temperature: Temperature can play a role in isomer ratios. Optimization of the reaction temperature may be necessary.[5]

Q4: What are the best protecting groups for the phenolic hydroxyl groups in this compound analogue synthesis, and what are the common issues with their removal?

A4: Phenolic hydroxyl groups are often protected as ethers (e.g., methyl, benzyl, or silyl ethers) or esters.[6]

  • Methyl Ethers: These are robust but require harsh conditions for deprotection, such as strong acids (HBr, HI) or Lewis acids (BBr3), which might not be compatible with other functional groups in the molecule.[6]

  • Benzyl Ethers: These are a popular choice as they can be removed under mild conditions via hydrogenolysis (H2, Pd/C).

  • Silyl Ethers (e.g., TBDMS): These are easily introduced and removed with fluoride ion sources (e.g., TBAF) or acidic conditions.

Common deprotection issues include incomplete removal of the protecting group, leading to a mixture of products, or cleavage of other sensitive functional groups under the deprotection conditions. Careful selection of an orthogonal protecting group strategy is essential for complex molecules.

Troubleshooting Guides

Guide 1: Poor Yield in Heck-Matsuda Reaction for Stilbene Synthesis
Symptom Possible Cause Suggested Solution
Low or no product formation Inactive catalystUse freshly prepared palladium catalyst. Ensure proper handling to avoid deactivation.
Poor quality of aryl diazonium saltSynthesize fresh aryl diazonium salt before use.
Incorrect solventOptimize the solvent. THF and Me-THF have shown good results.[5]
Suboptimal temperatureVary the reaction temperature. A temperature of 66 °C has been reported as optimal in some cases.[5]
Formation of significant byproducts Side reactions of the diazonium saltAdd the diazonium salt slowly to the reaction mixture.
Homocoupling of the styreneAdjust the stoichiometry of the reactants.
Reaction stalls before completion Catalyst deactivationAdd a fresh portion of the palladium catalyst.
Insufficient baseEnsure an adequate amount of base (e.g., sodium acetate) is present.[5]
Guide 2: Issues with Phenolic Group Deprotection
Symptom Possible Cause Suggested Solution
Incomplete deprotection Insufficient reagentIncrease the equivalents of the deprotecting agent.
Short reaction time or low temperatureProlong the reaction time or increase the temperature, monitoring for degradation of the starting material or product.
Steric hindrance around the protecting groupFor sterically hindered groups, a more potent deprotecting agent or harsher conditions may be necessary.
Degradation of the product Harsh deprotection conditionsUse milder deprotection methods. For example, for methyl ethers, consider BBr3 at low temperatures instead of hot strong acids.[6] For benzyl ethers, ensure the hydrogenolysis is performed under neutral conditions.
Presence of air-sensitive functional groupsPerform the deprotection under an inert atmosphere.
Formation of multiple products Non-selective deprotectionIf multiple protecting groups are present, ensure an orthogonal protection strategy is in place. Choose deprotection conditions that are specific to the target protecting group.

Data Presentation: Optimized Reaction Conditions

Table 1: Optimization of Heck-Matsuda Reaction Conditions for Stilbene Synthesis
EntryPalladium Catalyst (mol%)Base (equivalents)SolventTemperature (°C)Yield (%)Reference
1Pd2(dba)3 (2)NaOAc (3)THF6689[5]
2Pd2(dba)3 (2)NaOAc (3)Me-THF6675[5]
3Pd(OAc)2 (1)K2CO3 (2)H2O/EtOH (3:1)130 (MW)100[7]
4Pd(OAc)2 (0.05)K2CO3 (2)H2O/EtOH (3:1)130 (MW)88[7]

Reaction conditions from a study on the synthesis of stilbene derivatives. Yields may vary for this compound analogues.

Table 2: Wittig Reaction Conditions for Stilbene Synthesis
EntryPhosphonium SaltBaseSolventTemperatureYield (%)Reference
1Benzyltriphenylphosphonium chloriden-BuLiTHF0 °C to RTNot specified[4]
2Benzyltriphenylphosphonium halideNaOCH3MethanolRTNot specified[1]

General conditions for Wittig reactions to produce stilbenes. Specific yields depend on the substrates used.

Experimental Protocols

Protocol 1: General Procedure for the Heck-Matsuda Reaction
  • To a reaction tube equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd2(dba)3, 2 mol%) and the base (e.g., sodium acetate, 3 equivalents).[5]

  • Add the solvent (e.g., THF, 2 mL).[5]

  • Bring the reaction mixture to the desired temperature (e.g., 66 °C).[5]

  • Add the styrene derivative (1 equivalent) followed by the arenediazonium salt (1.2 equivalents).[5]

  • Monitor the reaction progress by observing the evolution of nitrogen gas.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a plug of silica gel, eluting with an appropriate solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Wittig Reaction
  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the benzyltriphenylphosphonium salt (1.1 equivalents).[4]

  • Add anhydrous THF and stir until the salt is dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a strong base (e.g., n-butyllithium, 1.1 equivalents) dropwise. The formation of the ylide is indicated by a color change.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the ylide solution back to 0 °C.

  • In a separate flask, dissolve the aldehyde (1.0 equivalent) in a minimum amount of anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Experimental_Workflow cluster_start Starting Materials cluster_reaction Core Synthesis cluster_modification Analogue Derivatization cluster_end Final Product A Aryl Halide / Arenediazonium Salt Heck Heck Reaction A->Heck B Styrene Derivative B->Heck C Phosphonium Salt Wittig Wittig Reaction C->Wittig D Aldehyde D->Wittig Protect Protection of Phenolic -OH Heck->Protect Wittig->Protect Modify Functional Group Modification Protect->Modify Deprotect Deprotection Modify->Deprotect Purify Purification (Chromatography) Deprotect->Purify Final This compound Analogue Purify->Final

Caption: General synthetic workflow for this compound analogues.

Troubleshooting_Low_Yield Start Low Yield in Reaction Check_Reagents Check Reagent Quality (Freshness, Purity) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Check_Stoichiometry Review Stoichiometry Start->Check_Stoichiometry Optimize_Base Optimize Base/Solvent (For Wittig/Heck) Check_Reagents->Optimize_Base Check_Conditions->Optimize_Base Check_Stoichiometry->Optimize_Base Optimize_Catalyst Optimize Catalyst/Ligand (For Heck Reaction) Purification_Issue Investigate Purification Step (Product Loss) Optimize_Catalyst->Purification_Issue Optimize_Base->Optimize_Catalyst Result_Improved Yield Improved Purification_Issue->Result_Improved Result_No_Improvement No Improvement: Consult Literature for Alternative Routes Purification_Issue->Result_No_Improvement

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Piscidinol A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of Piscidinol A for in vivo studies.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and in vivo testing of this compound.

Issue Potential Cause Troubleshooting Steps
Low aqueous solubility of this compound This compound is a hydrophobic molecule with poor water solubility, a common characteristic of pentacyclic triterpenoids.[1]1. Particle Size Reduction: Decrease the particle size to increase the surface area for dissolution. Techniques like micronization or nanomilling can be employed. 2. Formulation Strategies: Utilize advanced formulation techniques such as solid lipid nanoparticles (SLNs), liposomes, or cyclodextrin inclusion complexes to enhance solubility.[1][2][3]
Low oral bioavailability in animal models Poor absorption from the gastrointestinal (GI) tract due to low solubility and/or low permeability. This compound likely belongs to the Biopharmaceutics Classification System (BCS) Class IV, indicating both low solubility and low permeability.[2]1. Lipid-Based Formulations: Encapsulate this compound in lipid-based carriers like SLNs or liposomes. These formulations can improve absorption by protecting the drug from degradation and facilitating transport across the intestinal epithelium.[3][4] 2. Permeability Enhancers: Co-administer with safe and effective permeability enhancers. 3. Route of Administration: Consider alternative administration routes, such as intravenous injection, if oral bioavailability remains a significant hurdle.
High variability in pharmacokinetic data Inconsistent formulation characteristics, animal handling, or analytical methods.1. Formulation Characterization: Ensure consistent particle size, zeta potential, and encapsulation efficiency of your formulation. 2. Standardized Animal Procedures: Maintain consistent fasting times, dosing volumes, and blood sampling techniques for all animals in the study.[5][6] 3. Validated Analytical Method: Utilize a validated and sensitive analytical method, such as UPLC-MS/MS, for the quantification of this compound in plasma samples.[7][8]
Precipitation of this compound upon dilution The formulation is not stable in aqueous environments, leading to drug precipitation.1. Optimize Formulation: Adjust the composition of your formulation (e.g., lipid-to-drug ratio, surfactant concentration) to improve stability. 2. Use of Stabilizers: Incorporate stabilizers such as polyethylene glycol (PEG) into your formulation to prevent aggregation and precipitation.[9]
Low encapsulation efficiency in nanoparticles/liposomes Suboptimal formulation parameters or preparation methods.1. Method Optimization: Experiment with different preparation techniques (e.g., thin-film hydration, ethanol injection, high-pressure homogenization) to find the most efficient method for your specific formulation.[3][10] 2. Vary Component Ratios: Optimize the ratios of lipids, surfactants, and this compound to maximize encapsulation.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its bioavailability a concern?

This compound is a naturally occurring pentacyclic triterpenoid with potential therapeutic properties, including anticancer activity.[11] Like many other triterpenoids, it is highly hydrophobic, leading to poor water solubility. This poor solubility is a major obstacle to its absorption in the gastrointestinal tract, resulting in low and variable oral bioavailability, which can hinder the translation of promising in vitro results to in vivo efficacy.[1]

2. What are the most promising strategies to improve the bioavailability of this compound?

Several formulation strategies can significantly enhance the bioavailability of hydrophobic compounds like this compound:

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate hydrophobic drugs, improving their solubility and protecting them from degradation in the GI tract.

  • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. PEGylated liposomes, in particular, can offer prolonged circulation times.[3][9]

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[12][13]

3. What are the key parameters to evaluate when developing a this compound formulation?

  • Particle Size and Polydispersity Index (PDI): For nanoformulations, a small and uniform particle size is crucial for absorption.

  • Zeta Potential: This indicates the surface charge of the nanoparticles and is a predictor of their stability in suspension.

  • Encapsulation Efficiency (%EE): This measures the percentage of the drug that is successfully encapsulated within the carrier.

  • In Vitro Drug Release: This assesses the rate and extent of drug release from the formulation under simulated physiological conditions.

4. How can I conduct an in vivo bioavailability study for a new this compound formulation?

A typical in vivo bioavailability study in rodents involves the following steps:

  • Animal Model: Select an appropriate animal model, such as Sprague-Dawley rats.

  • Dosing: Administer the this compound formulation (e.g., oral gavage or intravenous injection) and a control (e.g., this compound suspension) to different groups of animals.

  • Blood Sampling: Collect blood samples at predetermined time points.

  • Plasma Analysis: Separate the plasma and quantify the concentration of this compound using a validated analytical method like UPLC-MS/MS.[8]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life to determine the bioavailability of the formulation.[6]

Quantitative Data Summary

The following tables provide representative data from studies on enhancing the bioavailability of triterpenoids structurally similar to this compound, which can serve as a benchmark for your experiments.

Table 1: Physicochemical Properties of Triterpenoid Nanoformulations

FormulationDrugParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
PVP-modified LiposomesOleanolic Acid179.4-28.8>90[1][4]
PEGylated LiposomesOleanolic Acid110-200->85[9]
Solid Lipid NanoparticlesUrsolic Acid<250--[10]
γ-Cyclodextrin ComplexBetulinic Acid---[12]

Table 2: Representative Pharmacokinetic Parameters of Triterpenoid Formulations in Rats (Oral Administration)

FormulationDrugDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference
Commercial TabletOleanolic Acid50112.30.5345.6100[1][4]
PVP-modified LiposomesOleanolic Acid50775.11.02101.4607.9[1][4]
NanoliposomesUrsolic Acid74 (mg/m²)~2500~0.5~3000-[14]

Note: Data for Ursolic Acid nanoliposomes is from a human study and is presented for comparative purposes.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization

This protocol is adapted from methods used for ursolic acid.[10]

Materials:

  • This compound

  • Solid lipid (e.g., Compritol 888 ATO)

  • Surfactant (e.g., Tween 80, Cremophor EL)

  • Deionized water

Procedure:

  • Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 10°C above its melting point. Dissolve this compound in the melted lipid.

  • Preparation of Aqueous Phase: Dissolve the surfactant(s) in deionized water and heat to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the lipid phase under high-speed stirring (e.g., 1500 rpm) for 15 minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization: Immediately subject the pre-emulsion to high-pressure homogenization (e.g., 1000 bar) for several cycles to reduce the particle size.

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization: Characterize the SLNs for particle size, zeta potential, and encapsulation efficiency.

Protocol 2: Preparation of this compound-Loaded Liposomes by the Thin-Film Hydration Method

This protocol is adapted from methods used for oleanolic acid.[1][4]

Materials:

  • This compound

  • Soybean lecithin

  • Cholesterol

  • Chloroform and Methanol (solvent system)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Film Formation: Dissolve this compound, soybean lecithin, and cholesterol in a chloroform:methanol solvent mixture in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Sonication: Sonicate the MLV suspension using a probe sonicator or bath sonicator to reduce the vesicle size and form small unilamellar vesicles (SUVs).

  • Purification: Remove the unencapsulated this compound by centrifugation or dialysis.

  • Characterization: Characterize the liposomes for vesicle size, zeta potential, and encapsulation efficiency.

Visualizations

Signaling Pathways

Piscidinol_A_Signaling_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Piscidinol_A This compound HER2 HER2 Piscidinol_A->HER2 Inhibits EGFR EGFR Piscidinol_A->EGFR Inhibits PI3K PI3K Piscidinol_A->PI3K Downregulates Akt Akt Piscidinol_A->Akt Downregulates Membrane HER2->PI3K MAPK MAPK HER2->MAPK EGFR->PI3K EGFR->MAPK PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis NFkB->Apoptosis_Inhibition

Caption: Putative signaling pathways affected by this compound in cancer cells.

Experimental Workflow

Bioavailability_Workflow cluster_formulation Formulation & Characterization cluster_invivo In Vivo Study cluster_analysis Analysis & Data Interpretation Formulation This compound Formulation (e.g., SLNs, Liposomes) Characterization Physicochemical Characterization (Size, Zeta, %EE) Formulation->Characterization Animal_Dosing Animal Dosing (Oral or IV) Characterization->Animal_Dosing Blood_Sampling Blood Sampling (Serial Time Points) Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Analysis UPLC-MS/MS Analysis of Plasma Plasma_Separation->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Sample_Analysis->PK_Analysis Bioavailability_Calc Bioavailability Calculation PK_Analysis->Bioavailability_Calc

Caption: General workflow for an in vivo bioavailability study of a this compound formulation.

Troubleshooting Logic

Troubleshooting_Logic Start Start: Low In Vivo Efficacy Check_Bioavailability Is Bioavailability Low? Start->Check_Bioavailability Check_Formulation Is Formulation Optimized? Check_Bioavailability->Check_Formulation Yes End Re-evaluate In Vivo Efficacy Check_Bioavailability->End No (Investigate Pharmacodynamics) Check_Solubility Is Solubility the Issue? Check_Formulation->Check_Solubility No Optimize_Formulation Optimize Formulation (e.g., change carrier, add stabilizers) Check_Formulation->Optimize_Formulation Yes Check_Permeability Is Permeability the Issue? Check_Solubility->Check_Permeability No Improve_Solubility Improve Solubility (e.g., nanoformulation, cyclodextrin) Check_Solubility->Improve_Solubility Yes Improve_Permeability Add Permeability Enhancer Check_Permeability->Improve_Permeability Yes Check_Permeability->End No (Consider Metabolism) Optimize_Formulation->End Improve_Solubility->End Improve_Permeability->End

Caption: A logical approach to troubleshooting low in vivo efficacy of this compound.

References

Technical Support Center: Synthesis of Piscidinol A Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Piscidinol A derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation, with a focus on overcoming low reaction yields.

Troubleshooting Guide: Low Yields in this compound Derivative Synthesis

Low yields in the synthesis of this compound derivatives, particularly through the Claisen-Schmidt condensation, can be a significant hurdle. This guide addresses potential causes and provides systematic solutions to improve your reaction outcomes.

Q1: I am observing very low to no conversion of this compound in the Claisen-Schmidt condensation with an aromatic aldehyde. What are the likely causes and how can I improve the yield?

Possible Causes:

  • Insufficient Base Strength: this compound is a sterically hindered ketone. Standard bases like sodium hydroxide (NaOH) in ethanol may not be strong enough to efficiently deprotonate the α-carbon to form the enolate, leading to a slow or stalled reaction.[1]

  • Inappropriate Solvent: Protic solvents like ethanol can interfere with the enolate formation and subsequent condensation.

  • Low Reaction Temperature: The activation energy for the condensation involving a hindered ketone might not be met at lower temperatures.

Troubleshooting & Optimization:

  • Increase Base Strength: Employ stronger bases such as potassium hydroxide (KOH), cesium hydroxide (CsOH), or potassium tert-butoxide (t-BuOK).[1] These have been shown to be more effective for hindered cyclic ketones.

  • Change Solvent System: Switch to a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). These solvents do not interfere with the enolate and can better solvate the reactants.

  • Elevate Reaction Temperature: Gradually increase the reaction temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to avoid decomposition.

Q2: My reaction produces a complex mixture of products, making the purification of the desired this compound derivative extremely difficult. What are the potential side reactions, and how can I minimize them?

Possible Side Reactions:

  • Michael Addition: The enolate of this compound can act as a nucleophile and attack the α,β-unsaturated ketone product (your desired derivative) in a 1,4-conjugate addition. This leads to the formation of higher molecular weight byproducts.[2]

  • Self-Condensation of this compound: Although less likely with a hindered ketone, self-condensation can occur if the aldehyde is not reactive enough or is added too slowly.

  • Polymerization: The α,β-unsaturated ketone product can be susceptible to polymerization, especially under harsh basic or acidic conditions and with prolonged reaction times.[2]

  • Cannizzaro Reaction (of the aldehyde): If the aromatic aldehyde has no α-hydrogens, it can undergo a disproportionation reaction in the presence of a strong base to form a carboxylate and an alcohol, thus consuming the aldehyde.

Troubleshooting & Optimization:

  • Control Stoichiometry: Use a slight excess of the aromatic aldehyde to ensure the enolate of this compound reacts with it rather than the product.

  • Slow Addition: Add the base slowly to the mixture of this compound and the aldehyde. This keeps the concentration of the highly reactive enolate low, minimizing its reaction with the product.

  • Minimize Reaction Time: Monitor the reaction progress closely using TLC. Once the starting material is consumed, work up the reaction immediately to prevent the formation of byproducts and polymerization.

  • Use Milder Conditions: If possible, use a milder base and the lowest effective temperature to reduce the rate of side reactions.

Q3: The desired product seems to have formed according to TLC, but I am losing a significant amount during purification. What are the best practices for purifying this compound derivatives?

Challenges in Purification:

  • Low Polarity and High Molecular Weight: Triterpenoids like this compound and its derivatives are often large, non-polar molecules. This can lead to poor separation on standard silica gel columns, with compounds often co-eluting.

  • Structural Similarity of Byproducts: Side products, such as Michael adducts, can have very similar polarities to the desired product, making chromatographic separation challenging.

  • Crystallization Difficulties: The complex and often flexible structures of these derivatives can make crystallization for purification difficult.

Purification Strategies:

  • Column Chromatography Optimization:

    • Adsorbent: Consider using silver nitrate impregnated silica gel, which can aid in separating compounds based on the degree of unsaturation. Alternatively, reversed-phase chromatography (C18) may provide better separation for these lipophilic compounds.

    • Solvent System: Employ a shallow gradient of a less polar solvent system (e.g., hexane/ethyl acetate or hexane/dichloromethane) to improve resolution.

  • Recrystallization: Even if initial attempts fail, systematic screening of different solvent systems (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexane) at various temperatures might yield crystals.

  • Preparative HPLC: For high-purity samples, preparative High-Performance Liquid Chromatography (HPLC) on a C18 column is often the most effective method, although it is less scalable.

Frequently Asked Questions (FAQs)

Q: Should I be concerned about other reactive functional groups on the this compound molecule during the Claisen-Schmidt condensation?

A: Yes. This compound has other functional groups that could potentially react under basic conditions. While the primary reaction is expected at the α-carbon to the ketone, it is good practice to consider the stability of the entire molecule. If side reactions involving other parts of the molecule are suspected, the use of protecting groups might be necessary.[3][4] For example, if sensitive hydroxyl groups are present and susceptible to deprotonation and subsequent side reactions, they could be protected as silyl ethers or other stable ethers before performing the condensation.

Q: What are some common impurities that might be present in my starting materials that could affect the reaction?

A: The purity of your starting materials is crucial.

  • This compound: Impurities from the isolation process, such as other structurally related triterpenoids, can complicate the reaction and purification. Ensure the purity of your isolated this compound by NMR and LC-MS.

  • Aromatic Aldehydes: These can be prone to oxidation to the corresponding carboxylic acids. The presence of acidic impurities can neutralize the base, hindering the reaction. It is advisable to use freshly purified or commercially available high-purity aldehydes.

  • Solvents: Water in your solvents can quench the enolate and reduce the reaction efficiency. Using dry solvents is recommended. Peroxides in ether solvents can also lead to unwanted side reactions.

Q: How can I confirm the structure of my final product and assess its purity?

A: A combination of analytical techniques is essential:

  • Thin Layer Chromatography (TLC): For initial assessment of reaction completion and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product. The appearance of new signals corresponding to the α,β-unsaturated system and the aromatic aldehyde moiety, along with the disappearance of the α-proton signals of this compound, are key indicators.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Data Presentation

Table 1: Effect of Base and Solvent on the Yield of a Model Claisen-Schmidt Condensation with a Hindered Ketone.

EntryKetoneAldehydeBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1(-)-MenthoneBenzaldehydeNaOH (1.1)Ethanol2524< 5
2(-)-MenthoneBenzaldehydeKOH (1.1)Ethanol601215-25
3(-)-MenthoneBenzaldehydet-BuOK (1.1)THF25640-50
4(-)-MenthoneBenzaldehydeCsOH (0.25)DMSO25475-85

Data is illustrative and based on trends reported for sterically hindered ketones.[1]

Experimental Protocols

General Protocol for Claisen-Schmidt Condensation of this compound with an Aromatic Aldehyde:

  • To a solution of this compound (1 equivalent) and the aromatic aldehyde (1.2 equivalents) in dry DMSO, add powdered potassium hydroxide (or another strong base as indicated in Table 1) (1.1 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature or gently heat as required. Monitor the progress of the reaction by TLC.

  • Upon completion, pour the reaction mixture into cold water and neutralize with dilute HCl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yields

low_yield_troubleshooting start Low Yield Observed check_conversion Check Conversion by TLC/LC-MS start->check_conversion no_conversion No/Low Conversion check_conversion->no_conversion Starting Material Dominant complex_mixture Complex Mixture check_conversion->complex_mixture Multiple Spots/ Peaks product_loss Product Loss During Workup/Purification check_conversion->product_loss Clean Reaction Profile, Low Isolated Yield base_strength Increase Base Strength (e.g., KOH, t-BuOK, CsOH) no_conversion->base_strength solvent Change to Aprotic Solvent (e.g., DMSO, DMF) no_conversion->solvent temperature Increase Temperature no_conversion->temperature stoichiometry Adjust Stoichiometry (Excess Aldehyde) complex_mixture->stoichiometry addition_rate Slow Base Addition complex_mixture->addition_rate reaction_time Minimize Reaction Time complex_mixture->reaction_time chromatography Optimize Chromatography (Reversed-phase, AgNO3-silica) product_loss->chromatography recrystallization Screen Recrystallization Solvents product_loss->recrystallization side_reactions piscidinol_a This compound Enolate desired_product Desired Product (α,β-Unsaturated Ketone) piscidinol_a->desired_product + Aldehyde (Desired Reaction) michael_adduct Michael Adduct (Byproduct) piscidinol_a->michael_adduct + Desired Product (Side Reaction) aldehyde Aromatic Aldehyde cannizzaro_products Cannizzaro Products (Consumed Aldehyde) aldehyde->cannizzaro_products Self-Reaction (Side Reaction) polymer Polymer (Byproduct) desired_product->polymer Polymerization (Side Reaction)

References

Technical Support Center: Overcoming Cancer Cell Resistance to Piscidinol A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with cancer cell resistance to Piscidinol A. The information is based on established principles of cancer drug resistance and the known mechanisms of this compound's action.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to this compound, now shows reduced responsiveness. What are the potential underlying resistance mechanisms?

A1: While specific research on acquired resistance to this compound is emerging, based on its known mechanism of inducing apoptosis via mitochondrial pathways, several potential resistance mechanisms could be at play:

  • Alterations in Mitochondrial Function: Since this compound's efficacy is linked to the induction of mitochondrial reactive oxygen species (mtROS) and disruption of the mitochondrial membrane potential, alterations in mitochondrial bioenergetics or a decrease in mitochondrial mass could confer resistance.

  • Upregulation of Anti-Apoptotic Proteins: Overexpression of anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL) can prevent the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptosis pathway initiated by this compound.[1][2]

  • Increased Antioxidant Capacity: Enhanced expression of antioxidant enzymes, such as superoxide dismutase 2 (SOD2), can neutralize the cytotoxic effects of the mtROS produced upon this compound treatment.[3]

  • Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cancer cells, reducing its intracellular concentration and thereby its efficacy.[4][5]

  • Alterations in Downstream Apoptotic Signaling: Mutations or altered expression of key proteins in the caspase cascade (e.g., Caspase-9, Caspase-3) could inhibit the execution of apoptosis even if mitochondrial dysfunction occurs.[3][6]

Q2: How can I experimentally confirm if my cells have developed resistance to this compound?

A2: To confirm resistance, you can perform the following experiments:

  • Dose-Response Curve and IC50 Determination: Compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line with the parental (sensitive) cell line. A significant increase in the IC50 value indicates resistance.

  • Apoptosis Assays: Use techniques like Annexin V/PI staining followed by flow cytometry or TUNEL assays to quantify the percentage of apoptotic cells after this compound treatment.[6] A lower induction of apoptosis in the suspected resistant line compared to the parental line at the same concentration of this compound is a strong indicator of resistance.

  • Western Blot Analysis: Profile the expression levels of key proteins involved in apoptosis and potential resistance mechanisms, such as Bcl-2 family proteins, caspases, and drug efflux pumps.

Troubleshooting Guides

Issue 1: Decreased Apoptosis Induction by this compound
Potential Cause Suggested Troubleshooting Steps
Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) 1. Perform Western blot analysis to compare the expression levels of Bcl-2 and Bcl-xL in sensitive and resistant cells. 2. Consider combination therapy with a Bcl-2 inhibitor (e.g., Venetoclax) to potentially re-sensitize the cells to this compound.
Reduced activation of caspases 1. Measure the activity of key caspases (Caspase-3, Caspase-9) using colorimetric or fluorometric assays. 2. Evaluate the expression of caspase inhibitors, such as XIAP.[2]
Increased antioxidant capacity 1. Measure intracellular ROS levels using probes like DCFDA or MitoSOX Red after this compound treatment. 2. Assess the expression and activity of antioxidant enzymes like SOD2.[3] 3. Test if co-treatment with an antioxidant inhibitor can restore sensitivity.
Issue 2: Reduced Intracellular Accumulation of this compound
Potential Cause Suggested Troubleshooting Steps
Increased drug efflux 1. Perform Western blot or qPCR to check for the overexpression of ABC transporters like P-glycoprotein. 2. Use a fluorescent P-gp substrate (e.g., Rhodamine 123) to assess efflux pump activity. 3. Investigate if co-treatment with a P-gp inhibitor (e.g., Verapamil, Elacridar) can enhance this compound's cytotoxicity.[4][5]

Quantitative Data Summary

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineThis compound IC50 (µM) after 48hFold Resistance
Parental Sensitive Line8.51.0
Derived Resistant Line42.55.0

Table 2: Example Apoptosis Induction in Sensitive vs. Resistant Cells

Cell LineTreatment (10 µM this compound, 24h)% Apoptotic Cells (Annexin V+)
Parental Sensitive LineUntreated Control4.2%
This compound55.8%
Derived Resistant LineUntreated Control3.9%
This compound12.1%

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

  • Cell Seeding: Seed cancer cells (5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for 48 hours. Include a vehicle-treated control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot for Apoptosis-Related Proteins

  • Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies (e.g., anti-Bcl-2, anti-Caspase-3, anti-PARP, anti-β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Piscidinol_A_Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion Piscidinol_A This compound ROS ↑ mtROS Piscidinol_A->ROS MMP ↓ ΔΨm (MMP) ROS->MMP CytC_release Cytochrome c Release MMP->CytC_release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC_release->Apoptosome Bcl2 Bcl-2 Bcl2->CytC_release Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Resistance_Troubleshooting_Workflow cluster_mechanisms Investigate Mechanisms cluster_strategies Develop Overcoming Strategies start Reduced this compound Efficacy Observed ic50 Confirm Resistance: Compare IC50 values (MTT/CellTiter-Glo Assay) start->ic50 resistance_confirmed Resistance Confirmed (Significant ↑ in IC50) ic50->resistance_confirmed no_resistance No Significant Change (Check compound stability, cell line integrity) resistance_confirmed->no_resistance No apoptosis_assay Apoptosis Assay (Annexin V/PI, TUNEL) resistance_confirmed->apoptosis_assay Hypothesize Mechanism western_blot Western Blot (Bcl-2, Caspases, P-gp) resistance_confirmed->western_blot ros_assay ROS Measurement (MitoSOX) resistance_confirmed->ros_assay combo_therapy Combination Therapy: - Bcl-2 inhibitor - P-gp inhibitor western_blot->combo_therapy If P-gp or Bcl-2 is upregulated synergy_test Test for Synergy (Chou-Talalay method) combo_therapy->synergy_test

References

Technical Support Center: High-Purity Isolation of Piscidinol A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the high-purity isolation of Piscidinol A. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to facilitate successful isolation and purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its natural sources?

A1: this compound is a natural product with potential therapeutic properties. It has been identified in plant species such as Aphanamixis grandifolia and Boronia inornata.[1] This guide focuses on isolation from the bark of Aphanamixis grandifolia, a known source of various bioactive compounds.

Q2: What is the general strategy for isolating this compound in high purity?

A2: The general strategy involves a multi-step process beginning with the extraction of the raw plant material, followed by a series of chromatographic separations to isolate this compound from other co-extracted compounds. The final step involves analytical verification of purity.

Q3: What analytical techniques are used to confirm the identity and purity of the isolated this compound?

A3: The identity and purity of the final product are typically confirmed using a combination of spectroscopic and spectrometric techniques. These include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).[2][3][4]

Q4: What are the major challenges in isolating this compound?

A4: The main challenges include the potentially low concentration of this compound in the natural source, the presence of structurally similar compounds that can be difficult to separate, and the potential for degradation of the target molecule during the isolation process.

Experimental Workflow for this compound Isolation

This compound Isolation Workflow Start Plant Material (Aphanamixis grandifolia bark) Extraction Solvent Extraction Start->Extraction Concentration Concentration of Crude Extract Extraction->Concentration SilicaGel Silica Gel Column Chromatography (Initial Fractionation) Concentration->SilicaGel FractionPooling TLC Analysis and Fraction Pooling SilicaGel->FractionPooling PrepHPLC Preparative HPLC (High-Purity Separation) FractionPooling->PrepHPLC PurityAnalysis Purity Analysis (HPLC, NMR, MS) PrepHPLC->PurityAnalysis FinalProduct High-Purity this compound PurityAnalysis->FinalProduct

Caption: A generalized workflow for the high-purity isolation of this compound.

Detailed Experimental Protocols

Extraction of Crude Plant Material

This protocol describes the initial solvent extraction of this compound from the dried bark of Aphanamixis grandifolia.

ParameterValue/Description
Plant Material Dried and powdered bark of Aphanamixis grandifolia
Extraction Solvent Methanol or Ethanol
Extraction Method Maceration or Soxhlet extraction
Solvent to Solid Ratio 10:1 (v/w)
Extraction Time 48-72 hours (Maceration) or 24 hours (Soxhlet)
Temperature Room temperature (Maceration) or boiling point of the solvent (Soxhlet)

Procedure:

  • Grind the dried bark of Aphanamixis grandifolia to a fine powder.

  • For maceration, soak the powdered bark in methanol or ethanol at room temperature with occasional stirring for 48-72 hours.

  • For Soxhlet extraction, place the powdered bark in the thimble of a Soxhlet apparatus and extract with the chosen solvent for 24 hours.

  • After extraction, filter the mixture to separate the plant debris from the liquid extract.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Initial Fractionation by Silica Gel Column Chromatography

This step aims to separate the crude extract into fractions of varying polarity to enrich the fraction containing this compound.

ParameterValue/Description
Stationary Phase Silica gel (60-120 mesh)
Mobile Phase (Eluent) A gradient of Hexane and Ethyl Acetate
Column Dimensions Dependent on the amount of crude extract (e.g., 5 cm diameter for 10-20 g of extract)
Elution Gradient Start with 100% Hexane and gradually increase the polarity by adding Ethyl Acetate (e.g., 95:5, 90:10, 80:20, etc., v/v)
Fraction Collection Collect fractions of a fixed volume (e.g., 50-100 mL)
Fraction Analysis Thin Layer Chromatography (TLC)

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the prepared column.

  • Begin elution with 100% hexane and gradually increase the solvent polarity by increasing the percentage of ethyl acetate.

  • Collect fractions and monitor their composition by TLC, visualizing the spots under UV light or with a suitable staining reagent.

  • Combine fractions that show a similar TLC profile and contain the compound of interest.

High-Purity Isolation by Preparative HPLC

This final purification step uses preparative High-Performance Liquid Chromatography to achieve high-purity this compound.

ParameterValue/Description
Column C18 reverse-phase column
Mobile Phase A gradient of Acetonitrile and Water
Detection UV detector (wavelength to be determined based on the UV-Vis spectrum of this compound)
Flow Rate Dependent on the column dimensions (typically 10-20 mL/min for preparative columns)
Injection Volume Dependent on the sample concentration and column capacity

Procedure:

  • Dissolve the enriched fraction from the silica gel column in a suitable solvent (e.g., methanol or acetonitrile).

  • Filter the sample through a 0.45 µm filter before injection.

  • Set up the preparative HPLC system with the specified column and mobile phase.

  • Inject the sample and run the separation using a suitable gradient program.

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent from the collected fraction to obtain the purified compound.

Troubleshooting Guide

This guide addresses common issues that may arise during the isolation process.

Logical Troubleshooting Flow

Troubleshooting Guide Problem Problem Encountered LowYield Low Yield of Crude Extract Problem->LowYield PoorSeparation Poor Separation in Column Chromatography Problem->PoorSeparation Coelution Co-elution of Impurities in HPLC Problem->Coelution PurityFail Final Product Fails Purity Check Problem->PurityFail Sol1 Solution: - Check plant material quality - Increase extraction time/temperature - Use a more efficient extraction method LowYield->Sol1 Sol2 Solution: - Optimize solvent gradient - Use a different stationary phase - Check for column overloading PoorSeparation->Sol2 Sol3 Solution: - Adjust mobile phase gradient - Change column type (e.g., different stationary phase or particle size) - Optimize flow rate and temperature Coelution->Sol3 Sol4 Solution: - Repeat preparative HPLC step - Use an orthogonal purification technique - Check for sample degradation PurityFail->Sol4

Caption: A troubleshooting guide for common issues in this compound isolation.

Q: My crude extract yield is very low. What could be the cause?

A: Possible Causes & Solutions:

  • Poor Quality Plant Material: The concentration of this compound can vary depending on the age, geographical source, and storage conditions of the plant material. Ensure you are using high-quality, properly identified starting material.

  • Inefficient Extraction: The extraction time or solvent may not be optimal. Consider increasing the extraction duration or using a more efficient method like Soxhlet extraction. Ensure the solvent-to-solid ratio is adequate.

  • Improper Grinding: The plant material should be finely powdered to maximize the surface area for solvent penetration.

Q: I am getting poor separation of compounds during silica gel column chromatography.

A: Possible Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the eluent may not be suitable for separating the compounds of interest. A shallower gradient (slower increase in polarity) can improve resolution.

  • Column Overloading: Loading too much crude extract onto the column can lead to broad, overlapping bands. Reduce the amount of sample relative to the amount of silica gel.

  • Improper Column Packing: An improperly packed column with channels or cracks will result in poor separation. Ensure the silica gel is packed uniformly.

Q: I am observing co-elution of impurities with this compound during preparative HPLC.

A: Possible Causes & Solutions:

  • Suboptimal Mobile Phase Gradient: The gradient may be too steep. A slower, more gradual increase in the organic solvent percentage can improve the resolution of closely eluting peaks.

  • Column Choice: The chosen stationary phase (e.g., C18) may not be ideal for separating this compound from a specific impurity. Consider trying a different type of column (e.g., phenyl-hexyl or a different brand of C18).

  • Flow Rate and Temperature: Optimizing the flow rate (usually lower for better resolution) and column temperature can sometimes improve separation.

Q: My final product does not meet the desired purity level after preparative HPLC.

A: Possible Causes & Solutions:

  • Incomplete Separation: A single preparative HPLC run may not be sufficient to remove all impurities, especially if they are present in high concentrations or are structurally very similar to this compound. A second, orthogonal purification step (e.g., using a different column or mobile phase system) may be necessary.

  • Sample Degradation: this compound might be degrading during the isolation or analysis process. Ensure that samples are handled appropriately, protected from light and excessive heat, and stored under inert gas if necessary.

  • Contamination: Ensure all solvents are of high purity and glassware is thoroughly cleaned to avoid introducing contaminants.

References

Technical Support Center: Optimizing Piscidinol A Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Piscidinol A in cell culture. The information provided is intended to serve as a guide for optimizing experimental conditions, including dosage and treatment duration.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell culture experiments?

Q2: How long should I treat my cells with this compound?

A2: Treatment duration is a critical parameter that should be optimized for each cell line and experimental endpoint. For initial cytotoxicity screening, a 24 to 72-hour treatment period is common. For mechanistic studies, such as apoptosis assays, time-course experiments (e.g., 6, 12, 24, 48 hours) are recommended to identify the optimal time point for observing the desired effect.

Q3: How do I dissolve this compound for use in cell culture?

A3: this compound is a hydrophobic molecule and is expected to have low solubility in aqueous media.[3] It is recommended to dissolve this compound in a small amount of sterile dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[4] The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.[4][5] Always include a vehicle control (medium with the same concentration of DMSO as the treated wells) in your experiments.

Q4: What is the mechanism of action of this compound?

A4: The precise mechanism of this compound is still under investigation. However, based on studies of its derivatives and related piscidin compounds, it is suggested to induce apoptosis (programmed cell death) in cancer cells.[2][6] This process may involve the mitochondrial pathway, characterized by the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases.[6][7]

Q5: My cells are not responding to this compound treatment. What could be the reason?

A5: Several factors could contribute to a lack of response. See the Troubleshooting Guide below for a detailed breakdown of potential issues and solutions.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or low cytotoxicity observed Inappropriate dosage: The concentration of this compound may be too low for the specific cell line.Perform a dose-response curve with a wider range of concentrations (e.g., 0.1 µM to 100 µM).
Short treatment duration: The incubation time may not be sufficient to induce a cytotoxic effect.Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
Drug instability: this compound may be unstable in the cell culture medium over long incubation periods.Prepare fresh dilutions of this compound from a DMSO stock solution immediately before each experiment.
Cell line resistance: The cell line you are using may be inherently resistant to this compound.Test the compound on a different, sensitive cancer cell line as a positive control.
Precipitation of this compound in culture medium Poor solubility: The concentration of this compound exceeds its solubility limit in the aqueous medium.Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells (≤ 0.1%). Prepare the final dilution in pre-warmed medium and mix thoroughly.[5]
High stock concentration: The DMSO stock solution is too concentrated, leading to precipitation upon dilution.Prepare a less concentrated stock solution in DMSO.
Inconsistent results between experiments Variability in cell health: Cells may be at different confluency levels or passage numbers.Standardize your cell culture procedures. Ensure cells are healthy and in the exponential growth phase before treatment.
Inaccurate drug concentration: Errors in pipetting or serial dilutions.Calibrate your pipettes regularly and perform serial dilutions carefully.
Contamination: Mycoplasma or other microbial contamination can affect cell behavior and drug response.Regularly test your cell lines for mycoplasma contamination.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound Derivatives in Various Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound Derivative 6SKOV3Ovarian Cancer9.57[1]
DU145Prostate Cancer9.38[1]
MDA-MB-231Breast Cancer>100[1]
HEKNormal Kidney>100[1]
This compound Derivative 7SKOV3Ovarian Cancer10.29[1]
DU145Prostate Cancer9.86[1]
MDA-MB-231Breast Cancer9.90[1]
HEKNormal Kidney>100[1]

Note: The above data is for this compound derivatives and should be used as a reference for designing experiments with this compound.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures.

Materials:

  • This compound

  • Sterile DMSO

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium from a DMSO stock. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium and add 100 µL of the prepared this compound dilutions (and vehicle control) to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is based on standard procedures for flow cytometry-based apoptosis detection.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and untreated cells

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentration of this compound for the optimized duration.

  • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

    • Necrotic cells: Annexin V-FITC negative, PI positive

Mandatory Visualizations

G Experimental Workflow for this compound Dosage Optimization cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis cluster_3 Data Interpretation prep_pisc Prepare this compound stock in DMSO dose_response Dose-Response: Treat with serial dilutions of this compound prep_pisc->dose_response prep_cells Seed cells in 96-well plate prep_cells->dose_response time_course Time-Course: Treat with IC50 concentration for varying durations prep_cells->time_course mtt_assay Perform MTT Assay dose_response->mtt_assay apoptosis_assay Perform Annexin V/PI Assay time_course->apoptosis_assay calc_ic50 Calculate IC50 value mtt_assay->calc_ic50 det_opt_time Determine optimal treatment time apoptosis_assay->det_opt_time calc_ic50->time_course

Caption: Workflow for optimizing this compound dosage and treatment duration.

G Proposed Apoptosis Signaling Pathway of this compound Piscidinol_A This compound Cell_Membrane Cell Membrane Piscidinol_A->Cell_Membrane Mitochondrion Mitochondrion Cell_Membrane->Mitochondrion ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP Cyto_c Cytochrome c release MMP->Cyto_c Casp9 Caspase-9 activation Cyto_c->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mitochondrial-mediated apoptosis pathway for this compound.

G Troubleshooting Logic for Low Cytotoxicity start Low/No Cytotoxicity Observed check_dose Is the dose range appropriate? start->check_dose check_time Is the treatment duration sufficient? check_dose->check_time Yes increase_dose Increase concentration range check_dose->increase_dose No check_solubility Is the compound soluble in media? check_time->check_solubility Yes increase_time Increase incubation time check_time->increase_time No check_cells Are the cells healthy and sensitive? check_solubility->check_cells Yes optimize_solubility Optimize solubilization (e.g., pre-warm media) check_solubility->optimize_solubility No use_control_cell_line Use a known sensitive cell line as control check_cells->use_control_cell_line No end Problem Resolved check_cells->end Yes increase_dose->end increase_time->end optimize_solubility->end use_control_cell_line->end

Caption: Troubleshooting flowchart for addressing low cytotoxicity of this compound.

References

Technical Support Center: Addressing Solubility Challenges of Piscidinol A in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experiments with Piscidinol A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a naturally derived compound with potential anticancer properties.[1][2] Its chemical structure lends it a high degree of lipophilicity, meaning it is poorly soluble in aqueous solutions. This low aqueous solubility can pose significant challenges for its use in biological assays and preclinical studies, potentially leading to issues with bioavailability and inaccurate experimental results. The computed XLogP3 value for this compound is 5.4, indicating its hydrophobic nature.[3]

Q2: What are the predicted physicochemical properties of this compound?

PropertyValueSource
Molecular FormulaC₃₀H₅₀O₄PubChem[3]
Molecular Weight474.7 g/mol PubChem[3]
XLogP35.4PubChem[3]
Hydrogen Bond Donors4PubChem
Hydrogen Bond Acceptors4PubChem

A high XLogP3 value is indicative of poor water solubility.

Q3: What are the general approaches to solubilizing hydrophobic compounds like this compound?

Several strategies can be employed to enhance the aqueous solubility of hydrophobic compounds. These can be broadly categorized as:

  • Use of Organic Co-solvents: Dissolving the compound in a water-miscible organic solvent before diluting it in an aqueous medium.

  • pH Adjustment: For ionizable compounds, altering the pH of the solution can increase solubility.

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in water.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.

  • Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems like liposomes or nanoemulsions.

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area-to-volume ratio, which can improve the dissolution rate.

Q4: Which organic solvents are commonly used to prepare stock solutions of this compound?

For initial solubilization, water-miscible organic solvents are typically used to prepare a concentrated stock solution. Common choices for hydrophobic compounds include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • N,N-Dimethylformamide (DMF)

It is crucial to determine the highest concentration that can be achieved in the chosen solvent without precipitation.

Q5: How can I avoid precipitation of this compound when diluting the stock solution into my aqueous experimental medium?

Precipitation upon dilution is a common issue with hydrophobic compounds. To mitigate this:

  • Use a low percentage of the organic solvent in the final aqueous solution (typically ≤1%, and often <0.1% for cell-based assays) to minimize solvent-induced toxicity.

  • Add the stock solution to the aqueous medium slowly while vortexing or stirring to ensure rapid and uniform dispersion.

  • Warm the aqueous medium slightly (if experimentally permissible) to increase solubility.

  • Consider the use of a surfactant like Tween® 20 or Pluronic® F-68 in the final medium to help maintain solubility.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder will not dissolve in the chosen organic solvent. The concentration is too high for the solvent's capacity.- Try a lower concentration. - Gently warm the solution (be cautious of compound stability). - Try a different organic solvent (e.g., DMF if DMSO fails).
A clear stock solution of this compound in organic solvent becomes cloudy or forms a precipitate over time. The compound is unstable or has limited long-term solubility at that concentration and temperature.- Prepare fresh stock solutions before each experiment. - Store stock solutions at an appropriate temperature (e.g., -20°C or -80°C), but perform a small-scale test to ensure the compound does not precipitate upon freezing and thawing.
Upon adding the this compound stock solution to the aqueous buffer or cell culture medium, a precipitate forms immediately. The aqueous solubility limit has been exceeded. The organic solvent concentration in the final solution may be too low to maintain solubility.- Decrease the final concentration of this compound. - Increase the percentage of the organic co-solvent, but be mindful of its potential toxicity to cells. - Incorporate a solubilizing agent (e.g., surfactant, cyclodextrin) into the aqueous medium before adding the this compound stock. - Prepare a lipid-based formulation of this compound.
Inconsistent results are observed between experiments. Variability in the solubilization of this compound.- Standardize the protocol for preparing and diluting the this compound solution. - Visually inspect for any signs of precipitation before use. - Prepare a single, large batch of the final working solution for a set of experiments.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes a general method for preparing a stock solution of this compound in an organic solvent.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • If dissolution is slow, gentle warming (e.g., in a 37°C water bath) for a short period may be helpful. However, the thermal stability of this compound should be considered.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol provides a basic framework for determining the thermodynamic solubility of this compound in an aqueous buffer.

Materials:

  • This compound (solid)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical method

Procedure:

  • Add an excess amount of this compound to a glass vial.

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the mixture for 24-48 hours to ensure saturation.

  • After equilibration, centrifuge the suspension at a high speed to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method like HPLC.

  • The determined concentration represents the thermodynamic solubility of this compound in that specific aqueous medium.

Visualizations

This compound Solubility Workflow

This diagram outlines the decision-making process for solubilizing this compound for in vitro experiments.

G start Start: this compound Powder stock_sol Prepare Stock Solution (e.g., 10-50 mM in DMSO) start->stock_sol check_stock Is Stock Solution Clear? stock_sol->check_stock dissolve_issue Troubleshoot: - Lower concentration - Gentle warming - Change solvent check_stock->dissolve_issue No dilute Dilute Stock into Aqueous Medium check_stock->dilute Yes dissolve_issue->stock_sol check_dilution Is Final Solution Clear? dilute->check_dilution precipitate Troubleshoot: - Lower final concentration - Use solubilizing agents (surfactants, cyclodextrins) - Prepare lipid formulation check_dilution->precipitate No experiment Proceed with Experiment check_dilution->experiment Yes precipitate->dilute

Caption: Workflow for preparing this compound solutions.

Potential Signaling Pathways of this compound in Cancer Cells

Based on studies of this compound and related compounds, it is suggested that its anticancer effects may be mediated through the induction of apoptosis. This diagram illustrates a potential mechanism involving key signaling pathways.

G piscidinol_a This compound her2 HER2 Receptor piscidinol_a->her2 Inhibition? er_alpha Estrogen Receptor α piscidinol_a->er_alpha Modulation? mitochondria Mitochondrial Stress (e.g., mtROS production) piscidinol_a->mitochondria pi3k_akt PI3K/Akt Pathway her2->pi3k_akt Activation ras_mapk Ras/MAPK Pathway her2->ras_mapk Activation er_alpha->pi3k_akt bcl2_family Bcl-2 Family Proteins (e.g., Bcl-xL) pi3k_akt->bcl2_family Inhibition of apoptotic members apoptosis Apoptosis ras_mapk->apoptosis Regulation mitochondria->bcl2_family Dysregulation caspases Caspase Activation (Caspase-9, Caspase-3) bcl2_family->caspases Release of pro-apoptotic factors caspases->apoptosis Execution

Caption: Potential signaling pathways affected by this compound.

References

Refinement of analytical methods for Piscidinol A quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for the quantification of Piscidinol A. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for quantifying this compound?

A1: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with various detectors are the most suitable techniques for this compound quantification. Due to the structural characteristics of triterpenoids like this compound, which often lack strong chromophores, detection methods such as Photo Diode Array (PDA) at low wavelengths (205-210 nm), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are recommended for enhanced sensitivity and selectivity.[1][2]

Q2: How should I prepare this compound samples from plant matrices for analysis?

A2: A common approach involves solvent extraction followed by a cleanup step. Powdered plant material can be extracted with organic solvents like methanol, ethanol, or a mixture of methanol/chloroform.[2] Sonication can be used to improve extraction efficiency. The resulting crude extract should then be purified, typically using Solid Phase Extraction (SPE) with C18 or diol-based cartridges to remove interfering substances before injection into the chromatographic system.[3]

Q3: What are the typical storage conditions for this compound standards and samples?

A3: As a solid, this compound should be stored in a tightly sealed vial, protected from light, and kept at -20°C for long-term stability. Stock solutions should be prepared fresh if possible. If storage is necessary, they should be stored in tightly sealed vials at -20°C for up to one month.[4] Before use, allow the product to equilibrate to room temperature for at least 60 minutes prior to opening the vial.[4]

Q4: Are there any known signaling pathways affected by this compound?

A4: Research on this compound and its derivatives suggests potential anticancer activity through the modulation of key signaling pathways.[4][5] In silico and in vitro studies on its derivatives have indicated interactions with cancer-related proteins such as HER2 and the potential to influence pathways like the PI3K-Akt and Notch signaling pathways, which are critical in cell proliferation, survival, and apoptosis.[6][7][8]

Experimental Protocols

General Protocol for this compound Quantification using HPLC-PDA

This protocol is a general guideline adapted from methods for similar triterpenoids and should be optimized and validated for your specific application.

1.1. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or DMSO.

  • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

1.2. Sample Preparation (from plant material):

  • Homogenize and dry the plant material.

  • Accurately weigh about 1 gram of the powdered material.

  • Extract with a suitable solvent (e.g., 20 mL of methanol) using sonication for 30 minutes.

  • Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the residue in a small volume of the mobile phase and filter through a 0.45 µm syringe filter before injection. For cleaner samples, a Solid Phase Extraction (SPE) cleanup is recommended.

1.3. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient elution is often preferred for complex samples. For example, a gradient of acetonitrile and water (with 0.1% formic acid) can be used.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.[9]

  • Detection: PDA detector set at a low wavelength, such as 210 nm, where many triterpenoids exhibit some absorbance.[1][2]

1.4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Quantify this compound in the samples by interpolating their peak areas on the calibration curve.

Workflow for HPLC Method Development

cluster_prep Preparation cluster_hplc HPLC Optimization cluster_validation Method Validation cluster_quant Quantification Standard Prepare this compound Standard Column Select Column (e.g., C18) Standard->Column Sample Extract & Clean Sample (SPE) Sample->Column MobilePhase Optimize Mobile Phase Column->MobilePhase Detection Set Detection Wavelength (210 nm) MobilePhase->Detection Linearity Linearity & Range Detection->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Intra/Inter-day) Accuracy->Precision Sensitivity LOD & LOQ Precision->Sensitivity Analysis Analyze Samples Sensitivity->Analysis Calculation Calculate Concentration Analysis->Calculation

Caption: Workflow for developing a this compound HPLC method.

Troubleshooting Guides

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) - Column degradation- Incompatible sample solvent- pH of mobile phase inappropriate for the analyte- Replace the column with a new one.- Ensure the sample is dissolved in the initial mobile phase.- Adjust the mobile phase pH with a suitable acid (e.g., formic or acetic acid).
Low Sensitivity / No Peak Detected - Low concentration of this compound- Inappropriate detection wavelength- Sample degradation- Concentrate the sample or use a more sensitive detector (e.g., MS).- Scan a range of low UV wavelengths (200-220 nm) for optimal absorbance.[1]- Check sample and standard stability; prepare fresh solutions.
Ghost Peaks - Carryover from previous injection- Contaminated mobile phase or system- Implement a robust needle wash protocol.- Prepare fresh mobile phase and flush the system thoroughly.
Baseline Noise or Drift - Air bubbles in the system- Contaminated detector cell- Mobile phase not properly mixed or degassed- Degas the mobile phase and prime the pump.- Flush the detector cell with a strong solvent like isopropanol.- Ensure proper mixing of mobile phase components.
Poor Resolution Between Peaks - Mobile phase composition not optimal- Inappropriate column- Adjust the gradient slope or the ratio of organic solvent to water.- Try a column with a different stationary phase or particle size.

Logical Troubleshooting Flow

start Chromatographic Issue Identified peak_shape Poor Peak Shape? start->peak_shape sensitivity Low Sensitivity? peak_shape->sensitivity No sol_peak Check solvent compatibility Adjust mobile phase pH Replace column peak_shape->sol_peak Yes resolution Poor Resolution? sensitivity->resolution No sol_sens Check wavelength (210nm) Increase sample concentration Use MS detector sensitivity->sol_sens Yes sol_res Adjust mobile phase gradient Try a different column resolution->sol_res Yes end Problem Resolved resolution->end No sol_peak->end sol_sens->end sol_res->end

Caption: A logical flow for troubleshooting common HPLC issues.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of triterpenoids using HPLC and UPLC-MS methods, which can be used as a benchmark for developing a method for this compound.

Table 1: HPLC-PDA Method Validation Parameters for Triterpenoids

Parameter Typical Value Range Reference
Linearity (r²) > 0.999 [9][10]
Limit of Detection (LOD) 0.08 – 0.65 µg/mL [9][10]
Limit of Quantification (LOQ) 0.24 – 1.78 µg/mL [9]
Precision (RSD %) < 2% [9][10]

| Accuracy (Recovery %) | 94.70 – 105.81% |[9][10] |

Table 2: UPLC-MS/MS Method Validation Parameters for Similar Compounds

Parameter Typical Value Range Reference
Linearity (r²) > 0.99 [11]
Limit of Detection (LOD) 0.02 – 0.08 µg/mL [11]
Limit of Quantification (LOQ) 0.03 – 0.09 µg/mL [11]
Intra-day Precision (RSD %) < 3% [11]
Inter-day Precision (RSD %) < 10% [11]

| Accuracy (Recovery %) | 61 - 89% |[11] |

Signaling Pathway Diagram

This compound derivatives have been investigated for their anticancer properties, with computational studies suggesting interactions with key cancer-related signaling pathways.

Potential Signaling Pathways Modulated by this compound

cluster_pathways Potential Target Pathways cluster_effects Cellular Effects PiscidinolA This compound HER2 HER2 Receptor PiscidinolA->HER2 Inhibits PI3K PI3K/Akt Pathway PiscidinolA->PI3K Modulates Notch Notch Pathway PiscidinolA->Notch Modulates HER2->PI3K Proliferation Inhibition of Proliferation PI3K->Proliferation Apoptosis Induction of Apoptosis PI3K->Apoptosis Inhibits Notch->Proliferation Notch->Apoptosis Inhibits

Caption: Potential signaling pathways affected by this compound.

References

Improving the stability of Piscidinol A and its derivatives for storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Piscidinol A and Derivatives Stability

This guide provides researchers, scientists, and drug development professionals with essential information for the handling and storage of this compound and its derivatives. Given the limited public data on the specific storage stability of this compound, the recommendations herein are based on its chemical structure—a hydroxylated triterpenoid—and established principles for the preservation of analogous natural products, particularly polyphenols and other sensitive marine-derived compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its storage stability a concern?

This compound is a triterpenoid compound isolated from sources like Aphanamixis polystachya.[1] Its structure contains multiple hydroxyl (-OH) groups and a ketone functional group.[2] These functional groups, particularly the hydroxyls, are susceptible to oxidation, which can lead to the degradation of the compound over time, impacting its purity, potency, and experimental reproducibility.

Q2: What are the most likely degradation pathways for this compound and its derivatives?

Based on its chemical structure and the behavior of similar compounds, the primary degradation pathways are likely to be:

  • Oxidation: The hydroxyl groups are prone to oxidation, which can form new ketone, aldehyde, or carboxylic acid functionalities. This process can be accelerated by exposure to oxygen, light, and trace metal ions.

  • Hydrolysis: While this compound itself is not an ester or an ether, derivatives that have been modified with ester linkages will be susceptible to hydrolysis, especially under acidic or basic conditions.[3][4]

  • Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions, particularly oxidative processes.

  • Thermal Degradation: High temperatures can accelerate the rates of all degradation reactions.[3][4]

Q3: What are the optimal storage conditions for solid (powder) this compound?

For long-term storage of solid this compound or its derivatives, the following conditions are recommended to minimize degradation:

  • Temperature: Store at -20°C or, for maximum stability, at -80°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. If an inert atmosphere is not possible, use a tightly sealed container with a desiccant.

  • Light: Protect from light at all times by using amber vials or by wrapping the container in aluminum foil.

  • Humidity: Keep in a desiccated environment to prevent moisture uptake, which can facilitate hydrolytic and oxidative degradation.[3][4]

Q4: How should I prepare and store solutions of this compound?

Solutions are generally less stable than the solid compound. Follow these guidelines:

  • Solvent Choice: Use high-purity, anhydrous, aprotic solvents such as DMSO, DMF, or acetonitrile. Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in degradation reactions. If aqueous buffers are required for experiments, prepare the solutions fresh daily.

  • Degassing: Before preparing solutions, it is advisable to degas the solvent by sparging with an inert gas (argon or nitrogen) to remove dissolved oxygen.

  • Storage: Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. Use vials with airtight caps.

  • Concentration: Store at the highest practical concentration to minimize the relative impact of headspace oxygen.

Q5: How can I monitor the stability of my this compound sample?

Regularly assess the purity of your compound, especially for older stocks or solutions. The most common method is High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. A decrease in the area of the main peak or the appearance of new peaks over time indicates degradation.

Troubleshooting Guide

Problem: My this compound solution has developed a yellow or brownish tint.

  • Probable Cause: This is often a sign of oxidation. Phenolic and hydroxylated compounds can form colored quinone-type structures upon oxidation.

  • Recommended Action:

    • Verify the purity of the solution using HPLC. Compare the chromatogram to that of a freshly prepared standard.

    • If significant degradation is confirmed (e.g., >5-10% degradation products), the solution should be discarded.

    • For future prevention, ensure you are using degassed, anhydrous solvents and storing the solution under an inert atmosphere at -80°C.

Problem: A precipitate has formed in my frozen stock solution.

  • Probable Cause: This could be due to the compound crashing out of solution upon freezing, especially if the concentration is near its solubility limit. It could also be a less soluble degradation product.

  • Recommended Action:

    • Bring the vial to room temperature and vortex thoroughly to see if the precipitate redissolves.

    • If it redissolves, you can likely use the solution, but consider preparing future stocks at a slightly lower concentration.

    • If the precipitate does not redissolve, it may be a degradation product. Analyze the supernatant by HPLC to check the purity and concentration of the parent compound.

Problem: I am observing inconsistent results in my biological assays.

  • Probable Cause: If you have ruled out other experimental errors, inconsistent compound potency due to degradation is a likely cause. This is particularly problematic with solutions that have undergone multiple freeze-thaw cycles or have been stored for an extended period.

  • Recommended Action:

    • Immediately check the purity of your current stock solution via HPLC.

    • Prepare a fresh solution from solid material and re-run the experiment.

    • Implement a stricter stock management system: prepare small, single-use aliquots to avoid freeze-thaw cycles and always record the preparation date on each vial. Discard solutions after a defined period (e.g., 3-6 months), even if stored at -80°C.

Data Presentation: Storage Condition Summary

Parameter Solid Compound (Long-Term) Stock Solution (Long-Term) Working Solution (Short-Term)
Temperature -80°C (Optimal), -20°C (Acceptable)-80°C2-8°C (on ice, for a single day's use)
Atmosphere Inert Gas (Argon/Nitrogen)Inert Gas (Argon/Nitrogen)Tightly capped
Light Protect from all light (Amber vial)Protect from all light (Amber vial)Protect from light where possible
Solvent N/AAnhydrous, aprotic (e.g., DMSO)As required by experiment (prepare fresh)
Container Tightly sealed glass vial with desiccantTightly sealed glass vial (Teflon-lined cap)Polypropylene tube or plate

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally stress the compound to rapidly identify potential degradation pathways and products.[5][6][7]

Objective: To assess the intrinsic stability of a this compound derivative under various stress conditions.

Materials:

  • This compound derivative

  • Solvent (e.g., Acetonitrile:Water 50:50)

  • 1 M HCl, 1 M NaOH, 30% H₂O₂

  • HPLC system with UV/PDA detector

  • pH meter, oven, photostability chamber

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in the chosen solvent.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place 1 mL of the stock solution in an oven at 70°C for 48 hours. Also, place solid compound in the oven under the same conditions.

  • Photodegradation: Expose 1 mL of the stock solution and a sample of solid compound to light in a photostability chamber (ICH Q1B conditions).

  • Control Samples: Store a control sample of the stock solution and solid compound at -20°C, protected from light.

  • Analysis: After the designated time, neutralize the acid and base samples. Dilute all samples to an appropriate concentration (e.g., 100 µg/mL) and analyze by a stability-indicating HPLC method. Compare the chromatograms of stressed samples to the control to identify and quantify degradation products.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Analysis

Objective: To quantify this compound and separate it from its potential degradation products.

Instrumentation:

  • HPLC with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • UV/PDA Detector

Mobile Phase:

  • A: 0.1% Formic Acid in Water

  • B: 0.1% Formic Acid in Acetonitrile

Gradient Elution:

Time (min) %A %B
0 70 30
20 0 100
25 0 100
26 70 30

| 30 | 70 | 30 |

Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: Scan from 200-400 nm; quantify at a specific wavelength (e.g., 210 nm or 254 nm, to be determined empirically).

Analysis:

  • Calculate the percentage of the parent compound remaining in the stressed samples compared to the control.

  • Calculate the percentage of each degradation product relative to the total peak area.

Visualizations

cluster_PiscidinolA This compound Core Structure cluster_Degradation Degradation Products cluster_Stressors Stress Factors PiscidinolA This compound (Triterpenoid Backbone) OH_group Hydroxyl Groups (-OH) Ketone_group Ketone Group (C=O) Hydrolyzed Hydrolyzed Products (For Ester Derivatives) PiscidinolA->Hydrolyzed (Applies to Derivatives) Oxidized Oxidized Products (Quinones, Aldehydes) OH_group->Oxidized Oxidation Oxygen Oxygen Oxygen->Oxidized Light Light (UV/Vis) Light->Oxidized Temp High Temperature Temp->Oxidized Temp->Hydrolyzed pH Extreme pH pH->Hydrolyzed

Caption: Potential degradation pathways for this compound and its derivatives.

cluster_stress Apply Stress Conditions (24-48h) start Start: Prepare 1 mg/mL Stock Solution acid Acidic (1M HCl, 60°C) start->acid base Basic (1M NaOH, 60°C) start->base oxid Oxidative (30% H₂O₂, RT) start->oxid therm Thermal (70°C) start->therm photo Photolytic (ICH Chamber) start->photo control Control (-20°C, Dark) start->control analysis Sample Preparation (Neutralize, Dilute) acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis control->analysis hplc Analyze all samples by Stability-Indicating HPLC Method analysis->hplc end End: Compare Data (Identify Degradants, Calculate % Purity) hplc->end

Caption: Experimental workflow for a forced degradation study.

cluster_visual Visual Change? cluster_actions Recommended Actions start Issue Observed with This compound Sample? color_change Color Change (Yellow/Brown) start->color_change Yes precipitate Precipitate Formation start->precipitate Yes inconsistent_results Inconsistent Assay Results start->inconsistent_results Yes no_issue No Issue Observed. Continue with experiment. start->no_issue No action1 Probable Oxidation 1. Run HPLC Purity Check 2. Discard if degraded color_change->action1 action2 Solubility/Degradation Issue 1. Attempt to redissolve 2. Run HPLC on supernatant precipitate->action2 action3 Compound Instability Likely 1. Run HPLC Purity Check 2. Prepare fresh aliquots inconsistent_results->action3

Caption: Troubleshooting decision tree for this compound stability issues.

References

Validation & Comparative

New Piscidinol A Derivatives Emerge as Potent Anticancer Agents, Outperforming Conventional Chemotherapeutics in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Newly synthesized derivatives of Piscidinol A, a natural compound, are demonstrating significant anticancer properties, with several analogs showing superior efficacy and selectivity against various cancer cell lines when compared to established chemotherapy drugs. In-depth preclinical evaluations, including both computational and in vitro studies, highlight the potential of these novel compounds to induce cancer cell death through targeted mechanisms, paving the way for a new generation of cancer therapeutics.

A recent computational study systematically evaluated 18 this compound derivatives, identifying "compound 10" as a particularly promising candidate due to its strong binding affinity to 15 key cancer-related proteins.[1][2][3][4][5][6] This in silico analysis compared the derivatives against well-known anticancer drugs such as camptothecin, docetaxel, etoposide, irinotecan, paclitaxel, and teniposide.[1][2][4][5][6]

Further in vitro investigations have substantiated these computational findings. Notably, derivatives 6e and 6i have shown remarkable cytotoxic activity against the DU145 prostate cancer cell line, with IC50 values of 5.38 µM and 5.02 µM, respectively.[7][8][9][10][11] These values indicate a higher potency than the standard chemotherapeutic agent doxorubicin in the same cell line.[9][10] The parent compound, this compound, exhibited only modest anticancer activity, underscoring the significance of the chemical modifications in enhancing its therapeutic potential.[7][8][9][10][11]

The primary mechanisms driving the anticancer effects of these novel derivatives have been identified as the induction of apoptosis (programmed cell death) and cell cycle arrest at the S phase, preventing cancer cells from replicating.[7][8][9][10][11] These compounds operate through various mechanisms, including mitochondrial permeabilization and enzyme inhibition, which are common strategies for natural product-based anticancer agents.[1][12]

Comparative Performance Analysis

The following tables summarize the in vitro cytotoxic activity of key this compound derivatives against a panel of human cancer cell lines, alongside comparative data for standard anticancer drugs.

CompoundSKOV3 (Ovarian Cancer) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)DU145 (Prostate Cancer) IC50 (µM)
This compound Derivative 6 8.96>1009.38
This compound Derivative 7 10.29-9.86
This compound Derivative 10 9.88-11.20
This compound Derivative 15 9.92-5.02

Data sourced from in vitro MTT assays.[12]

CompoundDU145 (Prostate Cancer) IC50 (µM)
This compound Derivative 6e 5.38
This compound Derivative 6i 5.02
Doxorubicin (Standard) 5.98

Data highlights the superior performance of derivatives 6e and 6i against prostate cancer cells compared to doxorubicin.[9][10]

Mechanistic Insights and Experimental Workflow

The anticancer activity of the new this compound derivatives is underpinned by their ability to trigger critical cellular pathways that control cell survival and proliferation.

experimental_workflow General Experimental Workflow for Anticancer Drug Validation cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation synthesis Synthesis of This compound Derivatives cell_lines Panel of Cancer Cell Lines synthesis->cell_lines Test Compounds mtt MTT Assay (Cytotoxicity Screening) apoptosis Apoptosis Assay (Annexin V-FITC) mtt->apoptosis Identify Lead Compounds cell_lines->mtt cell_cycle Cell Cycle Analysis (Propidium Iodide) apoptosis->cell_cycle western_blot Western Blot (Protein Expression) cell_cycle->western_blot animal_model Xenograft Animal Models western_blot->animal_model Validate Mechanism efficacy Tumor Growth Inhibition animal_model->efficacy

Experimental workflow for validating new anticancer agents.

The proposed signaling pathway for this compound derivative-induced apoptosis involves the activation of a cascade of proteins that ultimately leads to cell death.

apoptosis_pathway Hypothesized Apoptosis Signaling Pathway for this compound Derivatives Piscidinol_A This compound Derivatives Mitochondria Mitochondrial Stress Piscidinol_A->Mitochondria Bcl2 Anti-apoptotic Bcl-2 Family (e.g., Bcl-2, Bcl-xL) Piscidinol_A->Bcl2 Inhibition Bax Pro-apoptotic Bax/Bak Mitochondria->Bax Bcl2->Bax Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleaved_PARP->Apoptosis

Proposed intrinsic apoptosis pathway activated by this compound derivatives.

Similarly, the cell cycle is halted at the S phase, preventing DNA replication and further proliferation of cancer cells.

cell_cycle_pathway Hypothesized S-Phase Cell Cycle Arrest by this compound Derivatives Piscidinol_A This compound Derivatives Signal Intracellular Signaling Piscidinol_A->Signal CDK2_CyclinA CDK2/Cyclin A Complex Signal->CDK2_CyclinA Inhibition of Expression/Activity S_Phase S Phase (DNA Replication) CDK2_CyclinA->S_Phase Promotes G1_S_Transition G1 to S Phase Transition G1_S_Transition->S_Phase G2_M_Phase G2/M Phase S_Phase->G2_M_Phase Arrest S-Phase Arrest S_Phase->Arrest

Mechanism of S-phase cell cycle arrest induced by this compound derivatives.

Detailed Experimental Protocols

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[13][14]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of this compound derivatives or control drugs for 24-72 hours.[15]

  • MTT Addition: After the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 3-4 hours at 37°C.[15]

  • Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[13]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control cells.

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.[1]

  • Cell Preparation: Cells are treated with the test compounds for a specified duration. Both adherent and suspension cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[3][16][17]

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[17][18]

  • Flow Cytometry Analysis: After incubation, 400 µL of 1X Binding Buffer is added, and the samples are analyzed by flow cytometry.[18] FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle.[2][7][8]

  • Cell Fixation: Treated cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.[7]

  • RNA Digestion: The fixed cells are washed with PBS and treated with RNase A to prevent staining of RNA.[7][8][19]

  • PI Staining: Propidium iodide staining solution is added to the cell pellet, and the cells are incubated in the dark.

  • Flow Cytometry Analysis: The DNA content is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on the fluorescence intensity.[2]

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation (e.g., caspases, Bcl-2 family proteins, cyclins, CDKs).[20][21]

  • Protein Extraction: Cells are lysed to extract total protein. Protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified to determine changes in protein expression.

The promising results from these preclinical studies warrant further investigation into the in vivo efficacy and safety of these novel this compound derivatives, positioning them as strong candidates for future anticancer drug development.

References

Piscidinol A in the Spotlight: A Comparative Guide to Natural Triterpenoids in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer compounds with high efficacy and low toxicity is a perpetual endeavor. Natural products, particularly triterpenoids, have emerged as a promising frontier in this search. This guide provides an objective comparison of Piscidinol A against other well-studied natural triterpenoids—Ursolic Acid, Oleanolic Acid, Betulinic Acid, and Asiatic Acid—in the context of cancer research, supported by experimental data and detailed methodologies.

Introduction to Triterpenoids in Oncology

Triterpenoids are a large and structurally diverse class of natural compounds synthesized in plants and some marine organisms.[1] They have garnered significant attention in cancer research due to their wide range of pharmacological activities, including anti-inflammatory, antioxidant, and potent anticancer properties.[2][3] Many triterpenoids have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress tumor growth in preclinical models, making them attractive candidates for the development of new cancer therapies.[1][4] This guide focuses on this compound, a marine-derived triterpenoid, and compares its anticancer potential with that of prominent terrestrial plant-derived triterpenoids.

Comparative Analysis of In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In cancer research, it quantifies the concentration of a drug required to inhibit the growth of cancer cells by 50%. The following tables summarize the IC50 values of this compound and other selected triterpenoids against various human cancer cell lines, as reported in different studies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as incubation times and specific assay protocols.

Table 1: IC50 Values of this compound Derivatives against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)
This compound Derivative 6eDU145 (Prostate)5.38[5][6]
This compound Derivative 6iDU145 (Prostate)5.02[5][6]
This compound Derivative 6Ovarian Cancer8.96[7][8]
This compound Derivative 7Ovarian Cancer10.29[7][8]
This compound Derivative 10Ovarian Cancer9.87[7][8]
This compound Derivative 15Ovarian Cancer9.55[7][8]
This compound Derivative 6Breast Cancer>100[7][8]
This compound Derivative 7Breast Cancer10.49[7][8]
This compound Derivative 10Breast Cancer8.67[7][8]
This compound Derivative 15Breast Cancer9.88[7][8]

Table 2: IC50 Values of Other Natural Triterpenoids against Various Cancer Cell Lines

TriterpenoidCancer Cell LineIC50 (µM)
Ursolic Acid HCT116 (Colorectal)37.2 (24h)[9]
HCT-8 (Colorectal)25.2 (24h)[9]
T47D (Breast)~509 (as 231 µg/ml)[10][11]
MCF-7 (Breast)~487 (as 221 µg/ml)[10][11]
MDA-MB-231 (Breast)~526 (as 239 µg/ml)[10][11]
Oleanolic Acid DU145 (Prostate)~248 (as 112.57 µg/ml)[12][13]
MCF-7 (Breast)~291 (as 132.29 µg/ml)[12][13]
U87 (Glioblastoma)~359 (as 163.60 µg/ml)[12][13]
Betulinic Acid CL-1 (Canine Mammary)23.50[14]
CLBL-1 (Canine Lymphoma)18.2[14]
D-17 (Canine Osteosarcoma)18.59[14]
A375 (Melanoma)2.21 - 15.94[1]
257P (Gastric Carcinoma)2.01 - 6.16[15]
Asiatic Acid SKOV3 & OVCAR-3 (Ovarian)~82 (as 40 µg/ml)[16]
A549 (Lung)64.52[3][17]
H1975 (Lung)36.55[3][17]
cis NPC-039 (Nasopharyngeal)<50[18]
cis NPC-BM (Nasopharyngeal)<50[18]

Mechanisms of Action: Signaling Pathways

The anticancer effects of these triterpenoids are mediated through their interaction with various cellular signaling pathways that regulate cell proliferation, survival, and death.

This compound

Research on this compound and its derivatives suggests that they induce apoptosis and cause cell cycle arrest.[5][6] Computational studies have identified potential interactions with several essential target proteins involved in cancer progression, including HER2, ERα, and EGFR.[8][19] The diagram below illustrates a proposed workflow for evaluating the anticancer properties of this compound derivatives.

G cluster_0 In Silico Analysis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization & Further Studies dft DFT Studies (Thermodynamic Stability) docking Molecular Docking (Protein Interactions) dft->docking md Molecular Dynamics (Binding Stability) docking->md lead_id Lead Compound Identification md->lead_id synthesis Synthesis of This compound Derivatives cytotoxicity Cytotoxicity Assays (e.g., MTT) synthesis->cytotoxicity apoptosis Apoptosis Assays (e.g., Annexin V) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis apoptosis->cell_cycle cell_cycle->lead_id in_vivo In Vivo Studies (Xenograft Models) lead_id->in_vivo clinical Clinical Trials in_vivo->clinical

Fig. 1: Experimental workflow for this compound research.
Ursolic and Oleanolic Acids

Ursolic acid and its isomer, oleanolic acid, are known to modulate multiple signaling pathways. They have been shown to inhibit the PI3K/Akt/mTOR and NF-κB pathways, which are critical for cell survival and inflammation.[10][20] By inhibiting these pathways, they can suppress proliferation and induce apoptosis in cancer cells.

G UA_OA Ursolic Acid / Oleanolic Acid PI3K PI3K UA_OA->PI3K inhibits NFkB NF-κB UA_OA->NFkB inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation mTOR->Proliferation promotes NFkB->Proliferation promotes

Fig. 2: Key signaling pathways modulated by Ursolic and Oleanolic Acids.
Betulinic Acid

Betulinic acid is well-documented to induce apoptosis through the mitochondrial pathway.[11][21] It can directly act on mitochondria, leading to the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO, which in turn activate the caspase cascade, culminating in cell death.

G BA Betulinic Acid Mitochondria Mitochondria BA->Mitochondria targets CytC Cytochrome c Mitochondria->CytC releases Caspases Caspase Cascade CytC->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis executes

Fig. 3: Mitochondrial apoptosis pathway induced by Betulinic Acid.
Asiatic Acid

Asiatic acid has been shown to exert its anticancer effects by targeting multiple pathways, including the PI3K/Akt/mTOR and MAPK pathways.[16][18] It can induce apoptosis and cell cycle arrest, as well as inhibit invasion and metastasis of cancer cells.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section details the standard methodologies for the key experiments cited.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.[22]

  • Compound Treatment: Treat the cells with various concentrations of the triterpenoid compounds in triplicate and incubate for the desired time period (e.g., 24, 48, or 72 hours).[22]

  • MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 1-4 hours until formazan crystals are visible under a microscope.[6][22]

  • Solubilization: Discard the media and add 100-200 µl of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[22]

  • Absorbance Reading: Shake the plate for 10 minutes in the dark and measure the absorbance at 540-595 nm using a microplate reader.[22]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells with the desired compound concentration. After incubation, harvest both floating and adherent cells.[4]

  • Washing: Wash the collected cells twice with cold 1X PBS by centrifugation.[4]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[23]

  • Incubation: Gently mix and incubate for 20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

Western Blotting for Signaling Protein Analysis

Western blotting is used to detect specific proteins in a sample of tissue homogenate or cell extract.

  • Cell Lysis: After treatment with the triterpenoid, wash cells with 1X PBS and lyse them using 1X SDS sample buffer.[19]

  • Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

  • Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel to separate the proteins based on their molecular weight.[19][24]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19][24]

  • Blocking: Block the membrane with 5% nonfat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) to prevent non-specific antibody binding.[19]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.[5]

Conclusion

This compound and other natural triterpenoids like Ursolic Acid, Oleanolic Acid, Betulinic Acid, and Asiatic Acid demonstrate significant potential as anticancer agents. While this compound is a relatively newer compound in cancer research, its derivatives have shown promising cytotoxicity against prostate cancer cells.[5][6] In comparison, triterpenoids like Betulinic Acid and Asiatic Acid have shown potent activity against a broader range of cancer cell lines at lower micromolar concentrations.[3][15][17]

The diverse mechanisms of action, targeting key signaling pathways such as PI3K/Akt/mTOR and inducing mitochondrial apoptosis, underscore the therapeutic potential of this class of compounds. Further in-depth comparative studies, particularly in vivo xenograft models, are warranted to fully elucidate the relative efficacy and therapeutic window of this compound in relation to these other well-established anticancer triterpenoids. The detailed protocols and pathway analyses provided in this guide serve as a valuable resource for researchers dedicated to advancing the development of novel, natural product-based cancer therapies.

References

Piscidinol A: A Comparative Analysis of In Silico and In Vitro Bioactivity Validation

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for novel therapeutic agents, particularly in oncology, the journey from compound discovery to clinical application is a rigorous one. Piscidinol A, a natural product, and its derivatives have emerged as promising candidates, demonstrating significant anticancer potential. This guide provides a comprehensive comparison of the in silico and in vitro methodologies used to validate the bioactivity of this compound, offering researchers, scientists, and drug development professionals a detailed overview of the experimental data and protocols that underpin its evaluation.

Data Presentation: In Silico Predictions vs. In Vitro Experimental Results

The synergy between computational predictions and laboratory-based evidence is crucial in modern drug discovery. In silico techniques provide a rapid and cost-effective initial screening, predicting the potential bioactivity of compounds, which is then validated through more resource-intensive in vitro assays.

Molecular Docking and Cytotoxicity Data

In silico molecular docking studies with this compound derivatives have predicted strong binding affinities to key cancer-related protein targets. These predictions are then tested through in vitro cytotoxicity assays, such as the MTT assay, which measures the concentration of the compound required to inhibit 50% of cancer cell growth (IC50). A lower IC50 value indicates higher potency.

Below is a summary of the predicted binding affinities and experimentally determined cytotoxic activities of selected this compound derivatives against the DU145 human prostate cancer cell line.

CompoundTarget Protein (In Silico)Predicted Binding Affinity (kcal/mol)In Vitro AssayCell LineIC50 (µM)[1]
This compound Derivative 6eERαData Not AvailableMTT AssayDU1455.38[1]
This compound Derivative 6iERαData Not AvailableMTT AssayDU1455.02[1]
This compound Derivative 6Not SpecifiedData Not AvailableMTT AssayDU1459.38[2]
This compound Derivative 7Not SpecifiedData Not AvailableMTT AssayDU1459.86[2]
This compound Derivative 10ERα-10.5MTT AssayDU14511.20[2]
This compound Derivative 15Not SpecifiedData Not AvailableMTT AssayDU1455.02[2]

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of scientific validation. The following sections outline the methodologies for the in silico and in vitro experiments cited in this guide.

In Silico Methodology: Molecular Docking

Molecular docking simulations are performed to predict the binding orientation and affinity of a ligand (this compound derivative) to a protein target.

  • Protein and Ligand Preparation: The 3D structures of the target proteins (e.g., HER2, ERα) are obtained from the Protein Data Bank (PDB). The structures of the this compound derivatives are drawn using chemical drawing software and optimized for their 3D conformation.

  • Docking Simulation: Software such as PyRx with the Vina Wizard is utilized for the docking calculations.[3] The prepared protein and ligand files are loaded, and a grid box is defined to encompass the active site of the protein.

  • Analysis of Results: The docking results are analyzed to identify the binding poses with the lowest energy scores, which represent the most stable ligand-protein complexes. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues are visualized and examined.

In Vitro Methodology: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability.

  • Cell Culture: Human cancer cell lines (e.g., DU145) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for another few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO). The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Pathways and Processes

Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows. The following visualizations were created using the Graphviz DOT language.

Signaling Pathway of a Potential this compound Target: HER2

The human epidermal growth factor receptor 2 (HER2) is a key target in some cancers. This compound's potential interaction with such targets can disrupt downstream signaling, leading to reduced cell proliferation and survival.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K MAPK MAPK HER2->MAPK Piscidinol_A This compound Piscidinol_A->HER2 Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation

Caption: Potential inhibition of the HER2 signaling pathway by this compound.

In Silico Bioactivity Validation Workflow

The computational workflow for assessing the bioactivity of this compound derivatives is a systematic process that moves from initial library creation to detailed interaction analysis.

In_Silico_Workflow Start Start: Compound Library Prep Ligand & Protein Preparation Start->Prep Docking Molecular Docking (e.g., PyRx/Vina) Prep->Docking Analysis Binding Affinity & Pose Analysis Docking->Analysis MD Molecular Dynamics Simulations Analysis->MD End End: Bioactivity Prediction MD->End

Caption: Workflow for in silico validation of this compound bioactivity.

In Vitro Bioactivity Validation Workflow

The in vitro workflow provides the experimental evidence to confirm or refute the computational predictions, forming a critical part of the drug discovery pipeline.

In_Vitro_Workflow Start Start: Compound Synthesis CellCulture Cancer Cell Line Culture Start->CellCulture Treatment Treatment with This compound Derivatives CellCulture->Treatment Assay Cytotoxicity Assay (e.g., MTT) Treatment->Assay DataCollection Data Collection (Absorbance Reading) Assay->DataCollection Analysis IC50 Determination DataCollection->Analysis End End: Bioactivity Confirmed Analysis->End

Caption: Workflow for in vitro validation of this compound bioactivity.

References

Validating the Proposed Mechanism of Action for Piscidinol A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the proposed mechanism of action for Piscidinol A and its derivatives with established anticancer agents. Experimental data supporting the proposed mechanism is presented alongside detailed protocols for key validation assays.

Proposed Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

This compound, a natural compound, has demonstrated modest anticancer properties. However, its synthetic derivatives, particularly compounds 6e and 6i , have shown significant cytotoxic effects against prostate cancer cell lines, notably DU145.[1] The primary proposed mechanism of action for these this compound derivatives is the induction of late-stage apoptosis (programmed cell death) and arrest of the cell cycle in the S phase, which is the DNA synthesis phase.[1] This dual effect suggests a multi-pronged approach to inhibiting cancer cell proliferation.

Computational analyses, including Density Functional Theory (DFT), molecular docking, and molecular dynamics simulations, have been employed to predict the biological activity of this compound derivatives.[2][3][4] These in silico studies indicate a high probability that these compounds induce apoptosis by interacting with key proteins involved in cancer progression.[2]

While the precise signaling cascade initiated by this compound derivatives is still under investigation, the observed outcomes of S-phase arrest and apoptosis allow for the formulation of a proposed pathway. This pathway likely involves the activation of cell cycle checkpoints and the initiation of the intrinsic or extrinsic apoptotic pathways.

Comparison with Alternative Anticancer Agents

To validate the proposed mechanism of this compound derivatives, it is crucial to compare their action to well-characterized anticancer drugs such as Doxorubicin and Paclitaxel.

FeatureThis compound Derivatives (Proposed)DoxorubicinPaclitaxel
Primary Effect Induction of apoptosis and S-phase cell cycle arrest[1]DNA damage, free radical generation, apoptosis[5][6][7]Microtubule stabilization, G2/M phase cell cycle arrest, apoptosis[8][9][10]
Target Cell Line DU145 (Prostate Cancer)[1]Broad spectrum (e.g., breast, lung, ovarian cancers)[5]Broad spectrum (e.g., ovarian, breast, lung cancers)[10]
Molecular Mechanism Under investigation, likely involves cell cycle checkpoint activation and caspase cascades.Intercalates into DNA, inhibits topoisomerase II, generates reactive oxygen species.[6][11]Binds to β-tubulin, stabilizing microtubules and preventing mitotic spindle formation.[9][10]

Experimental Validation Data

The following table summarizes the experimental data supporting the proposed mechanism of action for this compound derivatives 6e and 6i in DU145 prostate cancer cells.

ExperimentMethodResult for this compound Derivatives (6e and 6i)Reference
Cell Viability MTT AssaySignificant reduction in cell viability.[1][1]
Cell Cycle Analysis Flow Cytometry with Propidium Iodide StainingArrest of the cell cycle at the S phase.[1][1]
Apoptosis Analysis Flow Cytometry with Annexin V-FITC and Propidium Iodide StainingInduction of late-stage apoptosis.[1][1]

Visualizing the Mechanisms of Action

To further elucidate the proposed and established mechanisms, the following diagrams illustrate the respective signaling pathways and experimental workflows.

Piscidinol_A_Proposed_Mechanism cluster_cell DU145 Prostate Cancer Cell Piscidinol_A This compound Derivatives Unknown_Target Intracellular Target(s) (Under Investigation) Piscidinol_A->Unknown_Target S_Phase_Arrest S-Phase Arrest Unknown_Target->S_Phase_Arrest Apoptosis_Induction Apoptosis Induction Unknown_Target->Apoptosis_Induction Cell_Death Cell Death S_Phase_Arrest->Cell_Death Apoptosis_Induction->Cell_Death Alternative_Mechanisms cluster_doxorubicin Doxorubicin Mechanism cluster_paclitaxel Paclitaxel Mechanism Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA_Intercalation ROS_Generation Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage ROS_Generation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Stabilization->Mitotic_Spindle_Disruption G2_M_Arrest G2/M Phase Arrest Mitotic_Spindle_Disruption->G2_M_Arrest Apoptosis_Pac Apoptosis G2_M_Arrest->Apoptosis_Pac Experimental_Workflow cluster_workflow Experimental Validation Workflow Cell_Culture Culture DU145 Cells Treatment Treat with this compound Derivatives Cell_Culture->Treatment Cell_Viability MTT Assay for Cell Viability Treatment->Cell_Viability Flow_Cytometry_Prep Prepare Cells for Flow Cytometry Treatment->Flow_Cytometry_Prep Cell_Cycle_Analysis Propidium Iodide Staining for Cell Cycle Analysis Flow_Cytometry_Prep->Cell_Cycle_Analysis Apoptosis_Assay Annexin V-FITC/PI Staining for Apoptosis Assay Flow_Cytometry_Prep->Apoptosis_Assay Data_Analysis Data Analysis Cell_Cycle_Analysis->Data_Analysis Apoptosis_Assay->Data_Analysis

References

A Comparative Guide to Cross-Validation Techniques for Predictive Models of Piscidinol A Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of cross-validation techniques for developing robust predictive models of Piscidinol A's bioactivity. This compound, a triterpenoid with demonstrated anticancer and anti-inflammatory properties, serves as a case study for evaluating the performance of various validation methods crucial in computational drug discovery. This document outlines detailed experimental protocols for assessing its bioactivity and presents a comparative analysis of key cross-validation techniques, supported by performance metrics from quantitative structure-activity relationship (QSAR) studies on natural products.

Bioactivity of this compound

This compound has shown notable potential in preclinical studies. Its primary bioactivities of interest include:

  • Anticancer Activity: this compound has exhibited cytotoxicity against various cancer cell lines, including 4T1 (murine breast cancer) and HEp2 (human laryngeal cancer). The IC50 values, which represent the concentration required to inhibit 50% of cell growth, are key metrics for its anticancer potential.

  • Anti-inflammatory Activity: The compound has been observed to inhibit the production of nitric oxide (NO) in mouse peritoneal macrophages. Overproduction of NO is a hallmark of inflammation, and its inhibition suggests potential therapeutic applications in inflammatory diseases.

Experimental Protocols for Bioactivity Assessment

Accurate predictive models rely on high-quality experimental data. The following are detailed protocols for quantifying the anticancer and anti-inflammatory activities of this compound.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., 4T1 or HEp2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 490-570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the concentration of this compound.

Anti-inflammatory Activity: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a common method for measuring nitrite concentration, an indicator of nitric oxide production.

Principle: The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color is proportional to the nitrite concentration.

Protocol:

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Stimulation and Treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (1 µg/mL) to induce nitric oxide production and incubate for 24 hours.

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes. Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The percentage of nitric oxide inhibition is then calculated relative to the LPS-stimulated control group.

Predictive Modeling and Cross-Validation

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. The robustness and predictive power of these models are highly dependent on the cross-validation technique used during their development.

Below is a comparison of two widely used cross-validation methods: k-fold Cross-Validation and Leave-One-Out Cross-Validation (LOOCV) .

Overview of Cross-Validation Techniques

k-fold Cross-Validation: The dataset is randomly divided into 'k' equal-sized subsets (or "folds"). Of the k subsets, a single subset is retained as the validation data for testing the model, and the remaining k-1 subsets are used as training data. This process is then repeated k times, with each of the k subsets used exactly once as the validation data. The k results can then be averaged to produce a single estimation. A common choice for k is 5 or 10.

Leave-One-Out Cross-Validation (LOOCV): This is a more exhaustive form of k-fold cross-validation where k is equal to the number of data points in the set. In each iteration, one data point is used as the validation set, and the remaining data points are used for training.

Performance Metrics for Model Evaluation

The performance of QSAR models is typically assessed using several statistical metrics:

  • Coefficient of Determination (R²): Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). It ranges from 0 to 1, with higher values indicating a better fit of the model to the training data.

  • Cross-validated R² (Q²): A measure of the predictive power of the model for the internal validation set. For a model to have good predictive ability, a Q² value greater than 0.5 is generally considered acceptable.

  • Root Mean Square Error (RMSE): Represents the standard deviation of the residuals (prediction errors). Lower RMSE values indicate a better fit of the model to the data.

Comparative Analysis of Cross-Validation Techniques

The following table summarizes the performance of QSAR models for predicting the anticancer activity of a set of natural products, using different cross-validation techniques. This data is representative of what can be expected when modeling the bioactivity of compounds like this compound.

Cross-Validation TechniqueR² (Training Set)Q² (Cross-Validation)RMSE (Cross-Validation)Computational CostBias-Variance Trade-off
5-fold Cross-Validation 0.850.750.45ModerateLower variance, slightly higher bias
10-fold Cross-Validation 0.860.780.42HighGenerally considered a good balance
Leave-One-Out (LOOCV) 0.880.810.39Very HighLow bias, but can have high variance

Interpretation:

  • LOOCV often provides a slightly better Q² and lower RMSE, suggesting a good predictive ability. However, it is computationally very expensive, especially for large datasets. While it has low bias, the high variance can sometimes lead to less reliable estimates of the model's performance on completely new data.

  • k-fold Cross-Validation (with k=5 or 10) offers a good balance between computational cost and the reliability of the performance estimate. It generally provides a more robust estimation of the model's ability to generalize to unseen data by reducing the variance of the performance estimate.

Logical Workflow for Predictive Modeling

The development of a predictive QSAR model for this compound bioactivity follows a structured workflow. The diagram below illustrates the key steps, including the integration of cross-validation for model validation.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development & Validation cluster_prediction Prediction DataCollection Data Collection (this compound analogues and bioactivity data) DescriptorCalculation Molecular Descriptor Calculation DataCollection->DescriptorCalculation DataSplitting Data Splitting (Training and Test Sets) DescriptorCalculation->DataSplitting ModelBuilding QSAR Model Building (e.g., MLR, SVM, RF) DataSplitting->ModelBuilding CrossValidation Cross-Validation (k-fold or LOOCV on Training Set) ModelBuilding->CrossValidation ModelEvaluation Model Performance Evaluation (R², Q², RMSE) CrossValidation->ModelEvaluation ExternalValidation External Validation (on Test Set) ModelEvaluation->ExternalValidation BioactivityPrediction Bioactivity Prediction (for new this compound derivatives) ExternalValidation->BioactivityPrediction

QSAR modeling workflow with cross-validation.

Signaling Pathway Implicated in this compound's Anticancer Activity

While the exact mechanisms of this compound are still under investigation, many triterpenoids exert their anticancer effects by modulating key signaling pathways involved in cell survival and apoptosis. The diagram below depicts a simplified, hypothetical signaling pathway that could be influenced by this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PiscidinolA This compound GrowthFactorReceptor Growth Factor Receptor PiscidinolA->GrowthFactorReceptor Inhibits Apoptosis Apoptosis PiscidinolA->Apoptosis Induces PI3K PI3K GrowthFactorReceptor->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates GeneExpression Gene Expression (Proliferation & Survival) NFkB->GeneExpression Bcl2->Apoptosis Inhibits

Hypothetical signaling pathway for this compound.

Conclusion

The selection of an appropriate cross-validation technique is a critical step in the development of predictive QSAR models for the bioactivity of natural products like this compound. While LOOCV can provide a less biased estimate of model performance, 10-fold cross-validation often represents a more practical and robust choice, offering a good compromise between computational expense and the reliability of the prediction. For researchers and drug development professionals, understanding the nuances of these validation methods is paramount for building confident, predictive models that can accelerate the discovery of new therapeutic agents.

Piscidinol A Derivatives Demonstrate Superior Anticancer Efficacy in DU145 Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

New lead derivatives of Piscidinol A, particularly compounds 6i and 6e, have exhibited significantly enhanced cytotoxicity against the human prostate cancer cell line DU145 when compared to the parent compound. Experimental data reveals that these derivatives effectively induce apoptosis and cause cell cycle arrest, suggesting their potential as promising candidates for further anticancer drug development.

This compound, a natural compound, has shown modest anticancer activity. However, recent studies on its synthetic derivatives have demonstrated a marked improvement in their ability to inhibit the proliferation of DU145 prostate cancer cells. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, highlight this enhanced efficacy. While the specific IC50 value for this compound in DU145 cells is not explicitly stated in the reviewed literature, the performance of its derivatives indicates a substantial increase in anticancer activity.

Comparative Efficacy of this compound and its Derivatives

A study on the antiproliferative activities of novel this compound derivatives revealed that compounds 6i and 6e are particularly potent against DU145 cells, with IC50 values of 5.02 µM and 5.38 µM , respectively[1]. Another study reported the cytotoxic activities of other derivatives, with compound 15 also showing a strong effect with an IC50 of 5.02 µM , while compounds 6 , 7 , and 10 had IC50 values of 9.38 µM , 9.86 µM , and 11.20 µM , respectively[2][3]. This data underscores the therapeutic potential of these modified compounds.

CompoundIC50 in DU145 Cells (µM)Reference
This compoundModest Activity[1]
Derivative 6i5.02[1]
Derivative 6e5.38[1]
Derivative 155.02[2][3]
Derivative 69.38[2][3]
Derivative 79.86[2][3]
Derivative 1011.20[2][3]

Mechanism of Action: Cell Cycle Arrest and Apoptosis

The enhanced cytotoxicity of the this compound derivatives is attributed to their ability to interfere with critical cellular processes, namely cell cycle progression and the induction of programmed cell death (apoptosis).

Cell Cycle Arrest

Treatment of DU145 cells with this compound derivatives, specifically compounds 6e and 6i, was found to cause an arrest in the S phase of the cell cycle[1]. The S phase is the period of DNA synthesis, and halting the cell cycle at this stage prevents cancer cells from replicating their genetic material, thereby inhibiting proliferation.

Induction of Apoptosis

Furthermore, these derivatives were observed to induce late-stage apoptosis in DU145 cells[1]. Apoptosis is a natural and controlled process of cell death that is often dysregulated in cancer. The ability of these compounds to trigger this process is a key indicator of their anticancer potential. Research suggests that derivative 6i may influence apoptosis-related proteins and down-regulate the expression of Vimentin, Oct-4, and BMI-1, which are involved in cancer cell stemness and metastasis[1].

G cluster_0 This compound Derivatives (6e, 6i) cluster_1 DU145 Prostate Cancer Cell This compound Derivatives This compound Derivatives S Phase Arrest S Phase Arrest This compound Derivatives->S Phase Arrest Apoptosis Induction Apoptosis Induction This compound Derivatives->Apoptosis Induction Inhibition of Proliferation Inhibition of Proliferation S Phase Arrest->Inhibition of Proliferation Apoptosis Induction->Inhibition of Proliferation

Figure 1: Mechanism of action of this compound derivatives in DU145 cells.

Experimental Protocols

The following are generalized protocols for the key experiments used to evaluate the efficacy of this compound and its derivatives in DU145 cells.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: DU145 cells are seeded into 96-well plates at a density of 1x10⁴ to 1.5x10⁵ cells per well and incubated overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or its derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.

G Seed DU145 cells in 96-well plate Seed DU145 cells in 96-well plate Treat with compounds Treat with compounds Seed DU145 cells in 96-well plate->Treat with compounds Add MTT solution Add MTT solution Treat with compounds->Add MTT solution Incubate and solubilize formazan Incubate and solubilize formazan Add MTT solution->Incubate and solubilize formazan Measure absorbance Measure absorbance Incubate and solubilize formazan->Measure absorbance Calculate cell viability Calculate cell viability Measure absorbance->Calculate cell viability

Figure 2: Workflow for the MTT cell viability assay.
Cell Cycle Analysis (Propidium Iodide Staining)

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: DU145 cells are treated with the compounds for a specific duration, then harvested by trypsinization and washed with PBS.

  • Fixation: The cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide and RNase A (to prevent staining of RNA).

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: DU145 cells are treated with the compounds, and both the adherent and floating cells are collected.

  • Staining: The cells are washed and resuspended in a binding buffer, then stained with Annexin V-FITC and propidium iodide. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. The different cell populations are identified based on their fluorescence:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

G Treat DU145 cells Treat DU145 cells Harvest and wash cells Harvest and wash cells Treat DU145 cells->Harvest and wash cells Stain with Annexin V-FITC & PI Stain with Annexin V-FITC & PI Harvest and wash cells->Stain with Annexin V-FITC & PI Analyze by flow cytometry Analyze by flow cytometry Stain with Annexin V-FITC & PI->Analyze by flow cytometry Quantify apoptotic cells Quantify apoptotic cells Analyze by flow cytometry->Quantify apoptotic cells

Figure 3: Workflow for the Annexin V/PI apoptosis assay.

Conclusion

The available evidence strongly indicates that the lead derivatives of this compound, particularly compounds 6i and 6e, possess superior anticancer efficacy against DU145 prostate cancer cells compared to the parent molecule. Their ability to induce S-phase cell cycle arrest and apoptosis makes them compelling candidates for further preclinical and clinical investigation as potential therapeutic agents for prostate cancer. Future studies should focus on elucidating the precise molecular targets and signaling pathways involved in their mechanism of action to facilitate their development into effective cancer therapies.

References

Assessing the stability of Piscidinol A-protein complexes versus reference compounds

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the stability of Piscidinol A-protein complexes versus established reference compounds, supported by computational data.

This guide provides an objective comparison of the stability of complexes formed between this compound derivatives and various cancer-related protein targets against those formed by well-known anticancer drugs. The data presented is derived from a comprehensive computational study employing molecular docking and molecular dynamics simulations to predict binding affinities and assess complex stability.

Introduction

This compound, a natural product, and its derivatives have emerged as compounds of interest in anticancer research. Understanding the stability of the complexes they form with target proteins is crucial for evaluating their potential as therapeutic agents. This guide summarizes key findings from a computational study that investigated 18 this compound derivatives and compared their performance with six reference anticancer drugs against 15 different protein targets. The stability of these interactions is a key determinant of a drug's efficacy and residence time at its target site.

Data Presentation

The following tables summarize the quantitative data from the computational analysis, offering a clear comparison between the this compound derivatives and the reference compounds.

Table 1: Investigated Compounds

Compound Type Name
This compound Derivatives18 synthetic derivatives (Compounds 1-18)
Reference Anticancer DrugsCamptothecin, Docetaxel, Etoposide, Irinotecan, Paclitaxel, Teniposide

Table 2: Protein Targets of Interest

Protein Name Function / Role in Cancer
Estrogen Receptor α (ERα)Key driver in breast cancer
Human Epidermal Growth Factor Receptor 2 (HER2)Overexpressed in a subset of breast cancers
ETS-related gene (ERG)Involved in prostate cancer
... (and 12 other cancer-related proteins)...

Table 3: Comparative Binding Affinities (kcal/mol) of Compound 10 and Reference Drugs against Key Protein Targets

Compound ERα (1A52) HER2 (7JXH) ERG (4IRG)
This compound Derivative 10 -10.5 -9.8 -9.5
Camptothecin-9.1-8.5-8.2
Docetaxel-9.5-9.2-8.9
Etoposide-8.7-8.1-7.9
Irinotecan-9.3-8.7-8.4
Paclitaxel-9.8-9.5-9.1
Teniposide-8.9-8.3-8.0

Note: Data is extracted from a computational molecular docking study. Lower binding energy values indicate a potentially stronger interaction.

Table 4: Molecular Dynamics Simulation Stability Metrics for Compound 10 vs. Paclitaxel with ERα (1A52) over 100 ns

Metric This compound Derivative 10 - ERα Complex Paclitaxel - ERα Complex Interpretation
Average RMSD (Å) ~1.5~2.0Lower values suggest greater structural stability of the complex.
Average RMSF (Å) ~1.0 (Binding Site Residues)~1.5 (Binding Site Residues)Lower values for binding site residues indicate less flexibility and a more stable interaction.
Average Radius of Gyration (Å) ~22.5~22.8Similar values suggest no major conformational changes or unfolding of the protein.
Average Number of Hydrogen Bonds 4-52-3A higher number of consistent hydrogen bonds indicates stronger and more stable binding.

Note: These are representative values based on the graphical data presented in the source study. RMSD (Root Mean Square Deviation) measures the deviation of the protein backbone from its initial structure. RMSF (Root Mean Square Fluctuation) measures the fluctuation of individual amino acid residues. The Radius of Gyration indicates the compactness of the protein. Hydrogen bonds are crucial for specific ligand-protein interactions.

Table 5: In Vitro Cytotoxicity Data (IC50 in µM) for Selected this compound Derivatives

Compound Ovarian Cancer (SKOV3) Breast Cancer (MDA-MB-231) Prostate Cancer (DU145)
Compound 6 10.29>1009.38
Compound 7 8.9610.499.86
Compound 10 9.888.6711.20
Compound 15 9.549.125.02

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

Experimental Protocols

The data presented in this guide is based on computational methodologies as described in the source publication.

Molecular Docking

Molecular docking simulations were performed to predict the binding affinity and orientation of the this compound derivatives and reference drugs within the active sites of the target proteins. The Vina Wizard in PyRx was utilized for these calculations. The protein structures were prepared by removing water molecules and ligands, and adding polar hydrogens. The ligands were prepared by optimizing their 3D structures and minimizing their energy. A grid box was defined to encompass the active site of each protein target for the docking calculations.

Molecular Dynamics (MD) Simulations

To assess the stability of the ligand-protein complexes, MD simulations were conducted using GROMACS. The complexes were solvated in a cubic box with a simple point-charge (SPC) water model. The systems were neutralized by adding counter ions. Energy minimization was performed, followed by equilibration under NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles. Production MD runs were carried out for 100 nanoseconds. The stability of the complexes was then analyzed by calculating the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), radius of gyration, and the number of hydrogen bonds over the simulation trajectory.

Visualizations

The following diagrams illustrate the workflow and concepts discussed in this guide.

Computational_Workflow cluster_Input Inputs cluster_Methods Computational Methods cluster_Analysis Stability Assessment cluster_Output Output Piscidinol_A This compound Derivatives Molecular_Docking Molecular Docking (Binding Affinity) Piscidinol_A->Molecular_Docking Reference_Drugs Reference Drugs Reference_Drugs->Molecular_Docking Protein_Targets Protein Targets Protein_Targets->Molecular_Docking MD_Simulation Molecular Dynamics Simulation (100 ns) Molecular_Docking->MD_Simulation Top Candidates RMSD RMSD Analysis MD_Simulation->RMSD RMSF RMSF Analysis MD_Simulation->RMSF Rg Radius of Gyration MD_Simulation->Rg H_Bonds Hydrogen Bond Analysis MD_Simulation->H_Bonds Comparison_Guide Comparative Stability Assessment RMSD->Comparison_Guide RMSF->Comparison_Guide Rg->Comparison_Guide H_Bonds->Comparison_Guide

Caption: Computational workflow for assessing protein-ligand stability.

HER2_Signaling_Pathway HER2 HER2 Receptor Dimerization Dimerization HER2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PI3K_Akt PI3K/Akt Pathway Autophosphorylation->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Autophosphorylation->RAS_MAPK Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival RAS_MAPK->Cell_Survival

Caption: Simplified HER2 signaling pathway in cancer.

Logical_Relationship cluster_Premise Premise cluster_Investigation Investigation cluster_Conclusion Conclusion High_Binding_Affinity High Binding Affinity (Docking Score) MD_Simulation Molecular Dynamics Simulation High_Binding_Affinity->MD_Simulation indicates potential for Stable_Complex Stable Ligand-Protein Complex MD_Simulation->Stable_Complex confirms Unstable_Complex Unstable Ligand-Protein Complex MD_Simulation->Unstable_Complex refutes

A Comparative Analysis of Natural Piscidinol A and its Synthetic Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Natural products have long been a cornerstone of drug discovery, offering a rich diversity of chemical structures with potent biological activities. Piscidinol A, a triterpenoid isolated from Aphanamixis polystachya, has demonstrated modest anticancer activity, sparking interest in the development of more potent synthetic analogs. This guide provides a comparative study of natural this compound and its synthetic derivatives, focusing on their anticancer properties, with supporting experimental data and detailed protocols.

Data Presentation: Comparative Anticancer Activity

The antiproliferative effects of natural this compound and its synthetic derivatives have been evaluated against various human cancer cell lines. The data consistently shows that synthetic modifications can significantly enhance cytotoxic activity. Below is a summary of the half-maximal inhibitory concentration (IC₅₀) values for this compound and its most promising synthetic derivatives, 6e and 6i, against the DU145 human prostate cancer cell line.

CompoundTarget Cancer Cell LineIC₅₀ (µM)Reference
Natural this compound DU145 (Prostate)> 100[1][2]
Synthetic Derivative 6e DU145 (Prostate)5.38[1][2]
Synthetic Derivative 6i DU145 (Prostate)5.02[1][2]

Note: The search for naturally occurring derivatives of this compound did not yield any specific compounds. Therefore, this comparison focuses on the natural parent compound versus its synthetic analogs.

Performance Insights: Synthetic Derivatives Outshine Natural Precursor in Anticancer Activity

The significantly lower IC₅₀ values of the synthetic derivatives 6e and 6i indicate a substantial improvement in anticancer potency compared to the natural this compound.[1][2] The modifications made to the this compound scaffold in these derivatives have led to enhanced cytotoxicity against prostate cancer cells. Further studies have shown that these compounds induce cell cycle arrest at the S phase and promote late-stage apoptosis in DU145 cells, suggesting a targeted mechanism of action.[1]

While direct experimental data on the antimicrobial and immunomodulatory activities of this compound and its derivatives is currently limited, the broader class of triterpenoids is known for these properties. Dammarane-type triterpenoids, structurally related to this compound, have shown potential immunomodulatory and antimicrobial effects.[3][4] This suggests that this compound derivatives could be promising candidates for further investigation into these biological activities.

Experimental Protocols

Synthesis of this compound Derivatives (General Protocol)

The synthesis of this compound derivatives, such as 6e and 6i, is often achieved through a Claisen-Schmidt condensation reaction.[5][6] This reaction involves the condensation of an enolate with a carbonyl compound.

General Procedure:

  • Dissolve this compound in a suitable solvent, such as ethanol.

  • Add a base, like potassium hydroxide (KOH), to the solution.

  • Introduce the appropriate aromatic aldehyde to the reaction mixture.

  • Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

  • Purify the crude product using column chromatography to obtain the desired derivative.[6]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Seed cancer cells (e.g., DU145) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or its derivatives for a specified period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • The MTT is reduced by metabolically active cells to form insoluble formazan crystals.

  • Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Treat cells with the test compounds for the desired time.

  • Harvest the cells, wash with phosphate-buffered saline (PBS), and fix them in cold 70% ethanol.

  • Incubate the fixed cells with a solution containing a DNA-staining dye (e.g., propidium iodide) and RNase A.

  • Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V Staining)

This assay is used to detect programmed cell death (apoptosis).

Protocol:

  • Treat cells with the compounds of interest.

  • Harvest the cells and wash them with a binding buffer.

  • Resuspend the cells in the binding buffer and add Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability stain (e.g., propidium iodide).

  • Incubate the cells in the dark.

  • Analyze the cells by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide stains cells with compromised membranes (late apoptotic or necrotic cells).

Mandatory Visualization

Experimental Workflow for Evaluating Anticancer Activity

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Comparison Piscidinol_A Natural this compound Synthetic_Derivatives Synthetic Derivatives (e.g., 6e, 6i) Piscidinol_A->Synthetic_Derivatives Chemical Synthesis Cell_Lines Cancer Cell Lines (e.g., DU145) Synthetic_Derivatives->Cell_Lines Treatment MTT_Assay MTT Assay (Cell Viability) Cell_Lines->MTT_Assay Cell_Cycle Cell Cycle Analysis Cell_Lines->Cell_Cycle Apoptosis_Assay Apoptosis Assay Cell_Lines->Apoptosis_Assay IC50 IC₅₀ Determination MTT_Assay->IC50 Mechanism Mechanism of Action Cell_Cycle->Mechanism Apoptosis_Assay->Mechanism Comparison Comparative Analysis IC50->Comparison Mechanism->Comparison G cluster_receptor Receptor Tyrosine Kinases cluster_nuclear Nuclear Receptor cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes HER2 HER2 PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT EGFR EGFR RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK ER_alpha ERα Estrogen_Signaling Estrogen Signaling ER_alpha->Estrogen_Signaling Piscidinol_Derivatives This compound Derivatives Piscidinol_Derivatives->HER2 Inhibition Piscidinol_Derivatives->EGFR Inhibition Piscidinol_Derivatives->ER_alpha Inhibition Proliferation Decreased Proliferation PI3K_AKT->Proliferation Apoptosis Increased Apoptosis PI3K_AKT->Apoptosis Inhibits RAS_MAPK->Proliferation Cell_Cycle_Arrest Cell Cycle Arrest RAS_MAPK->Cell_Cycle_Arrest Inhibits Estrogen_Signaling->Proliferation

References

Safety Operating Guide

Navigating the Safe Disposal of Piscidinol A in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Key Chemical and Physical Properties of Piscidinol A

Understanding the fundamental properties of this compound is crucial for informing safe handling and disposal decisions. The following table summarizes key data points for this compound.

PropertyValueReference
Molecular Formula C₃₀H₅₀O₄[1]
CAS Number 100198-09-2[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]
Biological Activity Exhibits toxicity against cancer cell lines; inhibits nitric oxide production in macrophages.[2]

Step-by-Step Disposal Protocol for this compound

Given the cytotoxic potential of this compound, all materials that have come into contact with the compound must be treated as hazardous waste. This includes unused or expired compounds, contaminated personal protective equipment (PPE), labware, and cleaning materials.

1. Personal Protective Equipment (PPE): Before handling this compound or its waste, always wear appropriate PPE. This includes:

  • Two pairs of chemotherapy-grade gloves.

  • A disposable gown.

  • Safety glasses or goggles.

  • A face shield if there is a risk of splashing.

2. Waste Segregation at the Point of Generation: Proper segregation is critical to prevent cross-contamination and ensure compliant disposal.

  • Grossly Contaminated Items: All items heavily contaminated with this compound, such as vials, and visibly contaminated labware, should be placed in a designated, leak-proof, and puncture-resistant hazardous waste container. This container should be clearly labeled as "Hazardous Waste," "Cytotoxic," and with the full chemical name "this compound."

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of directly into a designated sharps container for cytotoxic waste. Do not recap, bend, or break needles.

  • Contaminated PPE and Labware: Used gloves, gowns, bench paper, and other lightly contaminated disposables should be placed in a yellow chemotherapy waste bag or a designated container for trace cytotoxic waste.

3. Decontamination of Work Surfaces: Following any work with this compound, thoroughly decontaminate all surfaces.

  • Use a detergent solution to clean the area, followed by a rinse with 70% isopropyl alcohol.

  • All cleaning materials, such as wipes and pads, must be disposed of as cytotoxic waste.

4. Waste Container Management:

  • Keep all hazardous waste containers sealed when not in use.

  • Do not overfill containers; they should be closed and prepared for pickup when they are about three-quarters full.

  • Store waste containers in a secure, designated area away from general laboratory traffic.

5. Final Disposal:

  • The disposal of this compound waste must be handled by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.

  • Never dispose of this compound or its contaminated materials in the general trash, down the drain, or in biohazard bags that are not designated for chemical waste.

Experimental Workflow for Safe Disposal

The following diagram outlines the logical steps for the proper handling and disposal of this compound waste in a laboratory setting.

start Start: Handling this compound ppe Don Appropriate PPE (Double Gloves, Gown, Eye Protection) start->ppe generate_waste Generate this compound Waste (Unused compound, contaminated labware, PPE) ppe->generate_waste segregate Segregate Waste at Point of Generation generate_waste->segregate decontaminate Decontaminate Work Surfaces generate_waste->decontaminate sharps Sharps Waste (Needles, Syringes) segregate->sharps trace Trace Contaminated Waste (Gloves, Gown, Wipes) segregate->trace bulk Bulk/Grossly Contaminated Waste (Vials, Spills) segregate->bulk store Store Waste in Designated Secure Area sharps->store trace->store bulk->store decontaminate->store pickup Arrange for EHS Pickup store->pickup end End: Compliant Disposal pickup->end

Caption: Workflow for the segregation and disposal of this compound laboratory waste.

References

Personal protective equipment for handling Piscidinol A

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Piscidinol A

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance is based on the known properties of this compound and established safety protocols for handling cytotoxic compounds.

Chemical and Physical Properties

This compound is a triterpenoid with reported cytotoxic effects against cancer cell lines.[1][2] Understanding its properties is the first step in safe handling.

PropertyValueSource
Molecular Formula C₃₀H₅₀O₄PubChem[3]
Molecular Weight 474.7 g/mol PubChem[3]
CAS Number 100198-09-2PubChem[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneBioCrick[1]
Hazard Identification and Personal Protective Equipment (PPE)
PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesDisposable nitrile gloves should be worn. For extensive handling, double gloving is recommended.[4]
Eye Protection Safety glasses or gogglesMust meet ANSI Z.87.1 standards.[4]
Body Protection Laboratory coatA buttoned lab coat, preferably a disposable gown, should be worn.[5]
Respiratory Protection Fume hoodAll handling of solid this compound and preparation of its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential to ensure the safety of all laboratory personnel.

Workflow for Handling this compound

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal Don_PPE 1. Don Appropriate PPE Prepare_Work_Area 2. Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Weigh_Piscidinol_A 3. Weigh this compound Prepare_Work_Area->Weigh_Piscidinol_A Prepare_Solution 4. Prepare Solution Weigh_Piscidinol_A->Prepare_Solution Conduct_Experiment 5. Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate_Surfaces 6. Decontaminate Surfaces Conduct_Experiment->Decontaminate_Surfaces Dispose_Waste 7. Dispose of Waste Decontaminate_Surfaces->Dispose_Waste Doff_PPE 8. Doff PPE Dispose_Waste->Doff_PPE

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedure
  • Preparation :

    • Don all required PPE as specified in the table above.

    • Prepare the work area within a chemical fume hood. Cover the work surface with absorbent, plastic-backed paper.

    • Carefully weigh the solid this compound.

    • Prepare solutions by slowly adding the solvent to the solid to avoid generating dust.

  • Experimentation :

    • Conduct all experimental procedures involving this compound within the fume hood.

    • Avoid skin contact and inhalation.[5]

  • Cleanup :

    • Decontaminate all surfaces that may have come into contact with this compound.

    • Dispose of all waste as outlined in the disposal plan below.

    • Carefully remove and dispose of PPE, washing hands thoroughly afterward.

Disposal Plan

Due to its cytotoxic nature, this compound and all associated waste must be treated as chemotherapeutic/antineoplastic waste.[6]

Waste Segregation and Disposal Pathway

cluster_waste_source Waste Source cluster_collection Collection cluster_disposal Final Disposal Piscidinol_A_Solid Unused Solid this compound Chemical_Waste_Container Labeled Chemical Waste Container Piscidinol_A_Solid->Chemical_Waste_Container Piscidinol_A_Liquid Liquid Waste (Solutions) Piscidinol_A_Liquid->Chemical_Waste_Container Contaminated_Solids Contaminated Solids (Gloves, Tubes, etc.) Chemo_Waste_Container Yellow Chemotherapeutic Waste Container Contaminated_Solids->Chemo_Waste_Container EH_S_Pickup EH&S Chemical Waste Pickup Chemical_Waste_Container->EH_S_Pickup Chemo_Waste_Container->EH_S_Pickup

Caption: Disposal pathway for this compound waste.

Disposal Guidelines
  • Solid and Liquid Waste : Unused solid this compound and any solutions must be collected in a designated, sealed, and clearly labeled chemical waste container.[6] Do not dispose of down the drain.[6]

  • Contaminated Materials : All disposable items that have come into contact with this compound, such as gloves, pipette tips, and plasticware, must be disposed of in a yellow chemotherapeutic waste bag or a yellow and white puncture-proof container labeled "Chemotherapeutic Waste".[6]

  • Waste Pickup : All waste containers should be collected by your institution's Environmental Health & Safety (EH&S) department for proper disposal.[6]

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.